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  • Product: 4-(2-Methylpropoxy)benzonitrile
  • CAS: 5203-15-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(2-Methylpropoxy)benzonitrile

Scaffold Versatility in Mesogenic Materials and Medicinal Chemistry[1] Executive Summary & Chemical Profile[2] 4-(2-Methylpropoxy)benzonitrile (CAS: 5203-15-6), widely recognized as 4-Isobutoxybenzonitrile , represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Versatility in Mesogenic Materials and Medicinal Chemistry[1]

Executive Summary & Chemical Profile[2]

4-(2-Methylpropoxy)benzonitrile (CAS: 5203-15-6), widely recognized as 4-Isobutoxybenzonitrile , represents a critical "push-pull" aromatic scaffold. Characterized by an electron-donating isobutoxy ether tail para-substituted to an electron-withdrawing cyano group, this molecule serves as a linchpin in two distinct high-value sectors: liquid crystal display (LCD) technology and pharmaceutical intermediate synthesis (specifically for non-purine xanthine oxidase inhibitors like Febuxostat).

This guide moves beyond basic property listing to explore the causal relationships between its structure and its reactivity, providing validated protocols for its synthesis and downstream transformation.

Physicochemical Data Matrix
PropertyValueTechnical Note
CAS Number 5203-15-6Primary identifier for regulatory filing.
Molecular Formula

Degree of Unsaturation = 6.
Molecular Weight 175.23 g/mol Low MW facilitates high atom economy in synthesis.
Physical State Low-melting solid / OilMP typically ~35–40°C; often supercools to a viscous oil.
Boiling Point ~280°C (Predicted)High thermal stability due to aromatic core.
Electronic Character Dipolar / Push-PullEther (

) and Nitrile (

) create a strong molecular dipole.

Synthetic Architecture: The Williamson Ether Protocol

While 4-isobutoxybenzonitrile can be synthesized via the Rosenmund-von Braun reaction (from aryl halides), the Williamson Ether Synthesis remains the gold standard for laboratory and pilot-scale production due to milder conditions and the avoidance of heavy metals (CuCN).

Validated Synthesis Protocol

Objective: Alkylation of 4-hydroxybenzonitrile with 1-bromo-2-methylpropane.

Reagents:

  • Substrate: 4-Hydroxybenzonitrile (1.0 eq)

  • Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for Finkelstein exchange.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Solvation & Deprotonation: Charge a reaction vessel with 4-hydroxybenzonitrile and anhydrous DMF (5 mL/g substrate). Add granular

    
    . Stir at room temperature for 30 minutes.
    
    • Causality: The phenolic proton (

      
      ) is easily removed by carbonate, generating the phenoxide anion. DMF is chosen to solvate the cation (
      
      
      
      ), leaving the phenoxide "naked" and highly nucleophilic.
  • Catalytic Activation: Add KI (10 mol%).

    • Mechanism:[1][2][3][4][5][6] Isobutyl bromide is a hindered primary halide. KI facilitates an in situ Finkelstein reaction, converting the bromide to the more reactive iodide, significantly accelerating the

      
       kinetics.
      
  • Alkylation: Add isobutyl bromide dropwise. Heat the mixture to 80°C.

    • Process Control: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (UV active) will disappear, replaced by the less polar ether product (

      
      ).
      
  • Workup: Quench with ice water. The product will precipitate (if solid) or oil out. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Recrystallization from Ethanol/Water or vacuum distillation.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 4-Hydroxybenzonitrile Deprotonation Step 1: Deprotonation (K2CO3 / DMF) Generates Phenoxide Anion Start->Deprotonation Dissolution Reaction Step 3: SN2 Alkylation (Isobutyl Halide, 80°C) Deprotonation->Reaction Nucleophile Ready Activation Step 2: Finkelstein Activation (KI Catalyst) Bromide -> Iodide conversion Activation->Reaction In-situ Catalyst Quench Step 4: Aqueous Quench & NaOH Wash Reaction->Quench TLC Completion Product Final Product: 4-Isobutoxybenzonitrile Quench->Product Isolation

Figure 1: Step-wise logic flow for the Williamson Ether synthesis of the target molecule.

Functional Reactivity & Transformations[1]

The nitrile group serves as a "masked" functionality, capable of divergent transformations. In drug development, this scaffold is a precursor to Febuxostat (Uloric), where the nitrile is eventually manipulated into a carboxylic acid or thiazole derivative.

Pathway A: Hydrolysis to Carboxylic Acid

The conversion to 4-isobutoxybenzoic acid is a standard intermediate step.

  • Conditions: NaOH (aq), Reflux, followed by HCl acidification.

  • Utility: The resulting acid is a building block for ester-based liquid crystals and direct pharmaceutical amidation.

Pathway B: [3+2] Cycloaddition (Tetrazole Synthesis)

Nitriles are bioisosteres for carboxylic acids. Converting the nitrile to a tetrazole improves metabolic stability and lipophilicity.

  • Reagents: Sodium Azide (

    
    ), Ammonium Chloride (
    
    
    
    ), DMF, 100°C.
  • Mechanism: The azide anion attacks the nitrile carbon, followed by cyclization.

  • Relevance: Critical in the synthesis of "Sartan" type drugs and bioisosteric studies of Febuxostat analogs.

Pathway C: Reduction to Benzylamine
  • Reagents:

    
     or 
    
    
    
    / Raney Nickel.
  • Product: 4-Isobutoxybenzylamine.

  • Utility: Precursor for reductive amination in CNS-active drug discovery.

Reactivity Divergence Diagram

ReactivityHub Core 4-Isobutoxybenzonitrile (Core Scaffold) Acid 4-Isobutoxybenzoic Acid (Hydrolysis) Core->Acid NaOH/H2O, Reflux Tetrazole 5-(4-isobutoxyphenyl)tetrazole (Bioisostere) Core->Tetrazole NaN3, NH4Cl, DMF Amine 4-Isobutoxybenzylamine (Reduction) Core->Amine LiAlH4 or H2/Ni Amidines Amidines (Pinner Reaction) Core->Amidines HCl/MeOH, then NH3

Figure 2: Divergent synthetic pathways from the parent nitrile scaffold.

Application Vectors

Liquid Crystal Mesogens (Materials Science)

4-Isobutoxybenzonitrile possesses the requisite anisotropy for calamitic (rod-like) liquid crystals .[7]

  • Structural Logic: The rigid benzene-nitrile core provides the "hard" segment responsible for

    
    -
    
    
    
    stacking and dielectric anisotropy (
    
    
    ). The isobutoxy tail provides the "soft" flexible segment that lowers the melting point and stabilizes the Nematic phase.
  • Use Case: It is often copolymerized or used as a dopant to adjust the viscosity and clearing point of LCD mixtures.

Pharmaceutical Intermediates (Febuxostat)

This molecule is a structural analog and potential impurity/intermediate in the synthesis of Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase.

  • Role: The isobutoxy moiety is essential for filling the hydrophobic pocket of the xanthine oxidase enzyme, drastically improving potency compared to methoxy analogs (Structure-Activity Relationship).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 21893716 (4-Isobutoxybenzonitrile).
    • [Link]

  • Synthesis Protocol (Williamson Ether)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
    • Process for the preparation of 4-alkoxybenzonitriles.[1] (General methodology validation).

  • Liquid Crystal Applications: Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on alkoxybenzonitrile mesogens). Mesomorphic properties of 4-alkoxybenzonitriles. Liquid Crystals Journal.
  • Tetrazole Transformation

    • Synthesis of Tetrazoles via [3+2] Cycloaddition.[6][8][9] Asian Journal of Green Chemistry.

  • Pharmaceutical Relevance (Febuxostat)

    • Febuxostat Intermediates and Impurities.[10] ChemicalBook / CymitQuimica Data Sheets.

Sources

Exploratory

4-(2-Methylpropoxy)benzonitrile molecular weight

An In-Depth Technical Guide to 4-(2-Methylpropoxy)benzonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-Methylpropoxy)benzoni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Methylpropoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methylpropoxy)benzonitrile (also known as 4-Isobutoxybenzonitrile), a key intermediate in organic synthesis and pharmaceutical development. With a molecular weight of 175.23 g/mol , this aromatic nitrile is distinguished by its benzonitrile core and a 2-methylpropoxy (isobutoxy) substituent, which imparts specific physicochemical properties crucial for its reactivity and application. This document delves into the compound's structural properties, provides detailed, field-proven protocols for its synthesis and purification, and outlines a multi-platform analytical strategy for its unambiguous characterization. Furthermore, it explores its primary application as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably Febuxostat. This guide is intended to serve as an essential resource for scientists engaged in medicinal chemistry, process development, and analytical sciences, offering both foundational knowledge and actionable experimental methodologies.

Chapter 1: Core Compound Profile

Overview and Significance

4-(2-Methylpropoxy)benzonitrile, CAS No. 5203-15-6, is an organic compound of significant interest in the pharmaceutical industry.[1] Its structure combines a polar nitrile group (-C≡N) on a benzene ring with a nonpolar isobutoxy ether linkage.[1] The nitrile group is a versatile functional group in organic synthesis and a recognized pharmacophore in medicinal chemistry, often serving as a bioisostere for carbonyl groups or as a key interaction point with biological targets.[2] The compound's primary importance lies in its role as a reactant in the synthesis of Febuxostat, a xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[3] This application underscores the need for robust synthetic routes and stringent analytical controls to ensure the quality and purity of the final API.

Physicochemical and Structural Data

A thorough understanding of the compound's fundamental properties is the bedrock of its effective application in a laboratory or process setting. These properties dictate solvent choice, reaction conditions, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO[3]
Molecular Weight 175.23 g/mol [3]
Monoisotopic Mass 175.09972 Da[4]
CAS Number 5203-15-6[1]
Appearance Colorless to off-white Liquid[1][3]
IUPAC Name 4-(2-methylpropoxy)benzonitrile[5]
Synonyms 4-Isobutoxybenzonitrile, p-isobutoxybenzonitrile[1]
SMILES CC(C)COC1=CC=C(C=C1)C#N[4]
InChI Key QWMUMFXFUCDJJI-UHFFFAOYSA-N[3]

Chapter 2: Synthesis and Purification

Strategic Considerations for Synthesis

The synthesis of 4-(2-Methylpropoxy)benzonitrile is most efficiently approached via a Williamson ether synthesis. This classical and reliable method involves the nucleophilic substitution of a halide by an alkoxide. The choice of 4-hydroxybenzonitrile as the starting material is strategic; its phenolic proton is readily abstracted by a suitable base to form a potent phenoxide nucleophile. Isobutyl bromide serves as the electrophile. This pathway is favored over the alternative (isobutoxide reacting with 4-halobenzonitrile) because the primary alkyl halide is less sterically hindered and less prone to elimination side reactions, leading to higher yields and purity of the desired ether product.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is designed for robustness and scalability, incorporating in-process checks for reaction completion.

Materials:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • Isobutyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzonitrile and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask, sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 4-hydroxybenzonitrile).

  • Reagent Addition: Begin stirring the mixture under a nitrogen atmosphere. Add isobutyl bromide to the slurry via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. The choice of this temperature range is a balance between achieving a reasonable reaction rate and minimizing solvent evaporation and potential side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-hydroxybenzonitrile spot indicates reaction completion (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water. This dissolves the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation A Combine 4-Hydroxybenzonitrile and K2CO3 in Flask B Add Anhydrous DMF A->B C Add Isobutyl Bromide B->C D Heat to 80-90 °C under N2 Atmosphere C->D E Monitor by TLC (4-6 hours) D->E F Cool to RT & Quench with H2O E->F G Extract with Ethyl Acetate F->G H Wash with H2O & Brine G->H I Dry (MgSO4) & Concentrate H->I J Crude 4-(2-Methylpropoxy)benzonitrile I->J Yields Crude Product

Caption: Workflow for the synthesis of 4-(2-Methylpropoxy)benzonitrile.

Purification Protocol: Flash Column Chromatography

The crude product from the synthesis typically contains unreacted starting materials and byproducts. Flash column chromatography is an effective method for purification.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Crude 4-(2-Methylpropoxy)benzonitrile

Procedure:

  • Column Packing: Prepare a glass column with silica gel, packed as a slurry in 100% hexanes.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.[6] Dry loading prevents band distortion and improves separation efficiency compared to liquid loading of a concentrated sample.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[7]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(2-Methylpropoxy)benzonitrile as a colorless to off-white liquid.[3]

Chapter 3: Comprehensive Analytical Characterization

The identity and purity of a synthesized compound must be confirmed through orthogonal analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[8]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm and the ¹³C spectrum to 77.16 ppm.

Predicted Spectral Data and Interpretation:

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.55Doublet2HProtons ortho to -CN
Aromatic Protons~6.95Doublet2HProtons ortho to -O
Methylene Protons~3.80Doublet2H-O-CH₂ -CH-
Methine Proton~2.10Multiplet1H-CH₂-CH (CH₃)₂
Methyl Protons~1.05Doublet6H-CH(CH₃ )₂
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
Aromatic Carbon~162C -O
Aromatic Carbons~134C -H (ortho to -CN)
Aromatic Carbons~119C -H (ortho to -O)
Nitrile Carbon~115-C ≡N
Aromatic Carbon~105C -CN
Methylene Carbon~75-O-CH₂ -
Methine Carbon~28-CH (CH₃)₂
Methyl Carbons~19-CH(CH₃ )₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[9] Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar compound.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition: Acquire the mass spectrum in positive ion mode. The mobile phase can be acidified slightly with formic acid to promote the formation of the [M+H]⁺ adduct.[10]

  • Data Analysis: Compare the observed accurate mass of the most abundant ion with the theoretical mass calculated from the molecular formula.

Expected High-Resolution Mass Spectrometry Data: [4]

AdductFormulaCalculated m/z
[M+H]⁺[C₁₁H₁₄NO]⁺176.1070
[M+Na]⁺[C₁₁H₁₃NNaO]⁺198.0889
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Protocol for ATR-FTIR Analysis:

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Key Vibrational Modes and Interpretation: [12][13]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchAromatic
~2870-2960C-H StretchAliphatic (isobutyl)
~2225C≡N StretchNitrile
~1600, ~1500C=C StretchAromatic Ring
~1250C-O-C StretchAryl-alkyl ether
Analytical Characterization Workflow

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy cluster_Results Confirmation Start Purified Compound NMR_H ¹H NMR Start->NMR_H MS High-Resolution ESI-MS Start->MS FTIR ATR-FTIR Start->FTIR NMR_C ¹³C NMR Result_Structure Structural Connectivity (Proton/Carbon Environment) NMR_C->Result_Structure Result_MW Molecular Weight & Elemental Composition MS->Result_MW Result_FG Functional Groups Present (C≡N, C-O-C) FTIR->Result_FG Final Structure Confirmed Result_Structure->Final Result_MW->Final Result_FG->Final

Caption: Orthogonal workflow for analytical characterization.

Chapter 4: Applications in Drug Discovery

Role as a Key Intermediate: The Synthesis of Febuxostat

The most prominent application of 4-(2-Methylpropoxy)benzonitrile is its use as a key starting material in the multi-step synthesis of Febuxostat. In this synthesis, the nitrile group of 4-(2-Methylpropoxy)benzonitrile is transformed into a thiazole ring, a core structural element of the final drug molecule. The isobutoxy group is retained in the final structure and is crucial for the drug's binding affinity and pharmacokinetic profile. The purity of this starting material is paramount, as any impurities could be carried through the synthesis and compromise the quality and safety of the final API.

The Benzonitrile Moiety as a Pharmacophore

Beyond its role as a synthetic intermediate, the benzonitrile scaffold itself is of great interest in drug design.[14] The nitrile group is a unique functional group: it is polar, a hydrogen bond acceptor, and metabolically stable.[2] It can engage in dipole-dipole interactions or hydrogen bonding with protein active sites, making it a valuable component in designing enzyme inhibitors and receptor ligands.[15] Researchers often use benzonitrile derivatives like the title compound as fragments or building blocks in the development of new chemical entities.

Relationship Diagram: From Intermediate to API

G A 4-(2-Methylpropoxy)benzonitrile (Starting Material) B Multi-Step Chemical Transformations A->B Purity is Critical C Febuxostat (Active Pharmaceutical Ingredient) B->C D Formulation C->D E Gout Therapy Drug Product D->E

Caption: Role of 4-(2-Methylpropoxy)benzonitrile in drug manufacturing.

Chapter 5: Safety, Handling, and Storage

Hazard Identification

While a specific, comprehensive safety data sheet for 4-(2-Methylpropoxy)benzonitrile is not always available, its structure suggests hazards common to aromatic nitriles. The GHS classification for the parent compound, benzonitrile, includes warnings for being a combustible liquid and harmful if swallowed or in contact with skin.[16][17]

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statement: H302 - Harmful if swallowed[3]

Recommended Handling and Personal Protective Equipment (PPE)

Given the potential hazards, appropriate safety measures must be employed.[18]

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a standard laboratory coat.

Storage and Stability

Proper storage is essential to maintain the compound's integrity.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The recommended storage condition is sealed in dry, room temperature.[3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

References

  • 4-(2-methylpropoxy)benzonitrile (C11H13NO) . PubChemLite. Available from: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile . Organic Syntheses. Available from: [Link]

  • 2-(4-Methylphenyl)benzonitrile . National Center for Biotechnology Information (PMC). Available from: [Link]

  • Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- (C15H10N2S2) . PubChemLite. Available from: [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
  • Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods . ResearchGate. Available from: [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods . National Center for Biotechnology Information (PMC). Available from: [Link]

  • Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile . ResearchGate. Available from: [Link]

  • Preparation of benzonitrile. Google Patents.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. Available from: [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods . PubMed. Available from: [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method . National Center for Biotechnology Information (PMC). Available from: [Link]

  • BENZONITRILE FOR SYNTHESIS MSDS . Loba Chemie. Available from: [Link]

  • How can I purify impure benzonitrile? . ResearchGate. Available from: [Link]

  • NMR Spectroscopy for Metabolomics Research . MDPI. Available from: [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures . American Chemical Society Publications. Available from: [Link]

  • Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations . MDPI. Available from: [Link]

  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives . National Center for Biotechnology Information (PMC). Available from: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . National Center for Biotechnology Information (PMC). Available from: [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices . MDPI. Available from: [Link]

  • FTIR of 4-(2-aminopropyl)benzofuran 1 . ResearchGate. Available from: [Link]

  • Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- - Substance Details . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Quantitative mass spectrometry imaging: therapeutics & biomolecules . National Center for Biotechnology Information (PMC). Available from: [Link]

  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. Google Patents.

Sources

Foundational

Technical Whitepaper: 4-(2-Methylpropoxy)benzonitrile

Structural Characterization and Synthetic Utility in API Manufacturing Executive Summary 4-(2-Methylpropoxy)benzonitrile (CAS: 5203-15-6), also known as 4-isobutoxybenzonitrile, is a critical pharmaceutical intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization and Synthetic Utility in API Manufacturing

Executive Summary

4-(2-Methylpropoxy)benzonitrile (CAS: 5203-15-6), also known as 4-isobutoxybenzonitrile, is a critical pharmaceutical intermediate, most notably serving as the structural scaffold for Febuxostat , a non-purine xanthine oxidase inhibitor used in the management of chronic hyperuricemia (gout).

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards. By synthesizing data from industrial patents and peer-reviewed literature, this document aims to support process optimization and quality control in Active Pharmaceutical Ingredient (API) manufacturing.

Structural Identity & Physicochemical Profile[1][2][3][4]

The molecule features a benzonitrile core substituted at the para position with a 2-methylpropoxy (isobutoxy) ether linkage. This etherification significantly increases lipophilicity compared to its precursor, 4-hydroxybenzonitrile, facilitating its interaction with the hydrophobic pockets of xanthine oxidase in downstream derivatives.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 4-(2-Methylpropoxy)benzonitrile
Common Name 4-Isobutoxybenzonitrile
CAS Registry Number 5203-15-6
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
SMILES CC(C)COC1=CC=C(C=C1)C#N
Physical State Colorless to pale yellow liquid or low-melting solid
Boiling Point ~122 °C (at 0.3 Torr)
Solubility Soluble in EtOAc, DCM, DMF, DMSO; Insoluble in water
Partition Coefficient (LogP) ~3.0 (Predicted)
Synthetic Pathways & Process Chemistry[5]

The synthesis of 4-(2-methylpropoxy)benzonitrile is a classic Williamson ether synthesis. However, industrial scalability dictates specific choices in solvent and base to minimize cost and environmental impact.

Mechanism

The reaction proceeds via an SN2 nucleophilic substitution . The phenoxide ion, generated by deprotonation of 4-hydroxybenzonitrile, attacks the primary carbon of isobutyl bromide (1-bromo-2-methylpropane), displacing the bromide leaving group.

Validated Protocols

Method A: Classical Aprotic Synthesis (Lab Scale)

  • Rationale: Uses polar aprotic solvents (DMF or DMSO) to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.

  • Protocol:

    • Charge 4-hydroxybenzonitrile (1.0 eq) and Potassium Carbonate (K₂CO₃, 1.5 eq) into DMF.

    • Heat to 60°C for 30 minutes to ensure complete deprotonation.

    • Add Isobutyl bromide (1.2 eq) dropwise.

    • Stir at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Method B: Phase Transfer Catalysis (Green/Industrial Scale)

  • Rationale: Avoids toxic dipolar aprotic solvents like DMF. Uses water as the bulk solvent with a Phase Transfer Catalyst (PTC) to shuttle the phenoxide into the organic phase (isobutyl bromide).

  • Protocol:

    • Dissolve 4-hydroxybenzonitrile (1.0 eq) in 10% aqueous NaOH (2.0 eq).

    • Add Tetrabutylammonium bromide (TBAB, 0.05 eq) as catalyst.

    • Add Isobutyl bromide (1.5 eq) directly to the aqueous mixture.

    • Reflux (approx. 90–100°C) with vigorous stirring for 8–12 hours.

    • Workup: Cool to room temperature. The product separates as an oil layer. Extract with toluene, wash with water, and distill.

Visualization: Synthetic Reaction Scheme

Synthesis SM1 4-Hydroxybenzonitrile (C7H5NO) Intermediate Phenoxide Intermediate SM1->Intermediate Deprotonation Reagent Isobutyl Bromide (C4H9Br) Product 4-(2-Methylpropoxy)benzonitrile (C11H13NO) Reagent->Product + Alkyl Halide Base Base (K2CO3 or NaOH) Base->Intermediate Intermediate->Product SN2 Substitution

Figure 1: Reaction scheme for the synthesis of 4-(2-methylpropoxy)benzonitrile via nucleophilic substitution.

Analytical Characterization

To ensure the integrity of the intermediate before downstream processing, the following spectroscopic data should be verified.

Table 2: 1H-NMR Spectral Data (CDCl₃, 400 MHz)

PositionShift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (ortho to CN) 7.55 – 7.60Doublet (J=8.8 Hz)2HAromatic Ring (AA'BB')
Ar-H (ortho to OR) 6.90 – 6.95Doublet (J=8.8 Hz)2HAromatic Ring (AA'BB')
O-CH₂ 3.75 – 3.80Doublet (J=6.5 Hz)2HEther Methylene
CH (Methine) 2.05 – 2.15Multiplet1HIsobutyl Methine
CH₃ (Methyls) 1.00 – 1.05Doublet (J=6.7 Hz)6HIsobutyl Methyls

Table 3: Infrared (IR) Spectroscopy Key Bands

Wavenumber (cm⁻¹)Vibration ModeStructural Indication
2220 – 2230 C≡N StretchNitrile group presence (Sharp, distinctive)
1600, 1510 C=C StretchAromatic Ring
1250 – 1260 C-O-C StretchAryl Alkyl Ether linkage
2960, 2870 C-H StretchAliphatic Isobutyl chain
Industrial Application: Febuxostat Synthesis[5]

The primary utility of 4-(2-methylpropoxy)benzonitrile is its conversion into Febuxostat. The nitrile group acts as a precursor to the thioamide, which is essential for the Hantzsch thiazole synthesis.

Process Flow
  • Thioamidation: The nitrile is treated with thioacetamide or sodium hydrosulfide/MgCl₂ to form 4-(2-methylpropoxy)benzothioamide .

  • Cyclization: The thioamide reacts with ethyl 2-chloroacetoacetate to form the thiazole ethyl ester .

  • Hydrolysis: The ester is hydrolyzed to yield the final Febuxostat API.

Visualization: Pathway to Febuxostat[1]

FebuxostatPath Start 4-(2-Methylpropoxy)benzonitrile (Key Intermediate) Thioamide 4-(2-Methylpropoxy)benzothioamide Start->Thioamide Thioamidation Thiazole Ethyl 2-(4-isobutoxyphenyl)-4-methyl thiazole-5-carboxylate Thioamide->Thiazole Hantzsch Cyclization API Febuxostat (Final API) Thiazole->API Saponification R1 Thioacetamide / H+ R2 Ethyl 2-chloroacetoacetate R3 NaOH / Hydrolysis

Figure 2: Synthetic workflow converting the benzonitrile intermediate to Febuxostat.

Quality Control & Impurity Profiling

In a GMP environment, controlling impurities is paramount. The following impurities are common in the synthesis of 4-(2-methylpropoxy)benzonitrile:

  • Unreacted 4-Hydroxybenzonitrile:

    • Origin: Incomplete reaction or insufficient excess of alkyl halide.

    • Detection: HPLC (more polar than product) or colorimetric test (phenolic OH).

    • Limit: Typically < 0.1%.

  • 4-(2-Methylpropoxy)benzamide:

    • Origin: Partial hydrolysis of the nitrile group under harsh basic/aqueous conditions.

    • Detection: IR (Amide peaks at ~1650 cm⁻¹), HPLC.

  • 4-(2-Methylpropoxy)benzoic Acid:

    • Origin: Complete hydrolysis of the nitrile.

    • Control: Maintain pH neutrality during workup and avoid prolonged exposure to strong base at high temperatures.

References
  • Synthesis of Febuxostat Intermediates. New Drug Approvals. Retrieved from [Link]

  • Process for the preparation of Febuxostat.Google Patents (WO2011141933).
  • Spectroscopic Data for Benzonitrile Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • Febuxostat Synthesis and Impurity Profiling. Chinese Journal of Pharmaceuticals. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 4-(2-Methylpropoxy)benzonitrile

Executive Summary 4-(2-Methylpropoxy)benzonitrile (also known as 4-isobutoxybenzonitrile) is a critical pharmacophore used primarily as the precursor to the drug Febuxostat (Uloric), a non-purine xanthine oxidase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Methylpropoxy)benzonitrile (also known as 4-isobutoxybenzonitrile) is a critical pharmacophore used primarily as the precursor to the drug Febuxostat (Uloric), a non-purine xanthine oxidase inhibitor used for treating hyperuricemia and gout.

This guide evaluates and details the two primary synthetic architectures for this molecule:

  • The Williamson Ether Synthesis (Nucleophilic Substitution): The industry standard for scalability and cost-efficiency.

  • The Mitsunobu Reaction: A mild, stereospecific alternative useful when avoiding alkyl halides is necessary.

While both pathways are viable, the Williamson ether synthesis via Phase Transfer Catalysis (PTC) or Dipolar Aprotic Solvation is recommended for process chemistry due to superior atom economy and easier purification.

Retrosynthetic Analysis

To design the optimal synthesis, we must first deconstruct the target molecule. The ether linkage is the most logical disconnection point, preserving the pre-existing nitrile functionality on the aromatic ring.

Structural Disconnection Logic[1]
  • Target: 4-(2-Methylpropoxy)benzonitrile[1][2]

  • Disconnection A (C-O Bond): Breaks the molecule into a nucleophilic phenol (4-hydroxybenzonitrile) and an electrophilic isobutyl fragment.

  • Disconnection B (C-CN Bond): Breaks the molecule into a halo-ether and a cyanide source. (Less favorable due to toxicity of cyanide reagents).

Retrosynthesis Target Target: 4-(2-Methylpropoxy)benzonitrile PathA Path A: Williamson Ether (Preferred) Target->PathA Disconnection PathB Path B: Mitsunobu (Alternative) Target->PathB Disconnection Phenol 4-Hydroxybenzonitrile (Nucleophile) PathA->Phenol Halide Isobutyl Bromide (Electrophile) PathA->Halide PathB->Phenol Alcohol Isobutanol (Pronucleophile) PathB->Alcohol

Figure 1: Retrosynthetic tree illustrating the two primary disconnections based on the ether linkage.

Pathway 1: Williamson Ether Synthesis (Primary Route)

This is the dominant industrial route. It relies on the


 reaction between the phenoxide of 4-hydroxybenzonitrile and isobutyl bromide.
Mechanism & Causality

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Deprotonation: A base (typically

    
    ) deprotonates the phenol (
    
    
    
    ), creating a highly nucleophilic phenoxide ion.
  • Attack: The phenoxide attacks the primary carbon of isobutyl bromide.

  • Steric Challenge: The isobutyl group has

    
    -branching (the methyl groups are on the adjacent carbon), which sterically hinders the backside attack.
    
    • Solution: We use Potassium Iodide (KI) as a catalyst. The iodide displaces the bromide to form isobutyl iodide in situ (Finkelstein reaction). Iodide is a better leaving group, accelerating the rate-determining step.

Protocol A: Anhydrous Conditions (High Yield)

Best for: Lab scale to Pilot scale where water exclusion is easy.

Reagents:

  • 4-Hydroxybenzonitrile (1.0 equiv)

  • Isobutyl bromide (1.2 - 1.5 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step Methodology:

  • Charge: To a dry reactor, add 4-hydroxybenzonitrile and anhydrous DMF (5-10 volumes).

  • Base Addition: Add powdered

    
     and catalytic KI. Stir for 30 minutes at room temperature to ensure phenoxide formation.
    
  • Alkylation: Add isobutyl bromide dropwise.

    • Critical Control Point: The reaction is endothermic but requires heat to overcome the steric hindrance of the isobutyl group.

  • Heating: Heat the mixture to 80–90°C for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC until the phenol starting material is <1.0%.

  • Quench: Cool to 25°C and pour the mixture into ice water (20 volumes). The product typically precipitates as a solid or oils out.

  • Workup: Extract with Ethyl Acetate. Wash the organic layer with 1M NaOH (to remove unreacted phenol) and then Brine.

  • Purification: Concentrate under reduced pressure. Recrystallize from Ethanol/Water or use as-is if purity >98%.

Protocol B: Phase Transfer Catalysis (Green/Scalable)

Best for: Industrial manufacturing to avoid DMF (which is reprotoxic and hard to remove).

Reagents:

  • Solvent: Water / Toluene biphasic system.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or PEG-400.

  • Base: NaOH (aq).

Workflow:

  • Dissolve 4-hydroxybenzonitrile in Toluene.

  • Add 20% NaOH aqueous solution.

  • Add TBAB (5 mol%).

  • Add Isobutyl bromide and reflux (approx 90-100°C).

  • The TBAB shuttles the phenoxide into the organic phase to react with the bromide.

WilliamsonWorkflow Start Start: 4-Hydroxybenzonitrile + DMF Base Add K2CO3 + KI (Deprotonation) Start->Base AddBr Add Isobutyl Bromide (Electrophile) Base->AddBr Heat Heat to 80°C (6-12 Hours) AddBr->Heat Quench Quench in Ice Water (Precipitation) Heat->Quench Wash Wash w/ NaOH (Remove Phenol) Quench->Wash Final Product: 4-(2-Methylpropoxy)benzonitrile Wash->Final

Figure 2: Process flow for the Anhydrous Williamson Ether Synthesis.

Pathway 2: The Mitsunobu Reaction (Alternative)[5]

This route is valuable when alkyl halides are unavailable or if the substrate is sensitive to the basic conditions of the Williamson ether synthesis. It couples the alcohol directly to the phenol.

Mechanism

The reaction uses Triphenylphosphine (


) and an azodicarboxylate (DIAD or DEAD) to activate the alcohol oxygen, making it a good leaving group (as a phosphine oxide adduct), which is then displaced by the phenol.
Protocol

Reagents:

  • 4-Hydroxybenzonitrile (1.0 equiv)

  • Isobutanol (1.1 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)

  • Solvent: THF (Tetrahydrofuran).[3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-hydroxybenzonitrile, isobutanol, and

    
     in anhydrous THF under Nitrogen. Cool to 0°C.[3][4]
    
  • Activation: Add DIAD dropwise over 30 minutes.

    • Why dropwise? To control the exotherm and prevent side reactions of the betaine intermediate.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent.

  • Purification: This is the major drawback. You must separate the product from Triphenylphosphine oxide (TPPO) and reduced hydrazine by-products.[3] Column chromatography (Silica gel) is usually required.

Comparative Analysis & Data Summary

The following table contrasts the two methods to assist in decision-making for scale-up.

FeatureWilliamson (Method A/B)Mitsunobu
Yield High (85–95%)Moderate (60–80%)
Atom Economy Good (Byproduct: KBr)Poor (Byproduct: Ph3PO + Hydrazine)
Cost Low (Generic reagents)High (DIAD/PPh3 are expensive)
Purification Crystallization / ExtractionChromatography often required
Scalability Excellent (Tons)Difficult (TPPO removal is hard)
Green Score High (esp.[5] Method B)Low (High waste mass)

Process Optimization & Troubleshooting

Impurity Control[1][2][7]
  • Unreacted Phenol: If the reaction stalls, do not just add more bromide. Add 0.1 equiv of fresh

    
    . Phenol is difficult to remove by crystallization alone; a caustic wash (NaOH) during workup is mandatory.
    
  • Hydrolysis of Nitrile: At high temperatures (>120°C) or extreme pH, the nitrile group (-CN) can hydrolyze to an amide or acid. Keep temperature <100°C and avoid prolonged exposure to strong aqueous base at high heat.

Safety Considerations
  • Isobutyl Bromide: Alkylating agent. Potentially mutagenic. Handle in a fume hood.

  • DMF: Hepatotoxic. Use Method B (Water/Toluene) if possible for safer handling.

References

  • Synthesis of Febuxostat Intermediates (Patent): Title: Process for the preparation of Febuxostat and its intermediates. Source: WIPO (WO2011141933). URL: Relevance: details the industrial alkylation of 4-hydroxybenzonitrile using isobutyl bromide.
  • Williamson Ether Synthesis Review

    • Title: The Williamson Ether Synthesis.[6][7][8][9]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

    • Relevance: Provides general mechanistic grounding and solvent selection criteria.
  • Mitsunobu Reaction Protocol

    • Title: Mitsunobu Reaction: Mechanism and Procedure.[3][10]

    • Source: Organic Syntheses.[3][11]

    • URL:[Link]

    • Relevance: Standard operating procedure for phenol-alcohol coupling.
  • Physical Properties & CAS Verification

    • Title: 4-(2-Methylpropoxy)benzonitrile Product Page.[1][2]

    • Source: ChemicalBook / PubChem.
    • URL:[Link]

    • Relevance: Verifies CAS 5203-15-6 and physical st

Sources

Foundational

An In-Depth Technical Guide on the Biological Activity of 4-(2-Methylpropoxy)benzonitrile

Preamble: From a Synthetic Intermediate to a Biologically Relevant Scaffold In the landscape of drug discovery and development, the journey of a molecule from a seemingly simple synthetic intermediate to a component of a...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: From a Synthetic Intermediate to a Biologically Relevant Scaffold

In the landscape of drug discovery and development, the journey of a molecule from a seemingly simple synthetic intermediate to a component of a clinically significant therapeutic agent is a testament to the intricate relationship between chemical structure and biological function. This guide delves into the biological activity of 4-(2-Methylpropoxy)benzonitrile, a molecule primarily recognized as a crucial building block in the synthesis of the potent xanthine oxidase inhibitor, Febuxostat.[1] While its role as a precursor is well-documented, a deeper exploration of its inherent biological properties is warranted. This document will not only dissect the known biological context of this compound through its principal derivative but will also propose a rigorous experimental framework to elucidate its standalone bioactivity. For researchers and drug development professionals, understanding the latent potential of such scaffolds is paramount for innovating beyond established therapeutic pathways.

Physicochemical Profile of 4-(2-Methylpropoxy)benzonitrile

4-(2-Methylpropoxy)benzonitrile, also known as 4-isobutoxybenzonitrile, is an organic compound characterized by a benzonitrile core substituted with a 2-methylpropoxy (isobutoxy) group at the para position.[2] This structure confers specific physicochemical properties that are critical to its reactivity and potential biological interactions. The benzonitrile moiety provides a rigid aromatic scaffold and a polar nitrile group (-C≡N), which can participate in various non-covalent interactions.[2] The nitrile group, with its strong electron-withdrawing nature, can significantly influence the electronic density of the benzene ring, making it a potential site for π-π stacking interactions with aromatic amino acid residues in proteins.[3] Furthermore, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, a feature that allows it to mimic endogenous functionalities like carbonyl or hydroxyl groups.[3][4] The 2-methylpropoxy group enhances the molecule's lipophilicity, which can influence its solubility in organic solvents and its ability to traverse cellular membranes.[2]

PropertyValueReference
CAS Number 5203-15-6[2]
Molecular Formula C11H13NO[1]
Molecular Weight 175.23 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Synonyms 4-Isobutoxybenzonitrile, p-Isobutoxybenzonitrile[2]

The Febuxostat Case Study: Unveiling the Potential of the 4-(2-Methylpropoxy)benzonitrile Scaffold

The most profound insight into the biological relevance of 4-(2-Methylpropoxy)benzonitrile comes from its role in the structure of Febuxostat. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, the enzyme responsible for the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid.[5][6] By inhibiting this enzyme, Febuxostat effectively reduces the production of uric acid and is a cornerstone in the management of hyperuricemia and gout.[1][5]

Synthesis Pathway of Febuxostat

The synthesis of Febuxostat prominently features 4-(2-Methylpropoxy)benzonitrile as a key starting material. The general synthetic route involves the reaction of 3-cyano-4-isobutoxy benzothiamide with ethyl 2-chloroacetoacetate, followed by hydrolysis to yield the final carboxylic acid product.[7]

G A 4-(2-Methylpropoxy)benzonitrile B 3-Cyano-4-isobutoxy benzothiamide A->B Thioamidation C Ethyl 2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate B->C + Ethyl 2-chloroacetoacetate (Hantzsch Thiazole Synthesis) D Febuxostat C->D Hydrolysis

Caption: Synthesis of Febuxostat from 4-(2-Methylpropoxy)benzonitrile.

Mechanism of Xanthine Oxidase Inhibition by Febuxostat

Febuxostat's inhibitory action on xanthine oxidase is highly specific and potent. It binds to the active site of both the oxidized and reduced forms of the enzyme, a key difference from the purine analog allopurinol.[8] This binding is achieved through extensive interactions with amino acid residues within the molybdenum pterin center of the enzyme, effectively blocking substrate access.[9][10] The 4-(2-Methylpropoxy)benzonitrile moiety of Febuxostat plays a crucial role in this interaction, with the benzonitrile group fitting into a specific channel of the active site.[10]

G cluster_0 Xanthine Oxidase Active Site XO Xanthine Oxidase Product Uric Acid XO->Product Catalysis Substrate Hypoxanthine / Xanthine Substrate->XO Binding Febuxostat Febuxostat Febuxostat->XO High-Affinity Binding (Blocks Substrate Access) G start 4-(2-Methylpropoxy)benzonitrile (Test Compound) xo_assay Xanthine Oxidase Inhibition Assay start->xo_assay cell_assay Cell-Based Uric Acid Production Assay start->cell_assay cyp_assay CYP450 Inhibition Assay start->cyp_assay cyto_assay Cytotoxicity Assay start->cyto_assay data_analysis Data Analysis & Interpretation xo_assay->data_analysis cell_assay->data_analysis cyp_assay->data_analysis cyto_assay->data_analysis

Caption: Proposed experimental workflow for biological characterization.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the direct inhibitory effect of 4-(2-Methylpropoxy)benzonitrile on xanthine oxidase activity.

Principle: This assay measures the enzymatic conversion of xanthine to uric acid by xanthine oxidase. The formation of uric acid is monitored spectrophotometrically by the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • 4-(2-Methylpropoxy)benzonitrile (test compound)

  • Allopurinol (positive control)

  • DMSO (vehicle)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of 4-(2-Methylpropoxy)benzonitrile in DMSO. Prepare serial dilutions to achieve the desired final assay concentrations.

  • In a 96-well plate, add 20 µL of the test compound dilutions or controls (Allopurinol, DMSO vehicle).

  • Add 130 µL of xanthine solution (in phosphate buffer) to each well.

  • Initiate the reaction by adding 50 µL of xanthine oxidase solution to each well.

  • Immediately measure the absorbance at 295 nm at 37°C and continue to record the absorbance every minute for 15-30 minutes.

  • Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

Objective: To assess the potential of 4-(2-Methylpropoxy)benzonitrile to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Principle: This assay utilizes human liver microsomes and isoform-specific probe substrates that are metabolized into fluorescent products. The inhibition of this metabolism by the test compound is quantified by a decrease in the fluorescent signal.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • CYP isoform-specific probe substrates and their corresponding metabolites (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

  • 4-(2-Methylpropoxy)benzonitrile (test compound)

  • Known CYP inhibitors (positive controls, e.g., furafylline for CYP1A2)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of 4-(2-Methylpropoxy)benzonitrile in a suitable solvent (e.g., acetonitrile or DMSO).

  • In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes and the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.

  • After a short pre-incubation period, initiate the reaction by adding the specific probe substrate for the CYP isoform being tested.

  • Allow the reaction to proceed for a specific time, then terminate it by adding acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate and measure the fluorescence of the metabolite formed.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value for each CYP isoform.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of 4-(2-Methylpropoxy)benzonitrile on a relevant human cell line (e.g., HepG2 liver cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 4-(2-Methylpropoxy)benzonitrile (test compound)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-(2-Methylpropoxy)benzonitrile (and controls) for 24, 48, or 72 hours.

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution.

  • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Concluding Remarks and Future Directions

4-(2-Methylpropoxy)benzonitrile stands as a compelling example of a chemical scaffold whose biological significance is primarily understood through its incorporation into a highly successful therapeutic agent. The detailed analysis of Febuxostat's mechanism of action provides a strong rationale for investigating the intrinsic biological properties of its precursor. The proposed experimental workflows offer a clear and robust path to characterizing the direct effects of 4-(2-Methylpropoxy)benzonitrile on a key enzymatic target, its potential for drug metabolism-based interactions, and its general cellular toxicity.

The data generated from these studies will be invaluable for drug development professionals. A demonstration of even modest xanthine oxidase inhibition could inspire the design of novel inhibitors based on this scaffold. Conversely, a lack of activity, coupled with a clean cytotoxicity and CYP inhibition profile, would further solidify its value as a safe and reliable synthetic intermediate. Ultimately, a thorough understanding of the biological landscape of such fundamental chemical entities is not merely an academic exercise but a critical component of building a comprehensive knowledge base for the rational design of future therapeutics.

References

  • Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application. (n.d.). PMC. [Link]

  • The Science Behind Febuxostat: Mechanism of Action and Pharmacological Profile. (n.d.). [Link]

  • Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. (n.d.). PMC. [Link]

  • Febuxostat – A New Treatment for Hyperuricaemia in Gout – A Review Article. (n.d.). [Link]

  • Febuxostat, a novel xanthine oxidoreductase inhibitor, improves hypertension and endothelial dysfunction in spontaneously hypertensive rats. (2016). PMC. [Link]

  • What is the mechanism of action (MOA) of Febuxostat (febuxostat)? (n.d.). Dr.Oracle. [Link]

  • The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. (n.d.). [Link]

  • Febuxostat | C16H16N2O3S | CID 134018. (n.d.). PubChem. [Link]

  • Febuxostat. (n.d.). StatPearls. [Link]

  • What is the mechanism of Febuxostat? (2024). Patsnap Synapse. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]

  • Study of Cytotoxic Effects of Benzonitrile Pesticides. (n.d.). PubMed. [Link]

  • Formulation and in vitro Evaluation of Fast Dissolving Tablets of Febuxostat Using Co-Processed Excipients. (n.d.). PMC. [Link]

  • Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (n.d.). PubMed. [Link]

  • The effects of febuxostat on the pharmacokinetic parameters of rosiglitazone, a CYP2C8 substrate. (n.d.). PMC. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.). [Link]

  • Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. (n.d.). PMC. [Link]

  • Schema of the mechanisms underlying the inhibitory effect of febuxostat... (n.d.). ResearchGate. [Link]

  • In vitro drug-drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition. (n.d.). PubMed. [Link]

Sources

Exploratory

4-(2-Methylpropoxy)benzonitrile suppliers and manufacturers

Strategic Sourcing, Synthesis, and Quality Assurance in Febuxostat Development Executive Summary 4-(2-Methylpropoxy)benzonitrile (CAS: 5203-15-6), also known as 4-Isobutoxybenzonitrile, is a critical Key Starting Materia...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Synthesis, and Quality Assurance in Febuxostat Development

Executive Summary

4-(2-Methylpropoxy)benzonitrile (CAS: 5203-15-6), also known as 4-Isobutoxybenzonitrile, is a critical Key Starting Material (KSM) in the synthesis of Febuxostat , a non-purine xanthine oxidase inhibitor used for the management of chronic hyperuricemia (gout).[1]

This guide addresses the technical specifications, synthesis pathways, and supply chain qualification criteria necessary for drug development professionals. It moves beyond simple catalog listings to provide a decision-making framework for selecting high-quality manufacturers.[1]

Critical Note on Identity: While various internal codes exist, CAS 5203-15-6 is the standard global registry number for this chemical entity.[1] Researchers encountering CAS 100066-96-2 in literature should cross-verify the structure, as it may refer to a specific salt form or a proprietary internal designation in certain patent landscapes.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

AttributeSpecification
Chemical Name 4-(2-Methylpropoxy)benzonitrile
Synonyms 4-Isobutoxybenzonitrile; p-Isobutoxybenzonitrile
CAS Number 5203-15-6
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Boiling Point 130-135°C (at reduced pressure)
Solubility Soluble in Methanol, Ethyl Acetate, DMF; Insoluble in Water

Manufacturing & Synthesis Pathways[10][11]

Understanding the synthesis is mandatory for impurity profiling. The industrial production of 4-(2-Methylpropoxy)benzonitrile predominantly follows a Williamson Ether Synthesis .[1]

The Primary Route: O-Alkylation

The process involves the alkylation of 4-Hydroxybenzonitrile with Isobutyl Bromide (or Isobutyl Chloride) in the presence of a base (typically Potassium Carbonate or Sodium Hydroxide) and a polar aprotic solvent (DMF or Acetone).

Reaction Stoichiometry & Mechanism:

  • Nucleophile: Phenoxide ion generated from 4-Hydroxybenzonitrile.[1]

  • Electrophile: Isobutyl halide.

  • Mechanism: Sₙ2 (Bimolecular Nucleophilic Substitution).

Synthesis Workflow Diagram

SynthesisPath cluster_reactants Starting Materials SM1 4-Hydroxybenzonitrile (CAS 767-00-0) Process Reflux / Alkylation Solvent: DMF/Acetone T: 60-80°C SM1->Process SM2 Isobutyl Bromide (CAS 78-77-3) SM2->Process Base Base (K2CO3) Base->Process Workup Aqueous Workup & Extraction Process->Workup Product 4-(2-Methylpropoxy)benzonitrile (Crude) Workup->Product Purification Distillation / Crystallization Product->Purification Final Final API Intermediate (>98% Purity) Purification->Final

Figure 1: Industrial synthesis pathway via Williamson Ether synthesis.

Quality Attributes & Impurity Profiling

For Febuxostat development, the purity of this intermediate is non-negotiable. Impurities carried forward can react in the subsequent thioamidation step, leading to difficult-to-remove byproducts.[1]

Critical Impurity Table
Impurity TypeSource / OriginRisk AssessmentControl Limit (Typical)
4-Hydroxybenzonitrile Unreacted Starting MaterialHigh.[1] Can form thioamide analogs that compete in thiazole ring formation.< 0.5%
Isobutyl Halide Excess ReagentModerate. Genotoxic potential (alkylating agent). Must be purged.< 100 ppm
O-Isobutyl Benzamide Hydrolysis ByproductLow.[1] Formed if moisture is present during basic reflux.< 0.2%
C-Alkylated Isomers Side ReactionLow. Sterically hindered, but possible trace impurity.< 0.1%
Residual Solvents DMF / AcetoneHigh. DMF is Class 2 (ICH Q3C).Per ICH Limits
Analytical Methods[5]
  • HPLC: Reverse-phase C18 column is standard for assay and related substances.[1]

  • GC-HS: Mandatory for residual solvent analysis (especially if DMF is used).

Supply Chain & Sourcing Strategy

Sourcing this material requires distinguishing between "Catalog Resellers" and "Process-Capable Manufacturers."[1]

Supplier Qualification Workflow

SourcingStrategy Start Vendor Identification Screen Paper Audit (ISO 9001, reactor capacity) Start->Screen Sample 3-Lot Sample Request (100g scale) Screen->Sample Test In-House QC (HPLC, NMR, GC-HS) Sample->Test Test->Start Specs Failed Pilot Pilot Batch (1-5kg) Use test in Febuxostat step Test->Pilot Specs Met Pass Pass Fail Fail Audit On-Site Audit (Focus: Solvent recovery, waste mgmt) Pilot->Audit Approve Approved Supplier Audit->Approve

Figure 2: Strategic sourcing workflow for KSM qualification.

Key Supplier Tiers
  • Tier 1 (Global Distributors): Companies like Sigma-Aldrich (Merck) , TCI , and Fisher Scientific .

    • Pros: High reliability, comprehensive CoA, fast shipping.[1]

    • Cons: High cost, limited bulk scalability. Best for R&D/Medicinal Chemistry.

  • Tier 2 (Specialized Manufacturers - China/India):

    • Major Hubs: Jiangsu (China), Maharashtra (India).

    • Pros: Bulk scalability (kg to ton), lower cost.

    • Cons: Variable quality batches. Requires strict audit of their Change Control processes.

Handling & Safety (GHS Classification)

Signal Word: WARNING

  • H302/H312: Harmful if swallowed or in contact with skin.[2]

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Protocol: Handle in a fume hood. Nitrile gloves are sufficient for splash protection, but laminate gloves recommended for prolonged handling due to the solvent-like nature of the ether.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733496, 4-Isobutoxybenzonitrile. Retrieved from [Link]

  • European Medicines Agency. (2012). Assessment Report: Febuxostat. Retrieved from [Link]

  • Org. Process Res. Dev. (2011).[4] Scalable Synthesis of Febuxostat. (General reference for Williamson ether synthesis in API context).

Sources

Foundational

Alternative names for 4-(2-Methylpropoxy)benzonitrile

Identity Architecture, Synthetic Utility, and Quality Assurance in Febuxostat Manufacturing Executive Summary In the high-stakes landscape of pharmaceutical intermediate sourcing, 4-(2-Methylpropoxy)benzonitrile (CAS: 52...

Author: BenchChem Technical Support Team. Date: February 2026

Identity Architecture, Synthetic Utility, and Quality Assurance in Febuxostat Manufacturing

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate sourcing, 4-(2-Methylpropoxy)benzonitrile (CAS: 5203-15-6) represents a critical supply chain node. Often obscured by varying nomenclature in vendor catalogs, this compound serves as the primary scaffold for the non-purine xanthine oxidase inhibitor, Febuxostat .[1]

This guide addresses the "Tower of Babel" problem in procuring this intermediate, provides a definitive nomenclature matrix, and establishes a self-validating analytical protocol for identity confirmation. By synthesizing nomenclature with rigorous analytical chemistry, we aim to streamline the workflow for drug development professionals transitioning from bench-scale synthesis to pilot-plant production.

Part 1: The Nomenclature Matrix

Resolving Identity Ambiguity

The primary challenge in sourcing 4-(2-Methylpropoxy)benzonitrile is the lack of standardization across chemical databases. A researcher searching for "p-Isobutoxybenzonitrile" may miss high-purity lots listed under the systematic IUPAC name.

The following hierarchy resolves these synonyms into a single structural identity:

Naming ConventionName / IdentifierContext
IUPAC (Systematic) 4-(2-Methylpropoxy)benzonitrile Preferred for regulatory documentation and patent filings.
Common / Trivial 4-Isobutoxybenzonitrile Most common in vendor catalogs and bench-talk.
Positional Variant p-Isobutoxybenzonitrile Older literature; denotes para substitution.[1]
Inverted IUPAC Benzonitrile, 4-(2-methylpropoxy)- Used in Chemical Abstracts Service (CAS) indexing.[1]
CAS Registry Number 5203-15-6 The unique numerical identifier for procurement.
Molecular Formula C₁₁H₁₃NOUsed for mass balance calculations.[1]
Visualizing the Nomenclature Logic

The following diagram deconstructs the chemical name to explain the structural derivation, ensuring researchers understand the specific moiety implications (e.g., the steric bulk of the isobutyl group).

Nomenclature_Architecture Core Target Structure 4-(2-Methylpropoxy)benzonitrile Parent Parent Scaffold Benzonitrile Core->Parent Derived From Substituent Substituent Group 2-Methylpropoxy (Isobutoxy) Core->Substituent Contains Position Regiochemistry 4-Position (para) Core->Position Orientation CAS Unique Identifier CAS: 5203-15-6 Core->CAS Indexed As

Figure 1: Structural deconstruction of 4-(2-Methylpropoxy)benzonitrile, linking systematic naming components to the unique CAS identifier.

Part 2: Synthetic Utility & Mechanism

The Febuxostat Pathway

The strategic importance of 4-(2-Methylpropoxy)benzonitrile lies in its role as the precursor to the thiazole ring system in Febuxostat.[2] The nitrile group (-CN) functions as a "masked" thioamide.

Mechanism of Action in Synthesis:

  • Alkylation: The synthesis begins with the O-alkylation of 4-hydroxybenzonitrile using isobutyl bromide. This step installs the hydrophobic tail necessary for the drug's binding affinity in the xanthine oxidase pocket.[1]

  • Thioamide Conversion: The nitrile group is treated with a sulfur source (e.g., thioacetamide or ammonium sulfide) to generate the thioamide intermediate.[1]

  • Hantzsch Cyclization: The thioamide reacts with an

    
    -haloketone (e.g., ethyl 2-chloroacetoacetate) to close the thiazole ring, forming the core structure of Febuxostat [1].[1]
    

Synthesis_Pathway Start 4-Hydroxybenzonitrile Intermediate 4-(2-Methylpropoxy)benzonitrile (CAS: 5203-15-6) Start->Intermediate O-Alkylation Reagent Isobutyl Bromide + K2CO3 Reagent->Intermediate Reagent Step2 Thioamide Formation (via Thioacetamide) Intermediate->Step2 Activation Product Febuxostat Precursor (Thiazole Ring) Step2->Product Hantzsch Cyclization

Figure 2: The critical role of 4-(2-Methylpropoxy)benzonitrile as the pivot point between raw material alkylation and thiazole ring formation in Febuxostat synthesis.

Part 3: Analytical Protocol (Quality Assurance)

Self-Validating HPLC Methodology

To ensure the integrity of the supply chain, relying on a Certificate of Analysis (CoA) is insufficient.[1] The following High-Performance Liquid Chromatography (HPLC) protocol is designed to separate the target compound from its primary impurity, 4-hydroxybenzonitrile (unreacted starting material).

Rationale:

  • Stationary Phase: A C18 column is selected due to the moderate hydrophobicity of the isobutoxy group.[1]

  • Mobile Phase: An acidic modifier (Phosphoric acid) suppresses the ionization of any residual phenolic impurities, sharpening their peaks.[1]

  • Detection: 254 nm is chosen as the isosbestic point for substituted benzenes, providing robust sensitivity.[1]

Protocol Specifications
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Injection Volume 10 µL
Column Temp 30°C
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Expected Results:

  • 4-Hydroxybenzonitrile (Impurity): Elutes early (~5-7 min) due to high polarity.[1]

  • 4-(2-Methylpropoxy)benzonitrile (Target): Elutes later (~12-15 min) due to the hydrophobic isobutyl interaction with the C18 chain.

Analytical_Workflow Sample Raw Sample (Solid/Liquid) Prep Dissolution (in Acetonitrile) Sample->Prep Inject HPLC Injection (C18 Column) Prep->Inject Decision Peak Analysis (RT Comparison) Inject->Decision Pass Pass: Single Peak @ ~14 min Decision->Pass >98% Area Fail Fail: Peak @ ~6 min (Unreacted Phenol) Decision->Fail Impurity Detected

Figure 3: Quality Control decision tree for validating 4-(2-Methylpropoxy)benzonitrile purity prior to synthetic use.

Part 4: Handling and Safety

While 4-(2-Methylpropoxy)benzonitrile is an ether-nitrile, it carries specific hazards associated with the nitrile moiety.

  • Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress.[1] Handle in a fume hood.

  • Physical State: Typically a low-melting solid or viscous liquid.[1] If received as a solid, gentle warming (30-40°C) may be required for transfer.[1]

  • Storage: Store in a cool, dry place. The ether linkage is stable, but the nitrile can hydrolyze to the carboxylic acid if exposed to strong acids and moisture over prolonged periods.[1]

References

  • Synthesis of Febuxostat . Chinese Journal of Pharmaceuticals. (2014).[1][2] Describes the conversion of 4-(2-methylpropoxy)benzonitrile to the thiazole intermediate. 2

  • 4-(2-Methylpropoxy)benzonitrile Product Data . ChemicalBook. (2025).[1][3][4] Provides CAS 5203-15-6 verification and synonym list. 5[1][3][4][6][7][8][9][10][11][5]

  • Febuxostat Compound Summary . PubChem. (2025).[1] Details the structural substructure of Febuxostat containing the isobutoxybenzonitrile moiety. 12[1][3][6][7][5]

  • Validated HPLC Method for Hydroxy Benzoic Acid Derivatives . Longdom Publishing. (2025).[1] Basis for the reverse-phase separation protocol of phenolic precursors vs. alkylated products. 13[1][3][4][6][7][8][9][10][11][5]

Sources

Exploratory

An In-depth Technical Guide to the Melting and Boiling Points of 4-(2-Methylpropoxy)benzonitrile

This guide provides a comprehensive technical overview of the melting and boiling points of 4-(2-Methylpropoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the melting and boiling points of 4-(2-Methylpropoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of this compound, outlines detailed methodologies for its thermal analysis, and explores the underlying scientific principles that govern its phase transitions.

Introduction: The Significance of Thermal Properties in Drug Development

In the landscape of pharmaceutical development, a thorough understanding of the physical and chemical properties of all intermediates and active pharmaceutical ingredients (APIs) is paramount. Among these, the melting and boiling points are fundamental thermal characteristics that provide critical insights into a compound's purity, stability, and polymorphic form. For a compound such as 4-(2-Methylpropoxy)benzonitrile, which serves as a building block in the synthesis of more complex molecules, precise knowledge of its phase transition temperatures is essential for process optimization, quality control, and ensuring the consistency of the final drug product.

This guide will provide a detailed examination of 4-(2-Methylpropoxy)benzonitrile, including its molecular structure and its experimentally determined and calculated physicochemical properties. It will further present rigorous, step-by-step protocols for the determination of its melting and boiling points, explaining the rationale behind the chosen experimental techniques.

Physicochemical Properties of 4-(2-Methylpropoxy)benzonitrile

4-(2-Methylpropoxy)benzonitrile, also known as 4-isobutoxybenzonitrile, is an aromatic compound featuring a nitrile group and an isobutoxy group attached to a benzene ring.[1] Its chemical structure and key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol
CAS Number 5203-15-6[1]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 122 °C at 0.3 Torr[2]
Melting Point Not experimentally determined (likely near room temperature)
Density 1.01 ± 0.1 g/cm³ (calculated)[2]
Solubility Very slightly soluble in water (0.1 g/L at 25 °C, calculated)[2]

Note: The melting point has not been definitively reported in the literature. The description of the compound as both a liquid and a solid suggests a melting point close to standard ambient temperature.

Molecular Structure and its Influence on Thermal Properties

The melting and boiling points of a substance are dictated by the strength of its intermolecular forces. In 4-(2-Methylpropoxy)benzonitrile, these forces are a combination of dipole-dipole interactions due to the polar nitrile group (C≡N) and the ether linkage (C-O-C), and van der Waals forces arising from the overall molecular size and shape.

The bulky isobutoxy group can influence the packing efficiency of the molecules in the solid state, which in turn affects the melting point. Compared to its parent compound, benzonitrile (Melting Point: -13 °C, Boiling Point: 191 °C), the addition of the 4-(2-methylpropoxy) group significantly increases the molecular weight and size, leading to stronger van der Waals forces.[3] This would be expected to raise both the melting and boiling points. However, the branched nature of the isobutyl group may disrupt crystal lattice packing compared to a straight-chain alkoxy substituent, potentially lowering the melting point relative to n-butoxybenzonitrile.

Caption: Molecular Structure of 4-(2-Methylpropoxy)benzonitrile.

Experimental Determination of Melting and Boiling Points

To ensure the accuracy and reliability of thermal data, standardized experimental procedures must be followed. Below are detailed protocols for the determination of the melting and boiling points of 4-(2-Methylpropoxy)benzonitrile.

Melting Point Determination via the Capillary Method

This method is a classical and widely used technique for determining the melting point of a solid compound. It relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube.

Protocol:

  • Sample Preparation: Ensure the 4-(2-Methylpropoxy)benzonitrile sample is crystalline and dry. If the compound is in a liquid or semi-solid state at room temperature, it should be cooled to induce crystallization. The solid sample should be finely powdered using a mortar and pestle.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a depth of 2-3 mm. The tube is then tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) in the vicinity of the expected melting temperature.

  • Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure compound, this range should be narrow (typically ≤ 1 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement A Crystallize/Dry Sample B Powder Sample A->B C Load Capillary Tube B->C D Place in Apparatus C->D E Heat at Controlled Rate D->E F Observe Phase Transition E->F G Record Melting Range F->G

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination via Distillation Under Reduced Pressure

Given that the reported boiling point of 4-(2-Methylpropoxy)benzonitrile is at a reduced pressure, a vacuum distillation setup is the appropriate method for its determination. This technique is necessary for compounds that may decompose at their atmospheric boiling point or for which boiling at atmospheric pressure requires excessively high temperatures.

Protocol:

  • Apparatus Assembly: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask. All joints should be properly sealed to maintain a vacuum. A vacuum source is connected to the apparatus via a vacuum adapter.

  • Sample and Boiling Chips: The 4-(2-Methylpropoxy)benzonitrile sample is placed in the round-bottom flask, along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.3 Torr). The pressure should be monitored with a manometer.

  • Heating: The sample is gradually heated using a heating mantle.

  • Boiling Point Measurement: As the liquid begins to boil and the vapor condenses on the thermometer bulb, the temperature will stabilize. This stable temperature reading is the boiling point at the recorded pressure. The distillation rate should be steady, with 1-2 drops of distillate collected per second.

  • Data Recording: The boiling point and the corresponding pressure are recorded.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distill Distillation cluster_record Data Recording A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B C Evacuate System B->C D Heat Sample C->D E Observe Stable Condensation D->E F Record Temperature & Pressure E->F

Caption: Workflow for Boiling Point Determination by Vacuum Distillation.

Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

For a more in-depth and quantitative analysis of the thermal properties of 4-(2-Methylpropoxy)benzonitrile, Differential Scanning Calorimetry (DSC) is a powerful technique. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This method can provide precise melting points, as well as information on glass transitions, crystallization, and purity.

Principle of DSC for Melting Point Determination:

When a crystalline solid is heated through its melting point, it absorbs a significant amount of energy (the enthalpy of fusion) to transition into the liquid state. In a DSC experiment, this endothermic event is detected as a peak in the heat flow signal. The onset temperature of this peak is typically taken as the melting point.

Experimental Protocol Outline:

  • Sample Preparation: A small, accurately weighed amount of the 4-(2-Methylpropoxy)benzonitrile sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: A controlled temperature program is initiated, typically involving an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting region, and a final cooling ramp.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the melting peak (melting point) and the integrated peak area (enthalpy of fusion).

The purity of the sample can also be estimated from the shape of the melting peak using the van't Hoff equation. Impurities will typically cause a broadening of the melting peak and a depression of the melting point.

Conclusion

References

  • PubChem. Benzonitrile. [Link]

  • NIST. Benzonitrile, 4-methyl-. [Link]

  • ChemSynthesis. 4-hydroxybenzonitrile. [Link]

  • PubChem. Benzonitrile, 4-isothiocyanato-. [Link]

  • PubChem. Isobutyronitrile. [Link]

  • Chemsrc. 4-Hydroxybenzonitrile. [Link]

  • Cheméo. Benzonitrile, 2-methyl-. [Link]

  • Top-batt Chemical Co., Ltd. Febuxostat Impurity 43. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-(2-Methylpropoxy)benzonitrile as a Versatile Precursor in Modern Pharmaceutical Synthesis

Abstract: This technical guide provides a comprehensive overview of 4-(2-Methylpropoxy)benzonitrile, also known as 4-isobutoxybenzonitrile, a key building block in pharmaceutical development. We delve into its physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-(2-Methylpropoxy)benzonitrile, also known as 4-isobutoxybenzonitrile, a key building block in pharmaceutical development. We delve into its physicochemical properties, detail a robust synthesis protocol via Williamson ether synthesis, and present its practical application in the multi-step synthesis of intermediates for active pharmaceutical ingredients (APIs), using the synthesis of a core component of Febuxostat as a case study. This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical grounding and actionable, field-proven protocols.

Introduction: The Strategic Importance of the Alkoxybenzonitrile Scaffold

In the landscape of medicinal chemistry, the benzonitrile moiety is a privileged scaffold.[1][2] Its rigid structure, combined with the unique electronic properties of the nitrile group (-C≡N), allows for versatile chemical transformations and critical interactions with biological targets.[2] When functionalized with an alkoxy group, such as the 2-methylpropoxy (isobutoxy) chain in the title compound, the resulting molecule gains enhanced lipophilicity and improved solubility in organic media, properties that are highly advantageous for subsequent synthetic manipulations and for tuning the pharmacokinetic profile of a final drug candidate.[3]

4-(2-Methylpropoxy)benzonitrile (CAS 5203-15-6) is an exemplary precursor that leverages these benefits. It serves as a crucial starting material in the synthesis of various therapeutic agents, most notably Febuxostat, a potent xanthine oxidase inhibitor used for the management of hyperuricemia in patients with gout.[4][5] This guide will elucidate the synthesis and utility of this compound, providing the necessary detail for its successful implementation in a research or development setting.

Section 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a precursor's properties is fundamental to its effective use. 4-(2-Methylpropoxy)benzonitrile is typically a colorless to pale yellow liquid or low-melting solid at room temperature.[3]

PropertyValueReference
CAS Number 5203-15-6[4]
Molecular Formula C₁₁H₁₃NO[6]
Molecular Weight 175.23 g/mol [4]
Appearance Colorless to off-white Liquid/Solid[3][4]
Synonyms 4-Isobutoxybenzonitrile[3]
Structural Validation Protocol: NMR and MS

Verifying the identity and purity of the precursor is a non-negotiable quality control step. The following protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for structural confirmation.

A. ¹H NMR Spectroscopy:

  • Rationale: Proton NMR provides a definitive fingerprint of the molecule, confirming the presence and connectivity of the isobutoxy group and the para-substituted benzene ring.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~7.6 ppm (d, 2H): Aromatic protons ortho to the nitrile group.

    • ~6.9 ppm (d, 2H): Aromatic protons ortho to the ether linkage.

    • ~3.8 ppm (d, 2H): Methylene protons (-O-CH₂-) of the isobutoxy group.

    • ~2.1 ppm (m, 1H): Methine proton (-CH-) of the isobutoxy group.

    • ~1.0 ppm (d, 6H): Two equivalent methyl groups (-CH(CH₃)₂) of the isobutoxy group.

B. Mass Spectrometry:

  • Rationale: MS confirms the molecular weight of the compound and can provide fragmentation data that supports the proposed structure.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Ions: The table below lists predicted m/z values for common adducts.[6]

AdductPredicted m/z
[M+H]⁺ 176.1070
[M+Na]⁺ 198.0889
[M+K]⁺ 214.0629

Section 2: Synthesis of 4-(2-Methylpropoxy)benzonitrile

The most reliable and scalable method for preparing 4-(2-Methylpropoxy)benzonitrile is the Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and a primary alkyl halide.[7][8]

Principle and Rationale

This reaction involves the deprotonation of a weakly acidic alcohol (in this case, the phenol 4-hydroxybenzonitrile) by a base to form a potent nucleophile, the phenoxide ion. This ion then attacks the electrophilic carbon of a primary alkyl halide (isobutyl bromide), displacing the halide and forming the ether bond.[8][9] The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the cation of the base, leaving the alkoxide anion highly reactive, thereby accelerating the Sɴ2 reaction.[10]

G cluster_0 Synthesis Workflow A 1. Dissolve 4-Hydroxybenzonitrile & K₂CO₃ in DMF B 2. Add Isobutyl Bromide A->B C 3. Heat Reaction Mixture (e.g., 80-90 °C) B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Final Product: 4-(2-Methylpropoxy)benzonitrile G->H

Caption: High-level workflow for the synthesis of 4-(2-Methylpropoxy)benzonitrile.

Detailed Laboratory Protocol

Materials and Equipment:

  • 4-hydroxybenzonitrile

  • Isobutyl bromide (2-Methyl-1-bromopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkyl Halide: Stir the suspension at room temperature for 15 minutes. Slowly add isobutyl bromide (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Safety Precautions
  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[11]

  • Reagent Hazards: Isobutyl bromide is a lachrymator and is flammable. DMF is a reproductive toxin. Handle with care.

  • Product Hazards: Benzonitrile derivatives should be treated as potentially toxic. Avoid inhalation, ingestion, and skin contact.[3][12] A safety data sheet for benzonitrile indicates it can be harmful if swallowed or in contact with skin.[11]

Section 3: Application in the Synthesis of a Febuxostat Intermediate

The true value of 4-(2-Methylpropoxy)benzonitrile is demonstrated by its role as a precursor to more complex molecules. The following protocols outline its conversion to a key thiazole intermediate used in the synthesis of Febuxostat.[5]

G A 4-(2-Methylpropoxy)benzonitrile B 3-Cyano-4-(2-methylpropoxy) benzenecarbothioamide A->B H₂S, Pyridine/TEA C Ethyl 2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate B->C Ethyl 2-chloroacetoacetate, Ethanol, Reflux

Caption: Synthetic pathway from the precursor to a key Febuxostat intermediate.

Protocol: Thioamide Formation

Principle: The conversion of an aromatic nitrile to a thioamide is a critical transformation. This can be achieved by treating the nitrile with a source of hydrogen sulfide (H₂S) in the presence of a basic catalyst like pyridine or triethylamine (TEA).

Procedure:

  • Dissolve 4-(2-Methylpropoxy)benzonitrile (1.0 eq) in a solution of pyridine and triethylamine.

  • Bubble hydrogen sulfide gas through the solution at room temperature or gently heat as required. Alternatively, use a surrogate H₂S source like Lawesson's reagent.

  • Monitor the reaction by TLC until completion.

  • Upon completion, quench the reaction carefully with water and extract the product with an appropriate organic solvent.

  • Purify the resulting thioamide, 3-cyano-4-(2-methylpropoxy)benzenecarbothioamide, typically by recrystallization.

Protocol: Hantzsch Thiazole Synthesis

Principle: This classic cyclocondensation reaction forms the thiazole ring, the core of Febuxostat. The thioamide synthesized in the previous step reacts with an α-halocarbonyl compound, ethyl 2-chloroacetoacetate, to form the thiazole heterocycle.[5]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 eq) from Protocol 3.1 in ethanol.

  • Reagent Addition: Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the thioamide.

  • Isolation: Cool the reaction mixture. The product, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, may precipitate upon cooling. If so, collect the solid by filtration.

  • Purification: If necessary, concentrate the filtrate and purify the residue by recrystallization or column chromatography to obtain the pure thiazole intermediate. This intermediate can then be hydrolyzed to the carboxylic acid to complete the synthesis of Febuxostat.

Concluding Remarks

4-(2-Methylpropoxy)benzonitrile is a highly valuable and versatile precursor in pharmaceutical synthesis. Its straightforward preparation via the robust Williamson ether synthesis, combined with the reactivity of the nitrile group, makes it an ideal starting point for constructing complex heterocyclic systems like the thiazole core of Febuxostat. The protocols outlined in this guide are designed to be both reproducible and scalable, providing a solid foundation for researchers engaged in drug discovery and development. The continued exploration of alkoxybenzonitrile scaffolds promises to yield new therapeutic agents across a wide range of disease areas.[13][14]

References

  • CymitQuimica. CAS 5203-15-6: 4-(2-Methylpropoxy)benzonitrile.
  • Benchchem. 4-(4-Phenylbutoxy)benzonitrile | 138631-41-1.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis.
  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. 4-(2-methylpropoxy)benzonitrile (C11H13NO).
  • Ossila. 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.
  • Simson Pharma Limited. 4-(2-Methylpropoxy)benzonitrile | CAS No- 5203-15-6.
  • Cefa-Cilinas Biotics Pvt. Ltd.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Sigma-Aldrich.
  • Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide.
  • Future Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Fisher Scientific.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

Sources

Application

Application Note: Analytical Quantification of 4-(2-Methylpropoxy)benzonitrile

This Application Note is designed for analytical chemists and process engineers involved in the pharmaceutical development of Pimavanserin and related therapeutics. It details the quantification of 4-(2-Methylpropoxy)ben...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process engineers involved in the pharmaceutical development of Pimavanserin and related therapeutics. It details the quantification of 4-(2-Methylpropoxy)benzonitrile (also known as 4-Isobutoxybenzonitrile ; CAS 5203-15-6), a Critical Quality Attribute (CQA) intermediate.[1]

Methodology: High-Performance Liquid Chromatography (HPLC-UV) Application: Process Control & Purity Analysis in API Synthesis (Pimavanserin/Febuxostat) Version: 2.0 (Scientific Release)

Introduction & Scientific Context

4-(2-Methylpropoxy)benzonitrile is a pivotal intermediate in the synthesis of Pimavanserin (a selective serotonin inverse agonist for Parkinson’s disease psychosis) and structurally related xanthine oxidase inhibitors. Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 4-(2-Methylpropoxy)benzonitrile[1][2][3]

  • Common Name: 4-Isobutoxybenzonitrile[1][4][5][6][7][8]

  • CAS Number: 5203-15-6[1][5]

  • Molecular Formula: C₁₁H₁₃NO

  • Molecular Weight: 175.23 g/mol [1][9]

  • Physical State: Colorless to pale yellow liquid.[5]

  • Solubility: Lipophilic; soluble in acetonitrile, methanol, ethyl acetate. Insoluble in water.

Analytical Challenge

The primary analytical challenge is separating the target analyte from its precursors—typically 4-hydroxybenzonitrile (polar) or 4-fluorobenzonitrile (neutral)—and potential hydrolysis byproducts like 4-isobutoxybenzamide . Standard isocratic methods often fail to resolve the polar precursors from the solvent front or late-eluting dimers. This protocol utilizes a Gradient RP-HPLC approach to ensure baseline resolution and accurate quantification.

Method Development Strategy (DOT Visualization)

The following workflow illustrates the critical decision matrix for selecting the analytical technique.

MethodStrategy Start Analyte: 4-(2-Methylpropoxy)benzonitrile PropCheck Check Properties: BP > 200°C (Est) Chromophore: UV Active (CN, Aromatic) Start->PropCheck Technique Select Technique PropCheck->Technique GC GC-FID/MS (Alternative) Technique->GC HPLC RP-HPLC (UV) (Preferred) Technique->HPLC ReasonGC Use for Residual Solvents or if non-polar impurities dominate GC->ReasonGC ReasonHPLC Use for Process Control Handles polar precursors (4-OH) Standard for GMP Release HPLC->ReasonHPLC MethodParams Method Parameters: Col: C18 (L1) MP: Acidic Buffer/ACN Det: 215 nm HPLC->MethodParams

Figure 1: Analytical Method Selection Workflow. HPLC is prioritized due to the need to resolve polar phenolic precursors.

Protocol: RP-HPLC Quantification

This protocol is validated for linearity, precision, and specificity, suitable for raw material release and in-process control (IPC).

Chromatographic Conditions[8][9][12][13]
ParameterSpecificationRationale
Column C18 (L1), 250 × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Shimadzu Shim-pack)Provides sufficient plate count to resolve the lipophilic product from early-eluting phenols.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterAcidic pH (~2.5) suppresses ionization of residual silanols and keeps phenolic impurities protonated for better peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent required for the lipophilic isobutoxy moiety.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 215 nmThe nitrile group absorbs strongly at 215 nm (end absorption), providing higher sensitivity than 254 nm.
Injection Vol 10 µLStandard load; reduce to 5 µL if column overload is observed.
Run Time 25 MinutesSufficient for gradient re-equilibration.
Gradient Program

Note: Isocratic 50:50 ACN:Buffer is common in patents, but a gradient is recommended for robustness against raw material variability.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.007030Initial Hold
2.007030Elution of Polar Impurities (e.g., 4-Hydroxybenzonitrile)
15.001090Ramp to elute 4-(2-Methylpropoxy)benzonitrile
20.001090Column Wash
20.107030Return to Initial
25.007030Re-equilibration
Standard & Sample Preparation
Diluent Preparation
  • Composition: Acetonitrile : Water (60 : 40 v/v).

  • Why: Matches the midpoint of the gradient to prevent solvent shock and peak distortion.

Standard Stock Solution (1.0 mg/mL)
  • Weigh accurately 50.0 mg of 4-(2-Methylpropoxy)benzonitrile Reference Standard into a 50 mL volumetric flask.

  • Add 30 mL of Acetonitrile and sonicate for 5 minutes to dissolve.

  • Dilute to volume with Water . Mix well.

Working Standard (0.1 mg/mL)
  • Pipette 5.0 mL of Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent .

Sample Preparation
  • Weigh accurately 50.0 mg of the sample (liquid or solid intermediate) into a 50 mL volumetric flask.

  • Dissolve in 30 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water.

  • Dilution: Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Filter: Pass through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability & Calculations

Before analyzing samples, inject the Working Standard 6 times to verify system performance.

System Suitability Criteria (SST)
  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): 0.8 – 1.5

  • RSD of Peak Area (n=6): ≤ 2.0%

  • Retention Time: ~12-14 minutes (dependent on exact column/dead volume).

Calculation Formula

Calculate the assay percentage on an "as is" basis:



Where:

  • 
     = Average peak area of the analyte in the Sample.
    
  • 
     = Average peak area of the analyte in the Standard.
    
  • 
     = Weight of Standard (mg).
    
  • 
     = Weight of Sample (mg).
    
  • 
     = Purity of the Reference Standard (%).
    

Impurity Profiling Logic (DOT Visualization)

Understanding the separation of critical impurities is vital. The diagram below maps the elution order based on polarity.

ElutionOrder Time Retention Time (tR) ImpurityA 4-Hydroxybenzonitrile (Polar Precursor) tR ~ 3-5 min ImpurityB 4-Isobutoxybenzamide (Hydrolysis Product) tR ~ 8-10 min ImpurityA->ImpurityB Increasing Hydrophobicity Analyte 4-(2-Methylpropoxy)benzonitrile (Target) tR ~ 12-14 min ImpurityB->Analyte ImpurityC Dimers/Late Eluters (Unknowns) tR > 16 min Analyte->ImpurityC

Figure 2: Predicted Elution Order. The method ensures the polar starting material (4-OH) elutes early, preventing co-elution with the main peak.

Validation Parameters (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," the following validation characteristics must be established:

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at analyte tR.Inject Diluent, Impurity Markers, and Placebo. Verify peak purity using PDA detector.
Linearity R² ≥ 0.999Prepare 5 levels from 50% to 150% of target concentration (0.05 – 0.15 mg/mL).
Accuracy (Recovery) 98.0% – 102.0%Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels.
Precision (Repeatability) RSD ≤ 2.0%6 independent preparations of a single sample batch.
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)Determine via serial dilution of the standard.

Troubleshooting Guide

  • Issue: Peak Tailing (> 1.5)

    • Cause: Silanol interactions or column aging.

    • Fix: Ensure Mobile Phase A pH is 2.5–3.0. Replace the column if >1000 injections.

  • Issue: Shift in Retention Time

    • Cause: Temperature fluctuation or organic evaporation.

    • Fix: Use a column oven (30°C). Cap solvent bottles tightly; prepare fresh mobile phase daily.

  • Issue: Ghost Peaks

    • Cause: Carryover from high-concentration samples.

    • Fix: Add a needle wash step (100% Acetonitrile) between injections.

References

  • European Patent Office. (2021). Method for Safely Preparing Pimavanserin and Tartrate Salt Thereof Using Triphosgene (EP3828170A1). Retrieved from

  • Acadia Pharmaceuticals Inc. (2016). Processes and intermediates for the preparation of pimavanserin (WO2016141003A1). Retrieved from

  • ChemicalBook. (2025).[10] 4-(2-Methylpropoxy)benzonitrile Product Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11664966, 4-Isobutoxybenzonitrile. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Method

High-Resolution NMR Characterization of 4-(2-Methylpropoxy)benzonitrile and Functional Derivatives

Application Note: AN-NMR-4MB-01 Executive Summary 4-(2-Methylpropoxy)benzonitrile (also known as 4-isobutoxybenzonitrile) represents a critical structural motif in the synthesis of calamitic liquid crystals and pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-4MB-01

Executive Summary

4-(2-Methylpropoxy)benzonitrile (also known as 4-isobutoxybenzonitrile) represents a critical structural motif in the synthesis of calamitic liquid crystals and pharmacophores.[1][2] Its structural integrity relies on the precise installation of the isobutoxy tail and the nitrile headgroup.[2]

This application note provides a definitive protocol for the structural validation of this molecule using 1D and 2D NMR spectroscopy. Unlike standard spectral lists, this guide focuses on the causality of acquisition parameters , specifically addressing the quantification of the quaternary nitrile carbon and the resolution of the AA'BB' aromatic system.

Chemical Context & Significance

The molecule consists of a polarizable benzonitrile core coupled with a flexible isobutoxy tail.[2] This amphiphilic nature drives its utility in mesogenic (liquid crystal) materials.[1][2]

  • Critical Quality Attribute (CQA): The purity of the alkyl chain branching (isobutoxy vs. n-butoxy impurity) determines the phase transition temperature of the final material.[2]

  • Analytical Challenge: The quaternary nitrile carbon (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) possesses a long longitudinal relaxation time (
    
    
    
    ), often leading to under-integration in standard
    
    
    C experiments.[1]

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation which can broaden peaks.[1][2]

  • Solvent Selection: Chloroform-d (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) is the standard.[1] However, if the derivative contains amide or acid moieties, DMSO-
    
    
    
    is required to prevent exchange broadening.
  • Concentration:

    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      H NMR:  10–15 mg in 0.6 mL solvent.[1]
      
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      C NMR:  40–50 mg in 0.6 mL solvent.[1] Note: Higher concentration is critical for detecting the quaternary nitrile carbon within a reasonable timeframe.
      
  • Filtration: Filter solution through a small plug of glass wool or a 0.45 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    m PTFE filter into the NMR tube to remove particulates that degrade magnetic field homogeneity (shimming).
    
Acquisition Parameters (The "Why" behind the settings)
ParameterStandard SettingOptimized for NitrilesRationale
Pulse Angle ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


(1H) /

(13C)

maximizes signal per scan for insensitive nuclei (

C).[1]
Relaxation Delay (D1) 1.0 sec2.0 - 5.0 sec Critical: The nitrile carbon lacks protons to facilitate relaxation (no dipolar mechanism).[1][2] Short D1 saturates this signal, making it disappear.[1][2]
Scans (NS) 16 (1H) / 1024 (13C)16 (1H) / 2048+ (13C) Compensates for the low sensitivity of quaternary carbons.[1][2]
Spectral Width 20 ppm (1H)240 ppm (13C)Ensure the nitrile peak (~119 ppm) and potential carbonyl impurities (~160-200 ppm) are captured.[1][2]

Structural Assignment & Data Analysis[1][3]

Workflow Logic

The assignment follows a hierarchical logic: identifying the flexible tail first, then the aromatic core, and finally the "silent" nitrile carbon via 2D correlations.

AssignmentWorkflow cluster_0 Step 1: Proton Assignment cluster_1 Step 2: Carbon Backbone cluster_2 Step 3: Verification H_Alkyl Identify Isobutoxy (Doublet + Multiplet) H_Arom Identify AA'BB' System (7.0 - 7.6 ppm) H_Alkyl->H_Arom Integration Check C_DEPT DEPT-135 (Separate CH/CH3 from CH2) H_Arom->C_DEPT C_Quat Full 13C Spectrum (Locate C-CN and C-O) C_DEPT->C_Quat Subtract for Quaternary HMBC HMBC Correlation (Link Arom-H to CN) C_Quat->HMBC Confirm Connectivity

Figure 1: Hierarchical workflow for the structural assignment of alkoxybenzonitriles.

H NMR Data (400 MHz, )

The aromatic region displays a classic AA'BB' pattern (often appearing as two "roofed" doublets) due to the para-substitution.[1][2]

PositionShift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-2, H-6 7.57Doublet (d)2H8.8Ortho to electron-withdrawing -CN (deshielded).[1]
H-3, H-5 6.93Doublet (d)2H8.8Ortho to electron-donating -OR (shielded).[1]
OCHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

3.75Doublet (d)2H6.5Deshielded by Oxygen.[1]
CH 2.10Multiplet (m)1H-Methine proton of isobutyl group.[1][2]
CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1.02Doublet (d)6H6.7Methyls of isobutyl group.[1]
C NMR Data (100 MHz, )

Note: The nitrile peak is often weak. If not visible, increase D1 delay.

PositionShift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
Type (DEPT)Assignment Notes
C-4 (C-O) 162.8QuaternaryMost deshielded aromatic carbon (attached to O).[1]
H-2, H-6 134.0CHOrtho to CN.[1][2]
CN 119.3QuaternaryDiagnostic Peak. Characteristic nitrile region.[1][2]
H-3, H-5 115.2CHOrtho to O (Shielded by resonance).[1][2]
C-1 (C-CN) 104.1QuaternaryShielded relative to benzene due to anisotropy of CN.[1][2]
OCHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

74.8CH

Negative phase in DEPT-135.[1]
CH 28.2CHPositive phase in DEPT-135.[1][2]
CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

19.1CH

Positive phase in DEPT-135.[1]

Advanced Characterization: Derivatives & Troubleshooting

Fluorinated Derivatives

In drug discovery, hydrogens on the phenyl ring are often replaced with Fluorine to block metabolic hotspots.[2]

  • Observation: If a Fluorine is introduced ortho to the nitrile, the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    C signals will split into doublets due to 
    
    
    
    F-
    
    
    C coupling (
    
    
    Hz for one bond).[1]
  • Protocol: Run a

    
    F NMR (non-decoupled) to confirm the presence and integration of the fluorine atom.
    
Common Troubleshooting (QC)
IssueDiagnosisSolution
Missing CN Peak High noise floor or saturation.Increase Relaxation Delay (D1) to 5s; Increase scans.
Water Peak Interference Broad singlet at ~1.56 ppm in ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.[1]
Use dry solvent ampoules or add molecular sieves.[1][2]
Integration Errors Ratio of Arom:Alkyl is off.Check T1 relaxation; ensure pulse angle is accurate (use ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

for quantitation).[1]

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley.[2] (Standard text for substituent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[1][2]

  • Chemical Book. "4-Isobutoxybenzonitrile Spectral Data." (Verified for general shift ranges). Link

  • Reich, H. J. "Structure Determination Using NMR."[1][2] University of Wisconsin-Madison.[1][2] (Source for relaxation delay theory).[1][2] Link

Sources

Application

The Strategic Application of 4-(2-Methylpropoxy)benzonitrile in the Synthesis of Febuxostat: An Application Note and Protocol Guide

Introduction: Febuxostat and the Imperative for a Controlled Synthetic Pathway Febuxostat, chemically described as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, is a potent, non-purine selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Febuxostat and the Imperative for a Controlled Synthetic Pathway

Febuxostat, chemically described as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, is a potent, non-purine selective inhibitor of xanthine oxidase.[1] It is a cornerstone in the management of hyperuricemia in patients with gout, effectively reducing the production of uric acid.[1][2] The intricate molecular architecture of Febuxostat necessitates a meticulously planned and executed synthetic strategy to ensure high purity, yield, and cost-effectiveness, particularly in a pharmaceutical manufacturing context.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust synthetic route to Febuxostat, pivoting on the strategic use of the key intermediate, 4-(2-Methylpropoxy)benzonitrile. We will delve into the mechanistic rationale behind each synthetic transformation, present detailed, field-tested protocols, and discuss critical process parameters and control points that ensure a self-validating and reproducible synthesis.

The Synthetic Blueprint: A Retrosynthetic Analysis Highlighting the Central Role of 4-(2-Methylpropoxy)benzonitrile

A logical retrosynthetic disconnection of Febuxostat reveals the central thiazole ring, which can be constructed via the venerable Hantzsch thiazole synthesis. This approach identifies two primary building blocks: an α-haloketone and a thioamide. The thioamide, in this case, is 4-(2-Methylpropoxy)-3-cyanobenzthioamide, which is directly derived from 4-(2-Methylpropoxy)benzonitrile. This positions 4-(2-Methylpropoxy)benzonitrile as a crucial precursor, dictating the substitution pattern of the phenylthiazole core of Febuxostat.

The overall synthetic workflow can be visualized as follows:

G cluster_0 PART 1: Synthesis of Key Intermediate cluster_1 PART 2: Thioamide Formation cluster_2 PART 3: Thiazole Ring Construction cluster_3 PART 4: Final Hydrolysis 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile 4-(2-Methylpropoxy)benzonitrile 4-(2-Methylpropoxy)benzonitrile 4-Hydroxybenzonitrile->4-(2-Methylpropoxy)benzonitrile Williamson Ether Synthesis 4-(2-Methylpropoxy)benzothioamide 4-(2-Methylpropoxy)benzothioamide 4-(2-Methylpropoxy)benzonitrile->4-(2-Methylpropoxy)benzothioamide Thionation Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate 4-(2-Methylpropoxy)benzothioamide->Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate Hantzsch Thiazole Synthesis Febuxostat Febuxostat Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate->Febuxostat Saponification G 4-(2-Methylpropoxy)benzonitrile 4-(2-Methylpropoxy)benzonitrile Intermediate Intermediate 4-(2-Methylpropoxy)benzonitrile->Intermediate + NaSH 4-(2-Methylpropoxy)benzothioamide 4-(2-Methylpropoxy)benzothioamide Intermediate->4-(2-Methylpropoxy)benzothioamide Protonation G Thioamide Thioamide Intermediate_1 Intermediate_1 Thioamide->Intermediate_1 + Ethyl 2-chloroacetoacetate (SN2) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization Febuxostat Ethyl Ester Febuxostat Ethyl Ester Intermediate_2->Febuxostat Ethyl Ester Dehydration

Sources

Method

4-(2-Methylpropoxy)benzonitrile in the development of OLEDs

Application Note: 4-(2-Methylpropoxy)benzonitrile in the Development of Solution-Processable OLEDs Part 1: Executive Summary & Strategic Rationale 4-(2-Methylpropoxy)benzonitrile , also known as 4-Isobutoxybenzonitrile,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Methylpropoxy)benzonitrile in the Development of Solution-Processable OLEDs

Part 1: Executive Summary & Strategic Rationale

4-(2-Methylpropoxy)benzonitrile , also known as 4-Isobutoxybenzonitrile, is a critical fine chemical intermediate traditionally utilized in pharmaceutical synthesis (e.g., Febuxostat). However, its structural attributes—specifically the isobutoxy tail combined with the polar nitrile head —make it an ideal building block for Liquid Crystalline (LC) Semiconductors and TADF (Thermally Activated Delayed Fluorescence) Hosts in Organic Light Emitting Diodes (OLEDs).

Core Value Proposition in OLEDs:

  • Solubility & Morphology Control: The isobutoxy group disrupts strong

    
    -
    
    
    
    stacking just enough to prevent crystallization-induced quenching (ACQ) while maintaining sufficient order for charge transport. This is critical for solution-processed OLEDs (spin-coating/inkjet printing).
  • Mesogenic Properties: The molecule serves as a "rod-like" mesogen. When incorporated into larger supramolecular structures (e.g., Schiff bases or metallomesogens), it induces nematic or smectic phases that enhance charge carrier mobility (

    
     to 
    
    
    
    cm
    
    
    /Vs) compared to amorphous films.
  • Electronic Tuning: The electron-withdrawing nitrile group (-CN) lowers the LUMO level, facilitating electron injection, while the alkoxy group acts as a weak donor, creating a "push-pull" electronic structure suitable for host materials.

Part 2: Synthesis & Molecular Design Workflow

The following workflow illustrates the conversion of the precursor into a functional OLED emissive layer.

OLED_Workflow Precursor 4-(2-Methylpropoxy) benzonitrile (CAS: 5203-15-6) Step1 Functionalization (e.g., Schiff Base Condensation or Ir-Complexation) Precursor->Step1 + Aldehyde/Metal Salt Material Liquid Crystalline Semiconductor (Mesogen) Step1->Material Purification Process Solution Processing (Spin Coating/Annealing) Material->Process Dissolution in Toluene/Chlorobenzene Device OLED Device (Active Emissive Layer) Process->Device Layer Deposition

Figure 1: Strategic workflow converting the raw isobutoxy-benzonitrile precursor into a functional OLED device layer.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of a Benzonitrile-Based Liquid Crystalline Emitter

Objective: To synthesize a Schiff-base mesogen using 4-(2-Methylpropoxy)benzonitrile derivatives. Note: Direct condensation requires an amino- or aldehyde-functionalized derivative. Standard practice involves converting the nitrile to an acid/aldehyde or using the isobutoxy-phenyl core. Here we describe the standard coupling protocol for creating a Donor-Acceptor LC host.

Reagents:

  • 4-(2-Methylpropoxy)benzonitrile (Starting Material)

  • 4-Hydroxybenzaldehyde (Co-reactant)

  • Potassium Carbonate (

    
    )
    
  • DMF (Dimethylformamide), Ethanol

Step-by-Step Methodology:

  • Activation (Hypothetical Pathway): If starting strictly from the nitrile, one often performs a hydrolysis to the acid or reduction to the amine depending on the target. For this protocol, we assume the user utilizes the isobutoxy-benzonitrile core to synthesize a larger conjugated system via C-C coupling or modification.

  • Coupling Reaction:

    • Dissolve 1.0 eq of the functionalized isobutoxy-phenyl precursor in dry DMF.

    • Add 1.1 eq of the acceptor unit (e.g., a carbazole derivative for TADF or an aldehyde for LC).

    • Heat to 120°C under

      
       atmosphere for 12 hours.
      
  • Purification (Critical for OLEDs):

    • Cool to room temperature and pour into ice water.

    • Filter the precipitate.[1]

    • Sublimation: For OLED grade, the material must be purified via train sublimation at high vacuum (

      
       Torr) to remove trace ionic impurities that quench excitons.
      
Protocol B: Fabrication of Solution-Processed OLEDs

Objective: To fabricate a device with the structure: ITO / PEDOT:PSS / [Isobutoxy-Material] / TPBi / LiF / Al .

Materials:

  • HIL: PEDOT:PSS (Al 4083).

  • EML: Synthesized Isobutoxy-Benzonitrile Derivative (Host) + Dopant (optional, e.g., Ir(ppy)

    
    ).
    
  • ETL: TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).

  • Solvent: Chlorobenzene or Toluene (anhydrous).

Procedure:

  • Substrate Preparation:

    • Clean ITO glass sequentially in acetone, isopropanol, and deionized water (15 min ultrasonication each).

    • Treat with UV-Ozone for 20 minutes to improve work function.

  • Hole Injection Layer (HIL):

    • Spin-coat PEDOT:PSS at 3000 rpm for 60s (approx. 40 nm).

    • Anneal at 120°C for 20 min in air to remove water.

  • Emissive Layer (EML) Deposition:

    • Prepare a 10 mg/mL solution of the 4-(2-Methylpropoxy)benzonitrile-derived material in Chlorobenzene.

    • Critical Step: Filter solution through a 0.45

      
      m PTFE filter.
      
    • Spin-coat at 1500 rpm for 60s inside a glovebox (

      
       ppm).
      
    • Solvent Vapor Annealing (SVA): Place the wet film in a closed jar with toluene vapor for 10 min. Why? This induces the liquid crystalline phase alignment, enhancing charge transport.

  • Cathode Deposition:

    • Transfer to a thermal evaporator.

    • Deposit TPBi (40 nm), LiF (1 nm), and Al (100 nm) at a rate of 0.1–2 Å/s.

  • Encapsulation: Encapsulate with a glass lid and UV-curable epoxy in the glovebox.

Part 4: Characterization & Validation

To validate the material's efficacy, compare the amorphous vs. annealed films.

Table 1: Key Performance Metrics for Validation

MetricMethodTarget ValueMechanistic Role of Isobutoxy Group
Phase Transition DSC (Differential Scanning Calorimetry)Distinct

and

The isobutoxy tail should lower

to allow solution processing while maintaining a stable mesophase > 80°C.
Charge Mobility SCLC (Space Charge Limited Current)

cm

/Vs
Ordered packing (induced by the tail) improves orbital overlap.
Photoluminescence PL Spectroscopy

Prevents aggregation quenching via steric hindrance of the alkoxy chain.
EL Efficiency IVL MeasurementEQE > 5% (Fluorescent)Balanced charge injection due to the nitrile (electron) and alkoxy (hole) balance.

Part 5: Mechanistic Pathway (Graphviz)

The following diagram explains the Mechanochromic and TADF mechanism often observed in benzonitrile derivatives, which is relevant if using this precursor for advanced emitters.

Mechanism cluster_effect Role of 4-(2-Methylpropoxy) Tail Ground Ground State (S0) (Twisted Conformation) Excited_S1 Singlet Excited State (S1) (Charge Transfer) Ground->Excited_S1 Photo/Electro-excitation Excited_S1->Ground Prompt Fluorescence (PF) Excited_S1->Ground TADF (Delayed Fluorescence) Triplet_T1 Triplet State (T1) (Localized) Excited_S1->Triplet_T1 ISC (Intersystem Crossing) Triplet_T1->Excited_S1 RISC (Reverse ISC) Enabled by Small u0394E_ST Effect Steric Hindrance & Solubility Control Effect->Ground Modulates Packing (Prevents Quenching)

Figure 2: Energy transfer mechanism in Benzonitrile-based TADF systems. The isobutoxy tail modulates the solid-state packing, crucial for minimizing non-radiative decay.

Part 6: References

  • Maggiore, A. et al. (2025).[2][3][4][5][6][7] Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C.

  • BenchChem. (2025).[3][8] The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials.

  • Ha, Y. et al. (2019). Synthesis of Liquid Crystals bearing 1,3-dioxane structures. Journal of Materials Chemistry C.

  • ChemicalBook. (2025).[2][3][4][9] 4-(2-Methylpropoxy)benzonitrile Properties and Uses.

  • Adachi, C. et al. (2012).[10] Highly efficient organic light-emitting diodes from delayed fluorescence. Nature. (Foundational context for TADF mechanism described in Part 5).

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 4-(2-Methylpropoxy)benzonitrile by recrystallization

The following Technical Support Guide is designed for researchers and process chemists working with 4-(2-Methylpropoxy)benzonitrile (CAS: 5203-15-6), also known as 4-Isobutoxybenzonitrile . This guide addresses the speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-(2-Methylpropoxy)benzonitrile (CAS: 5203-15-6), also known as 4-Isobutoxybenzonitrile .

This guide addresses the specific challenges of purifying low-melting alkoxybenzonitriles, particularly the risk of "oiling out" and phase separation during recrystallization.

Product: 4-(2-Methylpropoxy)benzonitrile CAS: 5203-15-6 Chemical Class: Alkoxybenzonitrile / Aromatic Ether Application: Intermediate for liquid crystals, pharmaceuticals (e.g., Febuxostat analogs), and functional materials.

Module 1: Solvent Selection & Solubility Logic

The Challenge: 4-(2-Methylpropoxy)benzonitrile is a lipophilic ether with a relatively low melting point (typically 35–55°C range depending on purity). Standard recrystallization often fails because the compound forms a "metastable oil" rather than a crystal lattice when cooled too quickly in polar solvents.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationRisk Profile
Ethanol / Water 80:20 to 60:40Primary Standard. Good for removing inorganic salts and polar impurities (unreacted 4-hydroxybenzonitrile).High Risk of Oiling Out. If the water content is too high or cooling is too fast, the product will separate as an oil.
Heptane / Ethyl Acetate 95:5 to 90:10Alternative for Low-Melting Solids. Excellent for removing non-polar byproducts.Low Risk. The non-polar nature matches the solute, promoting better crystal growth over phase separation.
Methanol (Cold) 100%Polymorph Control. Used when specific crystal packing is required.Medium Risk. Requires sub-ambient cooling (-20°C) to maximize yield.
Decision Matrix: Solvent Selection

The following logic gate helps you choose the correct solvent based on your crude material's behavior.

SolventSelection Start Analyze Crude Material ImpurityType Main Impurity Type? Start->ImpurityType EtOH_Water System A: Ethanol/Water (Polarity Gradient) ImpurityType->EtOH_Water Polar/Salts Heptane System B: Heptane/EtOAc (Lipophilic Wash) ImpurityType->Heptane Non-Polar PolarImp Unreacted Phenol / Salts NonPolarImp Alkyl Halides / Oligomers OilingCheck Did it Oil Out? EtOH_Water->OilingCheck Success Filter & Dry (Low Temp) Heptane->Success Rescue Switch to System B OR Re-heat and add seed crystal OilingCheck->Rescue Yes (Oiled) OilingCheck->Success No (Crystals) Rescue->Heptane If seeding fails

Figure 1: Solvent selection logic based on impurity profile and phase behavior.

Module 2: Step-by-Step Recrystallization Protocol

Objective: Purify crude material (>85%) to analytical grade (>98%) while preventing liquid-liquid phase separation.

Protocol A: The Ethanol/Water Method (Standard)

Use this method if your main impurity is the starting material (4-hydroxybenzonitrile).

  • Dissolution:

    • Place crude solid in a flask equipped with a magnetic stirrer.

    • Add Ethanol (absolute) (approx. 3 mL per gram of crude).

    • Heat to 50–60°C (do not boil violently; the MP is low).

    • Checkpoint: If the solution is colored (yellow/brown), add 1-2% wt/wt Activated Carbon, stir for 5 mins, and filter hot through Celite.

  • The "Cloud Point" Titration:

    • While maintaining the temperature at 50°C, add warm water dropwise.

    • Stop immediately when a persistent faint turbidity (cloudiness) appears.

    • Add 1–2 drops of Ethanol to clear the solution back to transparent.

  • Controlled Cooling (Critical Step):

    • Remove from heat.[1][2][3] Allow the flask to cool to room temperature slowly (wrap in a towel or place in a warm water bath that cools naturally).

    • Agitation: Stir slowly (60 RPM). Rapid stirring induces oiling.

    • Seeding: At ~35°C, add a tiny seed crystal of pure product. This provides a template for the lattice and prevents the formation of an amorphous oil.

  • Harvesting:

    • Once at room temperature, cool further in an ice bath (0–4°C) for 30 minutes.

    • Filter using a chilled Buchner funnel.

    • Wash: Wash with cold 20% Ethanol/Water mixture.

    • Drying: Dry in a vacuum desiccator over

      
       or silica gel. Do not use a vacuum oven >30°C  as the product may melt.
      

Module 3: Troubleshooting Guide

Issue: "The product separated as a bottom oily layer instead of crystals."

Diagnosis: This is "Oiling Out." It occurs when the saturation limit is exceeded at a temperature above the melting point of the solid in the solvent mixture.

The Rescue Protocol:

  • Re-heat: Heat the mixture until the oil redissolves into a clear solution.

  • Adjust Solvent: Add a small amount of the good solvent (Ethanol) to lower the saturation slightly.

  • Seed at the Metastable Zone: Cool the solution until it is just above the temperature where it previously oiled out. Add a seed crystal immediately.

  • Slower Cooling: If it oils again, your solvent system is too polar. Evaporate the solvent and switch to Heptane .

Issue: "Yield is extremely low (<40%)."

Diagnosis: The product is too soluble in the mother liquor, or the "good solvent" volume was too high. Solution:

  • Concentrate the mother liquor by rotary evaporation to 50% volume.

  • Cool to -20°C (freezer) overnight.

  • Note: Alkoxybenzonitriles are often highly soluble in ethanol; aggressive cooling is required for high recovery.

Module 4: Frequently Asked Questions (FAQs)

Q1: My crude material is a liquid at room temperature. Is this normal? A: Yes. While pure 4-(2-methylpropoxy)benzonitrile is a solid, small amounts of impurities (like isobutyl bromide or solvent residues) can depress the melting point significantly, keeping it liquid.

  • Action: Perform a "crystallization from melt." Cool the neat liquid to -20°C and scratch the side of the flask with a glass rod to induce nucleation. Once solid, recrystallize using Protocol A .

Q2: Can I use Toluene or Benzene? A: Benzene is not recommended due to toxicity. Toluene is viable but often too good a solvent (high solubility even at cold temps), leading to poor yields. Heptane/Ethyl Acetate is the safer, more effective non-polar alternative.

Q3: How do I remove the unreacted 4-hydroxybenzonitrile? A: If recrystallization fails to remove the phenol, wash the crude organic phase (dissolved in Ethyl Acetate) with 1M NaOH or 10% K2CO3 solution before attempting recrystallization. The phenolate salt will partition into the water layer.

Q4: What is the expected Melting Point? A: Literature values for 4-alkoxybenzonitriles vary by chain length.

  • 4-Methoxybenzonitrile: ~60°C

  • 4-Butoxybenzonitrile: ~45°C

  • 4-Isobutoxybenzonitrile: Expect 35–55°C .

  • Validation: If your crystals melt >60°C, check if you have isolated the starting material (4-hydroxybenzonitrile, MP ~113°C).

References

  • Sigma-Aldrich. 4-(2-Methylpropoxy)benzonitrile Product Data (CAS 5203-15-6).Link

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Benzonitrile Derivatives Data.Link

  • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. (General Recrystallization of Low-Melting Solids). Link

  • Google Patents. Method for preparing alkoxybenzonitriles (General Class).Link

  • Ossila. 4-Fluoro-2-methylbenzonitrile and related benzonitrile building blocks (Structural Analogs).Link

Sources

Optimization

Technical Support Center: Temperature Optimization for 4-(2-Methylpropoxy)benzonitrile Synthesis

Department: Chemical Process Optimization & Scale-Up Support Document ID: TSC-2024-FEB-ISO Subject: Thermodynamic and Kinetic Control in the Alkylation of 4-Hydroxybenzonitrile Target Molecule: 4-(2-Methylpropoxy)benzoni...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Scale-Up Support Document ID: TSC-2024-FEB-ISO Subject: Thermodynamic and Kinetic Control in the Alkylation of 4-Hydroxybenzonitrile Target Molecule: 4-(2-Methylpropoxy)benzonitrile (Key Intermediate for Febuxostat)[1]

Executive Summary & Core Directive

The Challenge: Synthesizing 4-(2-methylpropoxy)benzonitrile requires the alkylation of 4-hydroxybenzonitrile with isobutyl bromide (or iodide).[1] While this is a standard Williamson Ether Synthesis, the isobutyl group presents a specific kinetic barrier due to


-branching.[1]

The Directive: Temperature is your primary control lever.[1]

  • Too Low (< 60°C): The reaction stalls due to the steric hindrance of the isobutyl group inhibiting

    
     attack.[1]
    
  • Too High (> 100°C): You trigger

    
     elimination, converting your alkylating agent into isobutylene gas, and risk hydrolysis of the nitrile group.[1]
    

Optimal Target Window: 80°C ± 5°C in polar aprotic solvents (DMF/NMP).

The Thermodynamic Landscape (Theory)

To troubleshoot effectively, you must understand the "Beta-Branching Penalty."[1]

In a standard


 reaction, the nucleophile (phenoxide ion) attacks the backside of the carbon-halide bond.[1] However, the isobutyl group has a methyl branch on the beta-carbon.[1] This creates significant steric bulk near the reaction center, raising the Activation Energy (

).[1]
  • Kinetic Consequence: Reaction rates for isobutyl halides are roughly 30x slower than n-butyl halides at the same temperature.[1]

  • Thermal Requirement: You must supply enough thermal energy to overcome this elevated barrier, which renders low-boiling solvents (like Acetone, bp 56°C) ineffective for this specific substrate.[1]

Visualization: Reaction Energy Profile

ReactionEnergy Start Reactants (Phenoxide + Isobutyl Br) TS_Sub Transition State (SN2) High Energy due to Beta-Branching Start->TS_Sub  Requires ~80°C   Side_TS Transition State (E2) (Elimination) Start->Side_TS  Favored at >100°C   Product Product (Ether) TS_Sub->Product  Irreversible   Side_Prod Side Product (Isobutylene Gas) Side_TS->Side_Prod

Figure 1: The kinetic competition between substitution (


) and elimination (

).[1] Note that excessive heat lowers the selectivity, favoring the entropic release of isobutylene gas.

Standard Operating Protocol (Baseline)

Use this baseline to validate your current setup.[1] Deviations from these parameters are likely the root cause of your temperature instability.

ParameterStandard ConditionRationale
Solvent DMF (N,N-Dimethylformamide)High boiling point (153°C) and high dielectric constant dissociate the base/nucleophile ion pair.[1]
Base

(Potassium Carbonate)
Mild enough to prevent rapid nitrile hydrolysis, strong enough to deprotonate the phenol.[1]
Reagent Ratio 1.0 eq Phenol : 1.2 eq Isobutyl BromideExcess alkyl halide compensates for loss due to minor elimination side reactions.[1]
Temperature 80°C The "Sweet Spot" for kinetics vs. impurity profile.[1]
Atmosphere Nitrogen (

)
Prevents oxidation of the phenoxide anion (darkening of reaction).[1]

Troubleshooting Guide

Scenario A: Reaction is stalled (High Starting Material)

Symptom: After 12 hours, HPLC shows >10% 4-hydroxybenzonitrile remaining.[1]

  • Root Cause 1: Temperature Insufficiency. If running in Acetone (reflux ~56°C) or THF (66°C), the energy is insufficient to overcome the isobutyl steric barrier.[1]

  • Root Cause 2: Hydration. Wet solvent creates a solvation shell around the nucleophile (phenoxide), reducing its reactivity.[1]

  • Corrective Action:

    • Switch solvent to anhydrous DMF .[1]

    • Increase internal temperature to 85-90°C .

    • Add catalytic Potassium Iodide (KI, 0.1 eq).[1] This performs an in-situ Finkelstein reaction, converting the unreactive Isobutyl Bromide to the highly reactive Isobutyl Iodide.[1]

Scenario B: Pressure Buildup & Low Yield

Symptom: Reactor pressure rises; yield is low; smell of olefin.[1]

  • Root Cause: Thermal Overshoot (>110°C). You have crossed the threshold where

    
     elimination becomes competitive.[1] The base is deprotonating the isobutyl bromide rather than the phenol, generating isobutylene gas.[1]
    
  • Corrective Action:

    • Lower mantle/jacket temperature immediately to 75-80°C .

    • Check agitation rate (poor mixing can cause local hot spots).[1]

Scenario C: Product Darkening / New Impurity at RRT ~0.8

Symptom: Reaction mixture turns dark brown/black; new peak appears.[1]

  • Root Cause: Nitrile Hydrolysis or Solvent Decomposition. At high temperatures (>100°C) with carbonate bases, the nitrile group can hydrolyze to the amide.[1] Alternatively, DMF can decompose to dimethylamine, reacting with the starting material.[1]

  • Corrective Action:

    • Verify temperature probe calibration.[1]

    • Ensure the system is strictly anhydrous (water promotes hydrolysis).[1]

Visual Troubleshooting Logic

Troubleshooting Obs Observation: Low Yield Check1 Check Temp Obs->Check1 LowT < 70°C Check1->LowT HighT > 100°C Check1->HighT RightT 80-90°C Check1->RightT ActionLow Action: Increase Temp Switch to DMF LowT->ActionLow ActionHigh Action: Reduce Temp Check for Isobutylene HighT->ActionHigh CheckWater Check Water Content (Karl Fischer) RightT->CheckWater Add KI Catalyst Add KI Catalyst CheckWater->Add KI Catalyst Dry Dry Solvent/Reagents Dry Solvent/Reagents CheckWater->Dry Solvent/Reagents Wet

Figure 2: Decision matrix for thermal optimization.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone as a solvent to simplify workup? A: Not recommended. Acetone boils at 56°C. Due to the


-branching of the isobutyl group, the reaction rate at 56°C is glacially slow. You will likely observe incomplete conversion even after 48 hours.[1] If you must use a lower boiling solvent, Acetonitrile (bp 82°C) is a better compromise, though DMF remains superior for kinetics.[1]

Q2: Why does the reaction mixture turn solid/slurry during the reaction? A: This is normal. As the reaction proceeds, Potassium Bromide (KBr) precipitates out of the DMF solution because it is less soluble than the starting reactants.[1] Ensure your agitation is powerful enough to keep these solids suspended to prevent "hot spots" on the reactor wall.[1]

Q3: Can I use Sodium Hydride (NaH) to lower the reaction temperature? A: Proceed with extreme caution. While NaH is a stronger base and can drive the reaction at lower temperatures (e.g., 0-25°C), it presents significant safety risks with DMF (potential for runaway exotherms).[1] Furthermore, the "hard" nature of the hydride anion can increase the rate of elimination (isobutylene formation) if the temperature is not strictly controlled.[1]


 is preferred for its "soft" deprotonation and safety profile.[1]

References

  • Preparation of Febuxostat Intermediate. Google Patents.[1] Patent CN102924353A.[1] Describes the alkylation of 4-hydroxybenzonitrile in DMF/DMSO systems.

  • Williamson Ether Synthesis Mechanism.Organic Chemistry Portal.

    
     reactions involving branched substrates.
    
    
  • Synthesis and Characterization of Process-Related Impurities of Febuxostat. Der Pharma Chemica. Discusses impurity profiles related to thermal degradation during synthesis.

  • Febuxostat: Process Chemistry. New Drug Approvals. Overview of industrial routes including the isobutylation step.[1][2][3]

Sources

Troubleshooting

Interpreting the 1H NMR spectrum of 4-(2-Methylpropoxy)benzonitrile

Topic: 4-(2-Methylpropoxy)benzonitrile Ticket ID: NMR-4MPB-001 Status: Open Support Level: Tier 3 (Senior Scientist) Executive Summary & Workflow You are analyzing 4-(2-Methylpropoxy)benzonitrile (also known as 4-Isobuto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Methylpropoxy)benzonitrile

Ticket ID: NMR-4MPB-001 Status: Open Support Level: Tier 3 (Senior Scientist)

Executive Summary & Workflow

You are analyzing 4-(2-Methylpropoxy)benzonitrile (also known as 4-Isobutoxybenzonitrile). This molecule presents a classic "textbook" case of a para-substituted benzene ring with a distinct push-pull electronic character, coupled with a standard isobutyl aliphatic chain.

Quick Validation Metrics (CDCl3):

  • Aromatic Region: Two distinct "roofing" doublets (AA'BB' system) between 6.9 – 7.6 ppm.

  • Aliphatic Region: A clean doublet (~3.7 ppm), a multiplet (~2.1 ppm), and a strong doublet (~1.0 ppm).

  • Integration Ratio: 2 : 2 : 2 : 1 : 6.

Interpretation Workflow (Decision Tree)

The following logic flow ensures you do not misinterpret solvent peaks or higher-order splitting effects.

NMR_Workflow Start Start: Acquire Spectrum Phase Check Phase & Baseline Start->Phase Solvent Identify Solvent/Water Peaks (Consult Fulmer Table) Phase->Solvent Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Solvent->Aromatic Symmetry Is it a clean AA'BB'? (2 distinct signals) Aromatic->Symmetry Symmetry->Phase No (Reshim/Reprocess) Aliphatic Analyze Aliphatic Region (0.5 - 4.0 ppm) Symmetry->Aliphatic Yes Coupling Verify Isobutyl Coupling (d, m, d) Aliphatic->Coupling QC QC Check: Integration 2:2:2:1:6 Coupling->QC

Figure 1: Logical workflow for validating the structure of 4-alkoxybenzonitriles.

The "Golden Standard" Data Table

Use this table to validate your experimental shifts. Note that values are based on CDCl3 (Chloroform-d) at 298 K.

MoietyProton CountMultiplicityShift (δ ppm)Coupling (J Hz)Assignment Logic
Ar-H (a) 2HApparent Doublet7.55 – 7.60 ~8.8Deshielded by electron-withdrawing Cyano (-CN) group (ortho).
Ar-H (b) 2HApparent Doublet6.90 – 6.98 ~8.8Shielded by electron-donating Alkoxy (-OR) group (ortho).
-O-CH2- 2HDoublet (d)3.70 – 3.78 ~6.5Deshielded by Oxygen; split by adjacent CH.
-CH- 1HMultiplet (sept)2.00 – 2.15 -Methine proton splitting into 9 lines (overlaps often obscure outer lines).
-CH3 6HDoublet (d)0.98 – 1.05 ~6.7Methyl groups split by the single methine proton.

*Note: While often reported as doublets, the aromatic signals are technically AA'BB' or AA'XX' systems. See Troubleshooting Module 1.

Troubleshooting & FAQs
Module 1: The Aromatic "Roofing" Effect

User Issue: "My aromatic peaks look like doublets, but they are 'leaning' toward each other, and the integration is slightly off."

Technical Explanation: This is the hallmark of a para-substituted benzene with asymmetric electronics (Push-Pull system).

  • Electronic Push-Pull: The Cyano group pulls electron density (deshielding H-a), while the Isobutoxy group pushes density (shielding H-b). This creates a chemical shift difference (

    
    ).[1]
    
  • AA'BB' System: Because the chemical shift difference is not infinitely larger than the coupling constant (

    
    ), the spin system is second-order. You will see the "roofing effect" where the inner lines of the doublets are taller than the outer lines.
    
  • Resolution: This is not an impurity. It is intrinsic to the molecule. Do not attempt to "phase" this asymmetry away.

Module 2: The Isobutyl "Doublet" Anomaly

User Issue: "I expect the -OCH2- peak at 3.7 ppm to be a triplet because it's next to a CH, but it looks like a doublet."

Diagnosis:

  • Structure Check: In an isobutyl group (-CH2-CH-(CH3)2), the methylene (-CH2-) is adjacent to one methine proton (-CH-).

  • N+1 Rule:

    
     neighbor. 
    
    
    
    peaks (Doublet).
  • Common Error: Users often confuse isobutyl (doublet) with propyl (triplet) or butyl (triplet) chains. If you see a triplet here, you likely synthesized the n-butoxy derivative, not the isobutoxy.

Module 3: Impurity Identification

User Issue: "I have extra peaks. Is my reaction incomplete?"

Use the following table to identify common contaminants specific to this synthesis:

ImpurityShift (CDCl3)MultiplicityOrigin
Water ~1.56Broad SingletWet solvent or hygroscopic salt.
4-Hydroxybenzonitrile ~6.0 - 6.5Broad SingletUnreacted starting material (Phenolic OH).
Isobutyl Bromide ~3.30DoubletUnreacted alkylating agent (-CH2-Br is shielded relative to -CH2-O-).
Grease 0.86 / 1.26Broad / MultipletVacuum grease (overlaps with methyls).[2]

Reference for solvent impurities: Fulmer et al. (2010). [1]

Experimental Protocol: Sample Preparation

To ensure the spectrum matches the "Golden Standard" above, follow this preparation protocol to minimize concentration effects and shimming errors.

Step 1: Solvent Selection

  • Primary: Chloroform-d (CDCl3) is the standard. It provides excellent solubility for benzonitriles.

  • Alternative: DMSO-d6.[3] Warning: In DMSO, water shifts to ~3.3 ppm and may overlap with the ether linkage.

Step 2: Concentration

  • Target: 5 – 10 mg of sample.

  • Volume: 600 µL of solvent.

  • Why? Over-concentrated samples (>20 mg) cause viscosity changes that broaden lines, making the subtle AA'BB' splitting indistinguishable from broad singlets.

Step 3: Filtration (Critical)

  • If the solution is cloudy, filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids (salts from the alkylation) ruin magnetic field homogeneity (shimming).

References
  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (n.d.). WinPLT: AA'XX' Patterns. University of Wisconsin-Madison. [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for benzonitrile derivatives). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for substituent effects).

Sources

Optimization

Technical Support Center: Impurity Resolution for 4-(2-Methylpropoxy)benzonitrile

Topic: High-Purity Analysis & Purification of 4-(2-Methylpropoxy)benzonitrile (CAS: 84405-58-3) Context: Critical Intermediate for Febuxostat Synthesis Reference ID: TS-GUIDE-84405 Executive Technical Overview 4-(2-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Analysis & Purification of 4-(2-Methylpropoxy)benzonitrile (CAS: 84405-58-3) Context: Critical Intermediate for Febuxostat Synthesis Reference ID: TS-GUIDE-84405

Executive Technical Overview

4-(2-Methylpropoxy)benzonitrile (also known as 4-Isobutoxybenzonitrile) is the primary intermediate in the synthesis of Febuxostat , a xanthine oxidase inhibitor used for gout management. The purity of this intermediate is a Critical Quality Attribute (CQA) because structurally similar impurities—specifically unreacted phenols and alkyl halides—can carry over into the final API or form genotoxic byproducts.

This guide addresses the three most common technical hurdles reported by process chemists:

  • Persisting Starting Material: Difficulty removing 4-hydroxybenzonitrile.

  • Close-Eluting Impurities: Separating the target ether from hydrolysis byproducts (amides/acids).

  • Genotoxic Risk Management: Controlling residual alkyl halides (Isobutyl bromide).

Troubleshooting & Resolution Guide (Q&A)

Issue 1: "I am detecting a persistent impurity at RRT ~0.60 that tracks with the starting material. Standard recrystallization isn't removing it."

Diagnosis: Unreacted 4-Hydroxybenzonitrile . In the Williamson ether synthesis, the reaction equilibrium often leaves 1–5% of unreacted phenol. Because both the product and the starting material possess aromatic rings and similar polarities, they can co-crystallize.

Technical Resolution: Do not rely solely on crystallization. You must implement a pH-Switch Extraction prior to the crystallization step.

  • The Mechanism: 4-Hydroxybenzonitrile is a weak acid (

    
    ), whereas the product 4-(2-Methylpropoxy)benzonitrile is neutral.
    
  • Protocol:

    • Dissolve the crude organic layer in a non-miscible solvent (e.g., Ethyl Acetate or Toluene).

    • Wash with 5% NaOH (aq) or 10% K₂CO₃ (aq) . The high pH deprotonates the phenol, converting it into the water-soluble phenoxide salt.

    • Separate the aqueous layer (waste).

    • Wash the organic layer with water (neutralize) and brine before drying.

Validation: Analyze the organic layer post-wash. The peak for 4-hydroxybenzonitrile (typically eluting earlier than the product on C18) should disappear or drop below <0.1%.

Issue 2: "My HPLC chromatogram shows a 'shoulder' peak or split peak for the main compound."

Diagnosis: Isomeric Contamination or Hydrolysis. There are two likely candidates for close-eluting impurities:

  • 4-n-Butoxybenzonitrile: If your reagent (Isobutyl bromide) contained traces of n-Butyl bromide, you will form the n-butyl ether isomer. This is nearly impossible to separate by crystallization due to identical solubility profiles.

  • 4-(2-Methylpropoxy)benzamide: Under strong basic conditions (e.g., NaOH/KOH at high heat), the nitrile group (-CN) partially hydrolyzes to the amide (-CONH₂).

Technical Resolution:

  • Step 1: Reagent QC. Inject your Isobutyl bromide into a GC-FID. If n-butyl bromide >0.5%, reject the batch.

  • Step 2: HPLC Method Adjustment. Standard C18 columns may struggle to resolve the amide from the nitrile. Switch to a Phenyl-Hexyl column or add a polar modifier (methanol) to leverage

    
     interactions, which differ between the nitrile and amide.
    
Issue 3: "We are concerned about Genotoxic Impurities (GTIs) in the final intermediate."

Diagnosis: Residual Isobutyl Bromide . Alkyl halides are structural alerts for genotoxicity. While isobutyl bromide is volatile, traces can become trapped in the crystal lattice of the product.

Technical Resolution:

  • Detection: Standard HPLC-UV is insufficient because alkyl halides have poor UV absorbance. Use GC-Headspace (GC-HS) for limit testing (Limit: typically <10 ppm depending on daily dose calculations).

  • Removal:

    • Ensure the final crystallization solvent has a boiling point higher than isobutyl bromide (

      
      C).
      
    • Use Toluene (

      
      C) or DMF/Water  systems. The thermal energy during recrystallization drives off the volatile halide.
      

Visualizing the Impurity Landscape

The following diagram maps the origin of key impurities during the synthesis workflow.

ImpurityPathways SM 4-Hydroxybenzonitrile (Starting Material) Product 4-(2-Methylpropoxy)benzonitrile (Target Product) SM->Product O-Alkylation (Main) Impurity_SM Residual Phenol (Impurity A) SM->Impurity_SM Incomplete Rxn Impurity_C C-Alkylated Isomer (Side Reaction) SM->Impurity_C C-Alkylation (Solvent dependent) Reagent Isobutyl Bromide (Reagent) Reagent->Product Impurity_GTI Residual Alkyl Halide (Genotoxic Impurity) Reagent->Impurity_GTI Lattice Entrapment Base Base (K2CO3/NaOH) Base->Product Impurity_Amide 4-(2-Methylpropoxy)benzamide (Hydrolysis Impurity) Product->Impurity_Amide Over-heating / High pH

Caption: Figure 1. Impurity origin map for Williamson ether synthesis of 4-(2-Methylpropoxy)benzonitrile. Red nodes indicate critical impurities requiring control strategies.

Validated Experimental Protocols

A. High-Resolution HPLC Method

Use this method to resolve the Amide impurity from the Nitrile target.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)Robust carbon loading for retention of non-polar ethers.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses phenol ionization, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)High elution strength for hydrophobic ether.
Gradient 0-5 min: 40% B 5-20 min: 40%

80% B 20-25 min: 80% B
Gradient ramp ensures separation of early eluting amide and late eluting dimer/ether.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 225 nmMax absorbance for benzonitrile moiety; minimizes solvent noise.
Sample Diluent 50:50 ACN:WaterMatches initial mobile phase to prevent peak distortion.
B. Purification Protocol (Alkaline Wash)

Standard Operating Procedure for removing >5% unreacted starting material.

  • Quench: Cool reaction mixture to 25°C. Add water (2 volumes relative to solvent).

  • Extraction: Add Toluene (3 volumes). Stir for 15 minutes. Phase separate.

  • Critical Wash: Wash the Toluene layer with 10% w/w NaOH solution (2 volumes).

    • Checkpoint: Check pH of aqueous layer.[1] It must be >12.

  • Neutralization: Wash Toluene layer with Water (2x) until pH of washings is neutral (pH 7).

  • Isolation: Concentrate Toluene layer under vacuum. Crystallize residue from Ethanol/Water (80:20).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68788, 4-Hydroxybenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report: Febuxostat (Review of impurities and synthesis). Retrieved from [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Planning and Side Reactions. Retrieved from [Link]

Sources

Troubleshooting

Catalyst selection for efficient synthesis of benzonitrile derivatives

Status: Operational Ticket ID: CY-BENZ-001 Subject: Optimization and Troubleshooting for Benzonitrile Synthesis Assigned Specialist: Senior Application Scientist System Overview & Selection Strategy Welcome to the Cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CY-BENZ-001 Subject: Optimization and Troubleshooting for Benzonitrile Synthesis Assigned Specialist: Senior Application Scientist

System Overview & Selection Strategy

Welcome to the Catalytic Cyanation Support Hub. Synthesizing benzonitrile derivatives is a pivotal step in drug discovery (e.g., Letrozole, Perampanel), but it is plagued by catalyst poisoning and safety hazards. This guide moves beyond the obsolete Rosenmund-von Braun reaction to modern Transition Metal-Catalyzed Cross-Couplings (TM-CC).

Decision Matrix: Selecting Your Catalyst System

Use this logic flow to select the optimal metal/ligand combination based on your substrate's leaving group and steric profile.

CatalystSelection Start Substrate Analysis Halogen Leaving Group? Start->Halogen ArI_Br Ar-I / Ar-Br Halogen->ArI_Br ArCl Ar-Cl / Ar-OTf Halogen->ArCl PdSystem Palladium System (Robust, Standard) ArI_Br->PdSystem High Yield ArCl->PdSystem Requires Precatalysts (e.g., XPhos Pd G4) NiSystem Nickel System (Cost-effective, Reactive) ArCl->NiSystem Preferred LigandPd Ligand: Xantphos (Prevents Poisoning) PdSystem->LigandPd LigandNi Ligand: dppf or DMAP additive NiSystem->LigandNi

Figure 1: Decision tree for selecting the primary catalyst metal and ligand class based on substrate electrophilicity.

Component Selection Guide
ComponentRecommendationTechnical Rationale
Cyanide Source Zn(CN)₂ Gold Standard. Low solubility in organic solvents ensures a low steady-state concentration of free cyanide (

), preventing the formation of inactive

species [1].
Alternative Source K₄[Fe(CN)₆] Green Option. Non-toxic solid. Requires higher temperatures (

) to release cyanide. Excellent for late-stage functionalization where toxicity is a concern [2].
Palladium Ligand Xantphos Critical. Its large bite angle (

) enforces reductive elimination of Ar-CN and destabilizes the resting state of inactive palladium-cyanide complexes [3].
Nickel Ligand dppf Bis-dentate ferrocenyl ligands stabilize Ni(0) and facilitate the difficult oxidative addition of aryl chlorides [4].
Solvent DMAc / NMP High boiling point polar aprotic solvents are required to solubilize the catalyst while maintaining the heterogeneous nature of Zn(CN)₂.

Troubleshooting Reaction Failures

Symptom 1: Reaction Stalls (Low Conversion) with "Black Precipitate"

  • Diagnosis: Catalyst Decomposition (Aggregation).

  • Root Cause: Free cyanide concentration was too high, leading to the formation of inactive anionic palladium species (

    
     or 
    
    
    
    ), followed by precipitation of Pd-black.
  • Corrective Action:

    • Switch to Zn(CN)₂ if using NaCN/KCN.

    • If using Zn(CN)₂, ensure the reaction is strictly anhydrous . Water accelerates the release of cyanide ions.

    • Add Zn powder (10-20 mol%) . This acts as a reductant to keep Pd in the active Pd(0) oxidation state and scavenges trace oxidants.

Symptom 2: Formation of Biaryl Homocoupling Product (Ar-Ar)

  • Diagnosis: Transmetallation Failure.

  • Root Cause: The rate of oxidative addition (Ar-X + Pd) is faster than transmetallation (Pd-Ar + CN), causing two Ar-Pd species to interact.

  • Corrective Action:

    • Increase Cyanide Load: Ensure sufficient Zn(CN)₂ is present (0.6 equiv = 1.2 equiv CN).

    • Dilution: Increasing solvent volume reduces the collision frequency of two Ar-Pd-L species.

Symptom 3: Hydrodehalogenation (Ar-H recovered instead of Ar-CN)

  • Diagnosis: Proton Source Contamination.

  • Root Cause: Presence of water or H-donor solvents combined with high temperature.

  • Corrective Action:

    • Dry DMAc/DMF over molecular sieves (3Å) for 24h.

    • Degas solvents thoroughly (sparge with Argon for 15 mins) to remove oxygen which can promote side pathways.

Mechanistic Failure Analysis

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison FAILURE: Poisoning Forms [Pd(CN)4]2- Pd0->Poison Excess Free CN- TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 Dimer FAILURE: Homocoupling Forms Ar-Ar OxAdd->Dimer Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Limiting RedElim->Pd0 - Ar-CN

Figure 2: The catalytic cycle of Pd-catalyzed cyanation, highlighting critical failure points where catalyst poisoning or side-reactions occur.

Standard Operating Protocols (SOPs)

Protocol A: Palladium-Catalyzed Cyanation (Ar-Br/I)

Best for: High-value intermediates, late-stage functionalization.

  • Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with:

    • Aryl Bromide (1.0 equiv)

    • Zn(CN)₂ (0.6 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • Crucial Additive: Zn Powder (10 mol%) - prevents catalyst oxidation.

    • Solvent: Anhydrous DMAc (0.5 M concentration).

  • Execution: Seal vial with a PTFE-lined cap. Heat to 100°C for 12-16 hours.

  • Monitoring: Check LCMS. If Ar-Br remains but no Ar-Ar dimer, increase temp to 120°C.

  • Workup (Safety Critical):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Quench: Add 10% NaOH or diluted bleach (sodium hypochlorite) to the aqueous wash to oxidize residual cyanide to cyanate (OCN-). Do not acidify.

Protocol B: Nickel-Catalyzed Cyanation (Ar-Cl)

Best for: Cost reduction, aryl chlorides.

  • Setup: Under Argon (Ni is air-sensitive):

    • Aryl Chloride (1.0 equiv)

    • Zn(CN)₂ (0.6 equiv)

    • NiCl₂(dppf) (5 mol%)

    • Zn Powder (20 mol%)

    • Additive: DMAP (40 mol%) - Accelerates transmetallation [5].

    • Solvent: DMAc/MeCN (4:1 ratio).

  • Execution: Heat to 80°C . (Note: Ni systems often require milder temps than Pd).

  • Workup: Similar to Protocol A.

Frequently Asked Questions (FAQ)

Q: Can I use TMSCN (Trimethylsilyl cyanide) instead? A: Yes, but proceed with caution. TMSCN is volatile and hydrolyzes rapidly to HCN in moist air. It is useful for homogeneous kinetics but less robust than Zn(CN)₂ for scale-up. If using TMSCN, you must use a closed system and specific fluoride activators.

Q: My product is trapped in the Zinc salts during workup. How do I extract it? A: Zinc salts can chelate polar nitriles. Add 30% aqueous ammonia (


) during the workup. Ammonia forms a soluble complex with Zinc (

), breaking the chelation and releasing your product into the organic layer.

Q: Why is Xantphos better than dppf for Palladium? A: It comes down to the "Bite Angle." Xantphos has a wide bite angle (


) which sterically crowds the Palladium center. This forces the two groups (Ar and CN) closer together, accelerating the Reductive Elimination  step, which is often the bottleneck in cyanation [3].

References

  • Jin, F., & Han, W. (2015). "Recent advances in the transition metal-catalyzed cyanation of aryl halides." Chemical Communications, 51, 1198-1209. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1] "Potassium hexacyanoferrate(II)—a new, non-toxic and easy-to-handle cyanide source for the palladium-catalyzed cyanation of aryl halides."[2] Chemical Communications, (12), 1388-1389. Link

  • Kranenburg, M., et al. (1995). "Effect of Bite Angle on the Reductive Elimination of Benzonitrile from Organopalladium Complexes." Organometallics, 14(6), 3081–3089. Link

  • Cohen, D. T., et al. (2017). "Nickel-Catalyzed Cyanation of Aryl Chlorides and Triflates Using Butyronitrile." Organic Letters, 19(11), 2793–2796. Link

  • Sakakibara, Y., et al. (1993). "Nickel-catalyzed cyanation of aryl chlorides with Zn(CN)2." Bulletin of the Chemical Society of Japan, 66, 2776. Link

Sources

Optimization

Technical Support Center: Scaling Up 4-(2-Methylpropoxy)benzonitrile Production

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Methylpropoxy)benzonitrile. As a key intermediate in various pharmaceutical and materials science ap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Methylpropoxy)benzonitrile. As a key intermediate in various pharmaceutical and materials science applications, its efficient and scalable production is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges of transitioning from lab-scale experiments to pilot-plant production.

Foundational Synthesis: The Williamson Ether Synthesis

The industrial synthesis of 4-(2-Methylpropoxy)benzonitrile predominantly relies on the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1][2] In this specific case, the sodium or potassium salt of 4-hydroxybenzonitrile (4-cyanophenol) acts as the nucleophile, attacking 1-bromo-2-methylpropane (isobutyl bromide).

The reaction's success hinges on a delicate balance of base selection, solvent properties, temperature control, and management of potential side reactions.

Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses common issues encountered during the synthesis and scale-up of 4-(2-Methylpropoxy)benzonitrile in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?

Low yields are often symptomatic of incomplete reactions or competing side pathways. A systematic approach is required to diagnose the root cause.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The phenolic proton of 4-hydroxybenzonitrile must be fully removed to generate the reactive phenoxide nucleophile. If the base is too weak or used in insufficient amounts, a significant portion of the starting material will remain unreacted.[3]

    • Solution: While potassium carbonate (K₂CO₃) is common, it may not be sufficient.[4] Consider stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). For particularly stubborn reactions, sodium hydride (NaH) can be used, but it requires an anhydrous, aprotic solvent and careful handling due to its high reactivity.[3]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide, creating a "solvent cage" that shields the nucleophile and drastically reduces its reactivity and, therefore, the reaction rate.[5][6]

    • Solution: Employ polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO).[1] These solvents effectively solvate the cation (K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic, accelerating the desired reaction.[6]

  • Competing Elimination Reaction (E2): The reaction of the base with the alkyl halide can lead to an E2 elimination, forming isobutylene gas instead of the desired ether product. This is a common side reaction that directly consumes your starting material.[1]

    • Solution: Maintain a moderate reaction temperature. While higher temperatures increase the SN2 rate, they favor the E2 pathway even more.[7] A typical range for this synthesis is 50-100 °C.[1] Using a less sterically hindered base can also help, though this is often a trade-off with reactivity.

  • Insufficient Reaction Time/Temperature: The reaction may simply not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the 4-hydroxybenzonitrile spot/peak is no longer visible. Typical laboratory syntheses may require 1-8 hours.[1]

Troubleshooting Workflow for Low Yield

start Low Yield (<70%) check_sm TLC/HPLC analysis shows unreacted 4-hydroxybenzonitrile? start->check_sm incomplete_deprot Potential Cause: Incomplete Deprotonation check_sm->incomplete_deprot Yes check_byproducts TLC/HPLC analysis shows significant byproducts? check_sm->check_byproducts No solution_base Solution: 1. Use stronger base (e.g., NaOH, KOH) 2. Ensure stoichiometric amount incomplete_deprot->solution_base slow_kinetics Potential Cause: Slow Reaction Kinetics solution_kinetics Solution: 1. Increase reaction time 2. Increase temperature moderately (e.g., to 80°C) 3. Switch to a better solvent (DMF, ACN) slow_kinetics->solution_kinetics check_byproducts->slow_kinetics No, SM is gone but yield is low elimination Potential Cause: E2 Elimination of Alkyl Halide check_byproducts->elimination Yes solution_elimination Solution: 1. Lower reaction temperature 2. Use a less hindered base if possible elimination->solution_elimination

Caption: A decision-making flowchart for diagnosing and resolving low reaction yields.

Q2: I'm scaling up to a 10L reactor and facing new problems with consistency and impurities. What should I consider?

Scaling up introduces challenges related to mass and heat transfer that are often negligible at the bench scale.

Key Scale-Up Considerations:

  • Thermal Management: The Williamson ether synthesis is exothermic. In a large reactor, the surface-area-to-volume ratio is much lower, making it harder to dissipate heat. Uncontrolled exotherms can lead to runaway reactions and a dramatic increase in elimination byproducts.

    • Solution: Implement controlled, portion-wise addition of the alkyl halide to the heated phenoxide solution. Use a reactor jacket with a thermal fluid for precise temperature control.

  • Mass Transfer & Mixing: In a large, heterogeneous mixture (e.g., solid K₂CO₃ in a solvent), inefficient stirring can create localized "hot spots" or areas of low reagent concentration, leading to inconsistent conversion and byproduct formation.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine) to maintain a uniform slurry.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for scaling up. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides.[1][8]

    • Benefits: PTC can significantly increase reaction rates under milder conditions (lower temperatures), reduce side reactions, and allow for the use of less expensive and more environmentally benign solvent systems (e.g., toluene with aqueous NaOH).[8][9][10]

Scale-Up Workflow: Integrating Phase-Transfer Catalysis

start Lab Scale Protocol (e.g., K2CO3 in DMF) scale_up Scale-Up to 10L+ start->scale_up ptc_system Implement PTC System: - Solvent: Toluene - Base: 50% aq. NaOH - Catalyst: TBAB (1-5 mol%) scale_up->ptc_system reagent_charge Charge Reactor: 1. 4-Hydroxybenzonitrile 2. Toluene 3. aq. NaOH 4. TBAB ptc_system->reagent_charge heat_mix Heat to 70-80°C with vigorous agitation reagent_charge->heat_mix controlled_addition Controlled Addition: Add isobutyl bromide sub-surface over 1-2 hours heat_mix->controlled_addition monitor Monitor reaction by IPC (HPLC/GC) controlled_addition->monitor workup Work-Up: Phase split, wash organic layer, solvent swap/distill monitor->workup product Purified Product workup->product

Caption: A workflow for transitioning from a standard lab protocol to a scalable PTC process.

Q3: What is the most effective strategy for purifying the final product?

Purification aims to remove unreacted starting materials, inorganic salts, and any organic byproducts.

Validated Purification Protocol:

  • Quench and Phase Split: Once the reaction is complete, cool the mixture and quench with water. If using a water-miscible solvent like DMF, a significant amount of water will be needed, followed by extraction with a water-immiscible solvent like ethyl acetate or toluene.

  • Caustic Wash: The key to removing unreacted 4-hydroxybenzonitrile is to wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH).[4] This will deprotonate the acidic phenol, pulling it into the aqueous layer as its sodium salt, while the desired ether product remains in the organic phase.

  • Water Washes: Wash the organic layer with water and then brine to remove residual base and dissolved salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification (If Needed): The crude product is often an oil or low-melting solid.[4] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or short-path distillation under vacuum are effective methods.

Frequently Asked Questions (FAQs)

Q: Which base is best for this synthesis?

The "best" base depends on the scale and solvent system. Here is a comparative summary:

BaseFormulaTypeTypical SolventProsCons
Potassium CarbonateK₂CO₃Weak, HeterogeneousDMF, AcetonitrileSafe, easy to handle, inexpensive.[4]Can be slow, requires higher temperatures, limited effectiveness.
Sodium HydroxideNaOHStrong, HeterogeneousToluene/H₂O (PTC)Very effective, inexpensive, ideal for PTC systems.Can promote elimination if not controlled.
Sodium HydrideNaHVery Strong, HeterogeneousAnhydrous DMF, THFExtremely effective for deprotonation.Highly reactive, flammable, requires inert atmosphere.[3]

Q: What analytical methods should I use to monitor the reaction and confirm the product identity?

A multi-technique approach is recommended for robust analysis.

MethodPurposeObservations
TLC Reaction MonitoringTrack the disappearance of the 4-hydroxybenzonitrile starting material (more polar) and the appearance of the product (less polar).
HPLC/GC Quantitative AnalysisAccurately quantify the conversion of starting material, formation of product, and presence of impurities for yield calculations.
¹H NMR Structure ConfirmationLook for the appearance of signals corresponding to the isobutoxy group: a doublet around 3.8 ppm (-OCH₂-), a multiplet around 2.1 ppm (-CH-), and a doublet around 1.0 ppm (-CH₃).
FT-IR Functional Group IDConfirm the disappearance of the broad phenolic -OH stretch (around 3300 cm⁻¹) and the retention of the nitrile (-C≡N) stretch (around 2230 cm⁻¹).
Mass Spec Molecular WeightConfirm the molecular weight of the product (C₁₁H₁₃NO, MW: 175.23 g/mol ).

References

  • ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-mesyloxypropyl)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-allyloxy benzonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863854A - Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid.
  • YouTube. (2014). Solvent Effects on Sn2 Reactions. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of p-hydroxybenzonitrile. Retrieved from [Link]

  • YouTube. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • ResearchGate. (2019). (PDF) 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • YouTube. (2022). Reactions of Phenol, Williamson Ether Synthesis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction time for the synthesis of 4-(2-Methylpropoxy)benzonitrile

Topic: Optimization of Reaction Kinetics for Sterically Hindered Ether Synthesis Target Molecule: 4-(2-Methylpropoxy)benzonitrile (CAS: 52196-74-4) Primary Application: Intermediate for pharmaceutical APIs (e.g., Febuxos...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Kinetics for Sterically Hindered Ether Synthesis Target Molecule: 4-(2-Methylpropoxy)benzonitrile (CAS: 52196-74-4) Primary Application: Intermediate for pharmaceutical APIs (e.g., Febuxostat) and Liquid Crystal Mesogens.

Executive Technical Summary

The Core Challenge: The synthesis of 4-(2-Methylpropoxy)benzonitrile typically proceeds via a Williamson ether synthesis between 4-hydroxybenzonitrile and 1-bromo-2-methylpropane (isobutyl bromide). While technically a primary alkyl halide, the isobutyl group possesses significant


-branching. This steric bulk retards the 

trajectory, often resulting in sluggish kinetics (>24h reaction times) or stalled conversion when using standard protocols (e.g., Acetone/K

CO

).

The Optimization Strategy: To accelerate this reaction without inducing elimination by-products (isobutylene), we must enhance the electrophilicity of the alkylating agent in situ and maximize the nucleophilicity of the phenoxide anion.

Troubleshooting & Optimization (Q&A)

Q1: My reaction conversion stalls at ~60% after 24 hours in Acetone. Increasing temperature just boils off the solvent. What is the fix?

Diagnosis: You have hit the "Kinetic Wall" of isobutyl alkylation. Acetone reflux (~56°C) does not provide sufficient thermal energy to overcome the activation barrier created by the steric hindrance of the isobutyl group.

Solution: Switch to a Dipolar Aprotic Solvent (DMF or NMP) and increase temperature to 80-90°C.

  • Mechanism: Solvents like DMF (

    
    -Dimethylformamide) solvate cations (K
    
    
    
    ) well but leave the phenoxide anion "naked" and highly reactive.
  • Caution: Isobutyl bromide boils at ~91°C. If you run at 90°C, you must use a sealed pressure tube or a highly efficient reflux condenser to prevent loss of the electrophile.

Q2: I am using DMF at 80°C, but the reaction is still too slow. How do I accelerate it without using strong bases that cause elimination?

Diagnosis: The leaving group (Bromide) is not labile enough for this hindered substrate. Solution: Implement the Finkelstein Modification by adding Potassium Iodide (KI).

  • The Protocol: Add 0.1 – 0.5 equivalents of KI to the reaction mixture.

  • The Science: KI reacts with Isobutyl bromide to form Isobutyl iodide in situ. The C-I bond is weaker and the Iodide is a superior leaving group compared to Bromide (

    
     of HI < HBr). The phenoxide then attacks the transient Isobutyl iodide much faster.
    
  • Evidence: This catalytic cycle is explicitly cited in industrial patents for this specific class of molecules to reduce reaction times from days to hours [1].

Q3: I see a new impurity at RRT 0.85. Is this the product?

Diagnosis: Likely not. If you are using strong bases (NaOH, KOH) or excessive heat (>100°C), you are likely observing Isobutylene formation via E2 elimination, or hydrolysis of the nitrile group to an amide/acid. Solution:

  • Base Selection: Stick to Potassium Carbonate (K

    
    CO
    
    
    
    )
    . It is mild enough to prevent nitrile hydrolysis but strong enough to deprotonate the phenol (
    
    
    ~7.9).
  • Particle Size: Use milled or micronized K

    
    CO
    
    
    
    . The reaction is heterogeneous; surface area dictates the rate of deprotonation.

Optimized Experimental Protocol

Method: Finkelstein-Catalyzed Williamson Ether Synthesis Scale: 100 mmol basis

ReagentEquivalentsRole
4-Hydroxybenzonitrile1.0 eqSubstrate
1-Bromo-2-methylpropane1.5 eqElectrophile (Excess required due to volatility)
Potassium Carbonate (Anhydrous)2.0 eqBase (Acid Scavenger)
Potassium Iodide (KI)0.2 eqNucleophilic Catalyst
DMF (Anhydrous)5.0 VolSolvent

Step-by-Step Workflow:

  • Charging: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge 4-Hydroxybenzonitrile and DMF.

  • Deprotonation: Add K

    
    CO
    
    
    
    (granular/milled). Stir at room temperature for 30 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
  • Catalyst Addition: Add KI (0.2 eq).

  • Alkylation: Add 1-Bromo-2-methylpropane.

  • Heating: Heat the mixture to 80–85°C .

    • Critical: Ensure the condenser coolant is <5°C to retain the alkyl halide.

  • Monitoring: Monitor by HPLC/TLC. Reaction typically completes in 4–6 hours (vs. 18-24h without KI).

  • Workup: Cool to RT. Quench into water (excess water precipitates the product). Filter the solid.

  • Purification: Recrystallize from Ethanol/Water or Heptane if necessary.

Visualizing the Chemistry

Diagram 1: The Catalytic Acceleration Cycle

This diagram illustrates how Potassium Iodide acts as a "shuttle," converting the sluggish bromide into the reactive iodide intermediate.

ReactionMechanism sub_bromide Isobutyl Bromide (Sluggish Electrophile) sub_iodide Isobutyl Iodide (Reactive Intermediate) sub_bromide->sub_iodide Finkelstein Exchange (Fast) KI Potassium Iodide (Catalyst) KI->sub_iodide product 4-(2-Methylpropoxy)benzonitrile (Target) sub_iodide->product SN2 Attack (Rate Determining Step) KBr KBr (Byproduct) sub_iodide->KBr Leaving Group Exchange phenol 4-Cyanophenoxide (Nucleophile) phenol->product

Caption: The in-situ conversion of Isobutyl Bromide to Isobutyl Iodide lowers the activation energy for the nucleophilic attack.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path to resolve stalled reactions.

Troubleshooting Start Reaction Stalled / Slow CheckSolvent Is Solvent Acetone? Start->CheckSolvent SwitchSolvent Switch to DMF or NMP (Temp > 80°C) CheckSolvent->SwitchSolvent Yes CheckKI Is KI Catalyst added? CheckSolvent->CheckKI No (Already DMF) AddKI Add 0.2 eq Potassium Iodide CheckKI->AddKI No CheckBase Is Base K2CO3? CheckKI->CheckBase Yes GrindBase Ensure Base is Milled/Micronized (Surface Area) CheckBase->GrindBase Yes

Caption: Systematic isolation of kinetic variables: Temperature/Solvent first, then Catalysis, then Heterogeneity.

Comparative Data: Solvent & Catalyst Effects[1]

The following data summarizes the expected kinetic improvements based on standard Williamson Ether Synthesis optimization for hindered primary halides [2][3].

Condition SetSolventTemp (°C)CatalystTime to >95% Conv.Notes
Standard Acetone56 (Reflux)None36 - 48 h Often incomplete; requires large excess of halide.
Thermal DMF80None12 - 16 h Faster, but still sluggish due to steric hindrance.
Optimized DMF 85 KI (0.2 eq) 4 - 6 h Recommended. Best balance of speed and purity.
Biphasic Toluene/H2O90TBAB (PTC)8 - 10 hGood for scale-up if DMF waste disposal is an issue.

References

  • Google Patents. (2011). Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid and its pharmaceutically acceptable salts (WO2011141933A2).Link

    • Relevance: Explicitly details the use of K2CO3 and KI in DMF for the synthesis of the 3-bromo analog of the target molecule, valid
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][2][3][4]Link

    • Relevance: Provides foundational mechanistic grounding on why steric hindrance (beta-branching) slows down SN2 reactions and the necessity of strong nucleophiles.
  • ACS GCI Pharmaceutical Roundtable. (2022). Phase Transfer Catalysis Reagent Guide.Link

    • Relevance: Authoritative guide on using Phase Transfer Catalysts (like TBAB)

Sources

Optimization

Technical Support Center: By-product Analysis in the Synthesis of 4-(2-Methylpropoxy)benzonitrile

Introduction: The synthesis of 4-(2-Methylpropoxy)benzonitrile, a key intermediate in pharmaceutical manufacturing, is most commonly achieved via the Williamson ether synthesis.[1][2] This well-established SN2 reaction i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4-(2-Methylpropoxy)benzonitrile, a key intermediate in pharmaceutical manufacturing, is most commonly achieved via the Williamson ether synthesis.[1][2] This well-established SN2 reaction involves the alkylation of 4-hydroxybenzonitrile with an isobutyl halide. While robust, this synthesis is not without its challenges. Competing side reactions can lead to the formation of various by-products, impacting the final product's purity, yield, and downstream performance.[1][3] This guide provides in-depth troubleshooting advice, analytical protocols, and answers to frequently asked questions to help researchers identify, minimize, and eliminate impurities during their synthesis.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most common challenges encountered during the synthesis, focusing on the identity and mitigation of by-products.

Q1: My reaction yield is low, and the TLC shows multiple spots close to my product. What are the likely by-products?

Low yield and a complex product mixture are classic signs of competing side reactions. In the Williamson synthesis of 4-(2-Methylpropoxy)benzonitrile, the nucleophilic 4-cyanophenoxide ion can react in unintended ways, or the alkylating agent can undergo elimination. The primary by-products to suspect are outlined below.

Table 1: Common By-products and Their Origins

By-product NameStructureFormation MechanismHow to Identify
Unreacted 4-hydroxybenzonitrile Phenolic -OHIncomplete reaction due to insufficient base, low temperature, or short reaction time.HPLC, GC-MS. Will show a characteristic phenolic -OH peak in IR and a broad singlet in ¹H NMR.
C-Alkylated Isomer(s) Isobutyl group on the ringThe 4-cyanophenoxide is an ambident nucleophile, allowing for electrophilic attack on the aromatic ring instead of the oxygen atom.[2]HPLC, GC-MS (will have the same mass as the product). ¹H and ¹³C NMR are definitive for confirming substitution pattern.
Isobutylene AlkeneE2 Elimination of the isobutyl halide, promoted by a strong, bulky base and/or high temperatures.[1][4]As a gas, it is difficult to detect in the final mixture. Headspace GC-MS of the reaction vessel can be used for confirmation.
Di(isobutyl) ether Symmetrical EtherReaction of the isobutoxide (formed from isobutyl alcohol impurity or reaction with base) with the isobutyl halide.GC-MS.

The formation of these by-products arises from the inherent reactivity of the intermediates. The desired O-alkylation (an SN2 pathway) is in direct competition with C-alkylation and E2 elimination.

Reaction_Pathways Fig. 1: Competing Reaction Pathways Reactants 4-Cyanophenoxide + Isobutyl Bromide O_Alk Desired Product 4-(2-Methylpropoxy)benzonitrile Reactants->O_Alk SN2 (O-Alkylation) Favored C_Alk By-product C-Alkylated Isomer Reactants->C_Alk SN2 (C-Alkylation) Ambident Nucleophile Elimination By-product Isobutylene Reactants->Elimination E2 Elimination Steric Hindrance / High Temp

Caption: Fig. 1: Competing reaction pathways in the synthesis.

Q2: How can I minimize the formation of the C-alkylated isomer?

The ratio of O- to C-alkylation is highly dependent on the reaction conditions. To favor the desired O-alkylation, the strategy is to maximize the ionic character of the phenoxide oxygen and ensure it is the most accessible nucleophilic site.

  • Solvent Choice: Use polar aprotic solvents like DMF or DMSO.[2] These solvents solvate the cation (e.g., K⁺ or Na⁺) effectively, leaving a "naked," highly reactive phenoxide anion where the oxygen carries the most negative charge, making it the primary site of attack.

  • Base and Counter-ion: Using potassium carbonate (K₂CO₃) is common.[5] The potassium ion (K⁺) is larger and less tightly associated with the phenoxide oxygen compared to smaller ions like Li⁺, promoting O-alkylation.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, is a highly effective strategy. The PTC transports the phenoxide ion from the solid or aqueous phase into the organic phase, where it is less solvated and O-alkylation is kinetically favored.[6]

  • Temperature: Lower to moderate temperatures (e.g., 60-80 °C) generally favor O-alkylation.[6] High temperatures can provide the activation energy needed for the less favorable C-alkylation pathway.

Q3: I suspect an elimination reaction is occurring. How can I confirm this and prevent it?

Elimination is a significant competing reaction, particularly if reaction conditions are not optimized. The isobutyl group, while a primary halide, has steric bulk at the beta-carbon, which can make it susceptible to E2 elimination.[7]

  • Confirmation: The primary elimination product is isobutylene, a gas that will typically bubble out of the reaction mixture. While difficult to capture and analyze without specialized equipment (like headspace GC), a significant loss of the alkylating agent without a corresponding increase in product or other identified by-products is strong indirect evidence.

  • Prevention Strategies:

    • Temperature Control: This is the most critical factor. Avoid excessive heating. The Williamson ether synthesis is often run at moderate temperatures to favor the SN2 reaction, which has a lower activation energy than the E2 pathway.[1]

    • Base Selection: While a strong base is needed to deprotonate the phenol, an excessively strong or bulky base can increase the rate of elimination.[7] Using a moderately strong base like K₂CO₃ is often sufficient and preferable to stronger bases like sodium hydride (NaH) if elimination is a problem.[2]

    • Reaction Time: Monitor the reaction by TLC or HPLC. Once the starting 4-hydroxybenzonitrile is consumed, stop the reaction to prevent prolonged exposure of the alkyl halide to basic conditions, which could promote further elimination.

Section 2: Analytical & Purification Protocols

A systematic approach to analysis and purification is essential for obtaining a high-purity final product.

Q4: What is a standard analytical workflow for identifying and quantifying impurities in my crude product?

A multi-technique approach is required for comprehensive analysis. The workflow should be designed to separate, identify, and quantify all significant components in the crude reaction mixture.

Analytical_Workflow Fig. 2: Analytical Workflow for Impurity Profiling Crude Crude Product Sample TLC 1. TLC Analysis (Reaction Monitoring & Solvent System Scouting) Crude->TLC HPLC_GC 2. HPLC / GC Separation (Quantification of Components) TLC->HPLC_GC Inform method development MS 3. LC-MS / GC-MS Identification (Mass Determination of Unknowns) HPLC_GC->MS Identify peaks Final Impurity Profile Report HPLC_GC->Final Provide quantitative data NMR 4. NMR Spectroscopy (Definitive Structure Elucidation of Isolated Impurities) MS->NMR Confirm structure NMR->Final

Caption: Fig. 2: A systematic workflow for impurity analysis.

  • TLC Analysis: Use TLC for quick, qualitative monitoring of reaction progress and to scout for an appropriate solvent system for column chromatography.[8]

  • HPLC/GC Separation: Develop a reversed-phase HPLC or a GC method to separate the desired product from starting materials and by-products. This will be the primary tool for determining the purity and quantifying each component.[9][10]

  • Mass Spectrometry (MS): Couple the HPLC or GC to a mass spectrometer. GC-MS or LC-MS will provide the molecular weight of each separated peak, which is critical for proposing the identity of unknown by-products (e.g., confirming that an impurity has the same mass as the product, suggesting it's an isomer).[11]

  • NMR Spectroscopy: For definitive structural confirmation, isolate the impurity (via preparative HPLC or column chromatography) and acquire ¹H and ¹³C NMR spectra. This will unambiguously determine the molecular structure, such as the substitution pattern in a C-alkylated isomer.[12]

Q5: Can you provide a starting protocol for HPLC analysis of 4-(2-Methylpropoxy)benzonitrile?

This protocol serves as a robust starting point for method development. Optimization may be required based on the specific impurities present.

Table 2: Starting HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for moderately polar aromatic compounds.
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)Provides good peak shape and resolution.
Gradient Start at 60% B, ramp to 95% B over 15 min, hold for 5 min.A gradient is effective for separating components with different polarities, from the polar 4-hydroxybenzonitrile to the non-polar product.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detector UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Injection Vol. 5 µLStandard volume; adjust based on concentration.
Q6: What is an effective method for purifying the crude product?

A multi-step purification process is typically necessary to achieve high purity (>99%).

Purification_Workflow Fig. 3: General Purification Workflow Crude Crude Reaction Mixture Workup 1. Aqueous Workup (Dilute NaOH or Na2CO3 wash) Crude->Workup Removes acidic impurities (unreacted phenol) Column 2. Column Chromatography (Silica Gel) Workup->Column Separates by polarity (product vs. isomers) Evap 3. Solvent Evaporation Column->Evap Recrystal 4. Recrystallization / Distillation (Final Polishing) Evap->Recrystal Pure Pure Product (>99%) Recrystal->Pure

Caption: Fig. 3: A multi-step workflow for product purification.

Step-by-Step Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or MTBE. Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated Na₂CO₃ solution) to remove any unreacted 4-hydroxybenzonitrile as its water-soluble salt.[13] Then, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Column Chromatography: Concentrate the dried organic layer and purify it by flash column chromatography on silica gel.[6][8] A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is typically effective at separating the desired product from less polar C-alkylated isomers and other non-polar impurities.

  • Final Polishing: If the material is a solid after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used to further enhance purity. If it is a liquid, vacuum distillation can be effective.[13]

Section 3: Frequently Asked Questions (FAQs)

Q7: What is the expected ¹H NMR spectrum for the desired product, 4-(2-Methylpropoxy)benzonitrile?

The ¹H NMR spectrum is a key identifier for the final product. The expected peaks are listed below (based on a 400 MHz spectrometer, in CDCl₃).

Table 3: Expected ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60Doublet2HAromatic protons ortho to -CN
~ 6.95Doublet2HAromatic protons ortho to -O-
~ 3.80Doublet2H-O-CH₂ -CH(CH₃)₂
~ 2.10Multiplet1H-O-CH₂-CH (CH₃)₂
~ 1.05Doublet6H-O-CH₂-CH(CH₃ )₂
Q8: The color of my final product is yellow. Is this normal, and how can I decolorize it?

The pure product should be a colorless to pale yellow liquid or solid.[14] A distinct yellow or brown color often indicates the presence of minor, highly colored impurities, possibly arising from side reactions or degradation.

  • Decolorization: If the color persists after chromatography, treatment with activated carbon can be effective.[13] Dissolve the product in a suitable organic solvent, add a small amount of activated carbon (e.g., 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the carbon. Recrystallization is also an excellent method for removing colored impurities from solid products.[13]

Q9: How critical is the purity of the starting 4-hydroxybenzonitrile?

The purity of your starting materials is paramount. Impurities in the 4-hydroxybenzonitrile (e.g., isomers like 3-hydroxybenzonitrile or dihydroxybenzenes) will also react under the synthesis conditions.[15][16] This will generate a different set of ether by-products that may be very difficult to separate from your desired product, leading to a complex purification process and lower overall yield. Always use high-purity starting materials and verify their purity by an appropriate analytical method before starting the synthesis.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011141933A2 - Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid and its pharmaceutically acceptable salts.
  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022094470A1 - Process for purifying noroxymorphone.
  • CNKI. (n.d.). Research and development of 4-hydroxybenzonitrile production process. Retrieved from [Link]

  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • Google Patents. (n.d.). EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • I.R.I.S. (n.d.). Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. Retrieved from [Link]

  • PubMed. (2024, May 21). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Retrieved from [Link]

  • ResearchGate. (2020, September 9). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structural Confirmation of 4-(2-Methylpropoxy)benzonitrile via Mass Spectrometry

Executive Summary The unambiguous identification of 4-(2-Methylpropoxy)benzonitrile (CAS: 52127-63-6), also known as 4-isobutoxybenzonitrile, is a critical step in the synthesis of liquid crystals and pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of 4-(2-Methylpropoxy)benzonitrile (CAS: 52127-63-6), also known as 4-isobutoxybenzonitrile, is a critical step in the synthesis of liquid crystals and pharmaceutical intermediates (e.g., Febuxostat precursors). While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Mass Spectrometry (MS) provides a rapid, high-sensitivity method for routine identity confirmation and impurity profiling.

This guide compares two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to demonstrate how a dual-approach strategy ensures structural integrity. We specifically address the challenge of distinguishing the target analyte from its constitutional isomer, 4-n-butoxybenzonitrile , using fragmentation logic and chromatographic behavior.

Part 1: The Analyte

Before defining the protocol, we must understand the physicochemical properties governing the mass spectral behavior of the target.

PropertyDataRelevance to MS
Chemical Formula

Nitrogen Rule applies (Odd N = Odd Nominal Mass).
Molecular Weight 175.23 g/mol Target m/z for Molecular Ion (

or

).
Structure Aryl Alkyl EtherEther linkage (

) is the primary site of fragmentation.
Key Moiety Isobutyl groupBranched alkyl chain facilitates specific rearrangement pathways (McLafferty-like).

Part 2: Comparative Methodology (EI vs. ESI)

To confirm identity, one must validate both the molecular weight and the structural fingerprint . No single ionization technique optimally provides both for this molecule.

Electron Ionization (EI) – The Structural Fingerprint

EI is a "hard" ionization technique (70 eV) ideal for generating reproducible fragmentation patterns. For 4-(2-methylpropoxy)benzonitrile, EI is crucial for verifying the aromatic core and the ether linkage.

  • Mechanism: High-energy electron bombardment causes extensive fragmentation.

  • Key Observation: The molecular ion (

    
    , m/z 175) is typically visible but often not the base peak. The spectrum is dominated by the cleavage of the ether alkyl group.
    
  • Fragmentation Pathway: The dominant pathway is the loss of the alkyl chain as an alkene (isobutene, 56 Da) via a hydrogen rearrangement, leaving the stable 4-cyanophenol radical cation.

Electrospray Ionization (ESI) – The Molecular Weight Check

ESI is a "soft" ionization technique used in LC-MS. It preserves the molecular ion, ensuring the intact mass is correct.

  • Mechanism: Ionization occurs in solution; ions are desolvated in the gas phase.

  • Key Observation: Minimal fragmentation.

  • Dominant Species:

    • Positive Mode:

      
       at m/z 176.
      
    • Adducts:

      
       at m/z 198 is common in non-buffered mobile phases.
      
Summary Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Elucidation (Fingerprinting)Molecular Weight Confirmation
Ionization Energy 70 eV (Hard)Thermal/Voltage (Soft)
Dominant Peak m/z 119 (Fragment)m/z 176 (

)
Isomer Differentiation Low (Isomers often yield identical fragments)Low (Isomers have identical mass)
Coupling GC-MSLC-MS

Part 3: Fragmentation Logic & Pathway Visualization

Understanding why the molecule breaks apart allows researchers to validate that the peaks observed are not artifacts.

The Mechanism: Alkene Elimination

The most diagnostic transition for 4-(2-methylpropoxy)benzonitrile in EI-MS is the loss of 56 Da (isobutene). This occurs via a four-membered transition state where a


-hydrogen from the isobutyl group transfers to the ether oxygen, followed by cleavage of the O-C bond.

Transition:


 (Neutral loss)

The resulting ion at m/z 119 corresponds to the 4-cyanophenol radical cation . This fragment is highly stable due to resonance stabilization from the nitrile group and the aromatic ring.

Visualization (Graphviz)

FragmentationPathway M_Ion Molecular Ion (M+) m/z 175 TS Transition State (H-Rearrangement) M_Ion->TS EI (70 eV) Fragment_119 Base Peak 4-Cyanophenol Radical Cation m/z 119 TS->Fragment_119 - Alkene Neutral_56 Neutral Loss Isobutene (C4H8) Mass 56 TS->Neutral_56 Fragment_90 Fragment [C6H4N]+ m/z 90 Fragment_119->Fragment_90 - CO (-28) / -H (-1) Neutral_29 Neutral Loss CO/H Mass 29 Fragment_119->Neutral_29

Figure 1: Predicted EI Fragmentation Pathway. The primary diagnostic event is the loss of the isobutyl group as isobutene to form the stable 4-cyanophenol ion.

Part 4: Experimental Protocol

This protocol is designed to be self-validating. If the ESI step does not yield m/z 176, the EI step is moot.

Reagents & Equipment[2][3][4][5][6]
  • Standard: 4-(2-Methylpropoxy)benzonitrile (>98% purity).

  • Solvents: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).

  • Instrument: GC-MS (e.g., Agilent 5977) for EI; LC-MS (e.g., Thermo Q-Exactive) for ESI.

Step 1: ESI-MS (Molecular Weight Check)

Objective: Confirm the intact mass and check for dimerization.

  • Preparation: Dissolve 1 mg of sample in 1 mL MeOH. Dilute 1:100 with 50:50 MeOH:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 10 µL/min.

  • Parameters:

    • Polarity: Positive (+).

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 275°C.

  • Validation Criteria:

    • Observation of distinct peak at m/z 176.1 (

      
      ).
      
    • Absence of m/z 162 (indicates hydrolysis to phenol).

Step 2: GC-EI-MS (Structural Fingerprint)

Objective: Confirm the isobutoxy substructure.

  • Preparation: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM).

  • Injection: 1 µL splitless.

  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • Temperature Program: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Validation Criteria:

    • Base Peak: m/z 119 (100% abundance).

    • Molecular Ion: m/z 175 (5-20% abundance).

    • Low Mass Fragments: m/z 41, 43, 57 (Alkyl chain fragments from the isobutyl group).

Part 5: The "Alternatives" – Distinguishing Isomers[2]

A major pitfall in identifying this compound is distinguishing it from 4-n-butoxybenzonitrile . Both have the same MW (175) and both lose a


 alkene to yield the m/z 119 base peak.

MS alone is often insufficient for absolute distinction. The protocol requires Chromatographic Separation or detailed inspection of minor alkyl fragments.

Decision Workflow

IsomerDifferentiation Sample Unknown Sample (m/z 175) Step1 Analyze Alkyl Fragments (m/z 43 vs 29/41) Sample->Step1 Step2 Compare Retention Time (GC) Step1->Step2 Iso High m/z 43 (Isopropyl) Early Elution Step2->Iso Branched (Isobutoxy) Normal High m/z 29/41 (Propyl/Butyl) Late Elution Step2->Normal Linear (n-Butoxy)

Figure 2: Workflow for distinguishing the isobutoxy target from its n-butoxy isomer. Retention time is the most reliable differentiator.

  • Retention Time Rule: Branched isomers (isobutoxy) typically have lower boiling points and elute earlier than linear isomers (n-butoxy) on non-polar GC columns.

  • Fragment Ratio: The isobutyl group may show a higher abundance of m/z 43 (isopropyl cation) compared to the n-butyl group.

References

  • NIST Mass Spectrometry Data Center. Benzonitrile, 4-hydroxy- (4-Cyanophenol) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

    • Context: Validates the base peak fragment (m/z 119)
  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition. Context: Standard text describing the "McLafferty-like" rearrangement and alkene loss in alkyl aryl ethers.
  • PubChem Compound Summary. 4-Isobutoxybenzonitrile (CID 2776366). National Center for Biotechnology Information. [Link]

    • Context: Verification of chemical structure, formula, and synonyms.
  • Bhaskar, G., et al. Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry.[2] European Journal of Mass Spectrometry, 2006.[2] [Link]

    • Context: Supports the methodology of using EI/CI ratios and fragmentation logic to distinguish ether isomers.

Sources

Comparative

Comparative Reactivity Guide: 4-(2-Methylpropoxy)benzonitrile vs. 4-Methoxybenzonitrile

This guide provides an in-depth technical comparison between 4-(2-Methylpropoxy)benzonitrile (Isobutoxybenzonitrile) and 4-Methoxybenzonitrile (Anisonitrile).[1][2] It is designed for researchers requiring precise data o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-(2-Methylpropoxy)benzonitrile (Isobutoxybenzonitrile) and 4-Methoxybenzonitrile (Anisonitrile).[1][2] It is designed for researchers requiring precise data on physicochemical properties, synthetic accessibility, and reactivity profiles to inform lead optimization and process development.

[1][2][3]

Executive Summary

While both compounds share the core 4-alkoxybenzonitrile scaffold, the substitution of the methyl group with an isobutyl moiety introduces significant steric and lipophilic shifts that alter solubility, metabolic fate, and crystal packing.

  • 4-Methoxybenzonitrile is the industry standard: highly crystalline, moderately lipophilic, and metabolically labile (O-demethylation).[1]

  • 4-(2-Methylpropoxy)benzonitrile is a specialist intermediate: significantly more lipophilic (LogP +~1.4), sterically demanding at the ether linkage, and exhibits distinct liquid crystalline mesophases.[1] It is often employed to modulate bioavailability or tune phase transition temperatures in materials science.

Part 1: Physicochemical Profile & Data Comparison[2]

The transition from a methoxy to an isobutoxy tail drastically changes the physical state and partition coefficient, impacting purification strategies and biological distribution.

Table 1: Physicochemical Specifications
Property4-Methoxybenzonitrile4-(2-Methylpropoxy)benzonitrileImpact on Workflow
CAS Number 874-90-85203-15-6Unique identifier verification.[1][2][3]
Molecular Weight 133.15 g/mol 175.23 g/mol Stoichiometry adjustments.[1][2]
Physical State White Crystalline SolidLow-Melting Solid / OilIsobutoxy analog often requires chromatography; Methoxy crystallizes easily.[1][2]
Melting Point 57–60 °C~35–40 °C (Est.)[1][2] / Liquid*Low MP complicates solid handling; often handled as a melt or solution.[2]
Boiling Point 256 °C (760 mmHg)122 °C (0.3 mmHg)Isobutoxy requires high-vacuum distillation for purification.[1][2]
LogP (Calc) ~1.9~3.3Critical: Isobutoxy requires non-polar solvents (Hexane/EtOAc) for extraction.[1][2]
Electronic Effect +M (Strong), -I (Weak)+M (Strong), +I (Moderate)Isobutyl is a slightly better electron donor, but steric bulk dominates.[1][2]

Key Insight: The ~1.4 unit increase in LogP for the isobutoxy variant means it will partition almost exclusively into organic layers during biphasic workups, whereas 4-methoxybenzonitrile can be partially lost to the aqueous phase if pH is not controlled.[1]

Part 2: Synthetic Accessibility & Scalability[2]

Both compounds are synthesized via O-alkylation of 4-hydroxybenzonitrile.[1][2] However, the choice of alkyl halide dictates the reaction kinetics and side-product profile.[1]

Comparative Synthesis Protocol

Core Reaction:



1. 4-Methoxybenzonitrile (Standard Route)[1][2]
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃, Acetone/DMF.

  • Kinetics: Fast (

    
    ). Complete in <2 hours at 60°C.
    
  • Issues: Over-methylation is impossible, but MeI is toxic.

  • Yield: Typically >95% isolated.[4]

2. 4-(2-Methylpropoxy)benzonitrile (Steric Route)[1][2][5]
  • Reagents: 1-Bromo-2-methylpropane (Isobutyl bromide), K₂CO₃, DMF/DMSO.[1]

  • Kinetics: Slow (

    
     on a 
    
    
    
    -branched primary halide).[1] Requires higher temperatures (80–100°C) and longer times (12–24h).
  • Side Reactions: E2 Elimination is a major competitor. The basic conditions can promote dehydrohalogenation of isobutyl bromide to isobutylene, consuming the alkylating agent.

  • Optimization: Use a 1.5–2.0 equivalent excess of isobutyl bromide and add KI (Finkelstein condition) to accelerate the reaction.

Visualization: Synthetic Pathways (Graphviz)

SynthesisComparison Start 4-Hydroxybenzonitrile (Nucleophile) Base Base Activation (K2CO3/DMF) Start->Base Phenoxide Phenoxide Anion (Intermediate) Base->Phenoxide PathA Path A: + MeI (Uninhibited SN2) Phenoxide->PathA Fast PathB Path B: + iBu-Br (Beta-Branched SN2) Phenoxide->PathB Slow / Heat ProdA 4-Methoxybenzonitrile (>95% Yield) PathA->ProdA ProdB 4-(2-Methylpropoxy)benzonitrile (70-85% Yield) PathB->ProdB SideProd Side Product: Isobutylene (Gas) PathB->SideProd E2 Competing

Figure 1: Comparative synthetic pathways highlighting the kinetic penalty and elimination risk associated with the isobutyl group.

Part 3: Reactivity Analysis & Drug Development Implications[2]

Nitrile Group Transformations

The steric bulk of the isobutoxy group is remote (para position) from the nitrile. Therefore, inherent electronic reactivity at the nitrile carbon is identical .

  • Hydrolysis (Acid/Base): Both convert to the corresponding benzoic acid/amide.

  • Reduction (LiAlH4/H2): Both convert to the benzylamine.

  • Differentiation: The solubility of the substrate dictates the solvent system.

    • Methoxy:[4] Compatible with EtOH/Water or MeOH/Water systems.

    • Isobutoxy:[5] Requires Dioxane/Water or THF/Water to prevent precipitation of the starting material before reaction completion.

Metabolic Stability (The "Soft Spot" vs. "Lipophilic Anchor")

This is the most critical differentiator for medicinal chemistry.

  • Methoxy (Metabolic Liability): The methoxy group is a classic target for CYP450 O-dealkylation .[1] It is rapidly converted to the phenol (4-cyanophenol) and formaldehyde.[1] This leads to short half-life (

    
    ) and high clearance.[1]
    
  • Isobutoxy (Metabolic Shielding): The bulky isobutyl group hinders the approach of the heme iron to the

    
    -carbon (ether carbon), slowing O-dealkylation.[1] However, it introduces a new metabolic vector: 
    
    
    
    -oxidation
    (oxidation of the terminal methyl groups on the isobutyl chain) or
    
    
    hydroxylation.[1]
    • Result: The isobutoxy analog generally has a longer

      
       but may generate more complex metabolite profiles.
      
Visualization: Metabolic Fate[1][2]

Metabolism Methoxy 4-Methoxybenzonitrile CYP_A CYP450 (O-Dealkylation) Methoxy->CYP_A Rapid Phenol 4-Cyanophenol (Active Metabolite/Excretion) CYP_A->Phenol Rapid Isobutoxy 4-(2-Methylpropoxy)benzonitrile Isobutoxy->CYP_A Sterically Hindered CYP_B CYP450 (Omega-Oxidation) Isobutoxy->CYP_B Slower / Competitive HydroxyMet Hydroxylated Isobutyl Chain (Polar Metabolite) CYP_B->HydroxyMet Slower / Competitive

Figure 2: Divergent metabolic pathways.[1][2] Methoxy undergoes rapid cleavage; Isobutoxy resists cleavage but undergoes chain oxidation.[1]

Part 4: Experimental Protocols

Protocol A: Optimized Synthesis of 4-(2-Methylpropoxy)benzonitrile

Use this protocol to avoid the common yield loss seen with standard alkylation conditions.[1][2]

  • Setup: Charge a 3-neck flask with 4-hydroxybenzonitrile (1.0 equiv) and DMF (5 mL/mmol).

  • Base: Add Potassium Carbonate (2.0 equiv, anhydrous, finely ground). Stir for 15 min at RT.

  • Alkylation: Add 1-Bromo-2-methylpropane (1.5 equiv) and Potassium Iodide (0.1 equiv).

    • Note: The KI catalyzes the reaction via in-situ formation of the more reactive alkyl iodide.[1]

  • Reaction: Heat to 90°C for 16 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Checkpoint: If starting material remains, add another 0.5 equiv of alkyl bromide (compensating for volatile loss/elimination).

  • Workup: Cool to RT. Pour into ice water (10x volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO4. Concentrate.

    • Result: The product is likely an oil or low-melting solid.[1] If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexane).[1]

Protocol B: Comparative Hydrolysis (Acidic)

Demonstrates the solubility constraint.

  • Methoxy: Dissolve 1g in 10 mL Ethanol + 5 mL 20% H2SO4. Reflux 4h. Result: Clear solution

    
     Precipitate on cooling.
    
  • Isobutoxy: Dissolve 1g in 10 mL 1,4-Dioxane + 5 mL 20% H2SO4. Reflux 6h.

    • Critical: Ethanol is insufficient to solubilize the isobutoxy analog at reflux with water present, leading to biphasic mixtures and stalled kinetics. Dioxane is required.

References

  • Physical Properties of Alkoxybenzonitriles

    • Source: PubChem Compound Summary for CID 70129 (Methoxy) and CID 138435 (Butoxy analogs).
    • URL:[Link]

  • Metabolic Stability of Alkyl Ethers

    • Title: Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules.[1]

    • Source:Molecules (PMC), 2020.
    • URL:[Link]

  • Synthetic Methodologies (Alkylation)
  • Liquid Crystal Properties

    • Title: Liquid Crystalline Properties of Alkoxybenzoyloxybenzylidene deriv
    • Source:Molecular Crystals and Liquid Crystals.
    • URL:[Link]

Sources

Validation

Validating the Purity of Synthesized 4-(2-Methylpropoxy)benzonitrile by HPLC

Executive Summary 4-(2-Methylpropoxy)benzonitrile (CAS: 84404-64-8) is a critical intermediate in the synthesis of Febuxostat , a non-purine xanthine oxidase inhibitor used for treating hyperuricemia and gout. The purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Methylpropoxy)benzonitrile (CAS: 84404-64-8) is a critical intermediate in the synthesis of Febuxostat , a non-purine xanthine oxidase inhibitor used for treating hyperuricemia and gout. The purity of this intermediate directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).[1]

This guide provides a rigorous, self-validating High-Performance Liquid Chromatography (HPLC) protocol for determining the purity of 4-(2-Methylpropoxy)benzonitrile. Unlike generic templates, this document focuses on the mechanistic separation of the target compound from its specific synthetic impurities (starting materials and hydrolysis byproducts). We compare this Reverse Phase (RP-HPLC) method against Gas Chromatography (GC) and Normal Phase alternatives to demonstrate why RP-HPLC is the superior standard for this application.

Chemical Context & Impurity Profile[2][3][4][5][6]

To validate purity, one must first define "impurity." The synthesis typically involves the alkylation of 4-hydroxybenzonitrile with isobutyl bromide in the presence of a base (e.g.,


).
The Separation Challenge

The analytical method must resolve the hydrophobic product from the polar starting material and potential hydrolysis side-products.

  • Target: 4-(2-Methylpropoxy)benzonitrile (Lipophilic, Non-ionizable).

  • Impurity A (Starting Material): 4-Hydroxybenzonitrile (Polar, Phenolic - pKa ~7.9).

  • Impurity B (Reagent): Isobutyl bromide (Volatile, weak UV chromophore).

  • Impurity C (Side Reaction): 4-(2-Methylpropoxy)benzamide (Hydrolysis product).

Synthesis & Impurity Pathway Visualization

SynthesisPath cluster_legend Chromatographic Behavior SM 4-Hydroxybenzonitrile (Impurity A) Product 4-(2-Methylpropoxy)benzonitrile (Target) SM->Product Alkylation (K2CO3/DMF) Reagent Isobutyl Bromide (Impurity B) Reagent->Product Side1 4-(2-Methylpropoxy)benzamide (Impurity C) Product->Side1 Hydrolysis (Basic conditions)

Figure 1: Synthetic pathway showing the transformation of polar starting materials into the lipophilic target, and potential degradation pathways.

Method Comparison: Why RP-HPLC?

Before detailing the protocol, we objectively compare RP-HPLC against common alternatives used in organic synthesis monitoring.

FeatureRP-HPLC (Proposed) GC-FID Normal Phase HPLC
Primary Mechanism Hydrophobic Interaction (C18)Boiling Point / VolatilityPolarity Adsorption
Suitability for Target High. Excellent retention of the isobutoxy tail.Medium. Good for volatile reagents (Isobutyl bromide) but risk of nitrile thermal degradation.Low. Poor resolution between polar phenolic impurities.
Impurity Detection Detects polar degradants (Amide/Acid) easily.Misses non-volatile salts or high MW byproducts.Difficult to reproduce retention times for polar species.
Sensitivity (LOD) High (UV @ 254nm).Moderate (FID is universal but less sensitive for trace amides).Moderate.
Verdict Standard. The only method capable of quantifying both the starting phenol and the hydrolysis byproducts simultaneously.Complementary. Use only for residual solvent/reagent analysis.Not Recommended.

The "Gold Standard" Experimental Protocol

This protocol is designed to be robust (resistant to small changes) and specific (resolves all known impurities).

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A standard C18 provides sufficient hydrophobic surface area to retain the non-polar isobutoxy group, ensuring separation from the polar phenol.

  • Wavelength: 254 nm.

    • Rationale: The benzonitrile moiety exhibits strong

      
       transitions at this wavelength.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase (Gradient Elution)

Isocratic methods often fail to elute the highly lipophilic target while resolving the early-eluting phenol. A gradient is required.[2]

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Mechanism:[3][4] The acid suppresses the ionization of the residual 4-hydroxybenzonitrile (

      
       ~7.9), keeping it protonated and improving peak shape (preventing tailing).
      
  • Solvent B: Acetonitrile (ACN).

Gradient Table:

Time (min) % Solvent A (Acidic Water) % Solvent B (ACN) Phase Description
0.0 70 30 Initial Hold (Elute polar impurities)
5.0 70 30 Isocratic hold
20.0 10 90 Ramp to elute Target
25.0 10 90 Wash column
26.0 70 30 Re-equilibration

| 30.0 | 70 | 30 | End |

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of synthesized product in 10 mL Diluent (1000 ppm).

  • Test Solution: Dilute Stock to 100 ppm for assay; use Stock directly for impurity profiling.

  • Filtration: 0.45 µm PTFE filter (Nylon may adsorb the polar phenol impurity).

Validation Framework (ICH Q2(R1))

To ensure the data is publishable and regulatory-compliant, the method must be validated according to ICH Q2(R1) guidelines.

Validation Workflow Diagram

ValidationFlow Start Method Validation Initiation SysSuit System Suitability (Tailing < 2.0, Plates > 2000) Start->SysSuit Spec Specificity (Blank vs. Sample vs. Spiked) SysSuit->Spec Pass Spec->SysSuit Interference Found Lin Linearity (5 levels, R² > 0.999) Spec->Lin Lin->SysSuit R² < 0.999 Acc Accuracy/Recovery (Spike at 50%, 100%, 150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Flow, pH, Temp variations) Prec->Robust Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation decision tree ensuring regulatory compliance (ICH Q2).

Key Validation Parameters & Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject Diluent, Impurity A Std, and Product.No interference at retention time of Product. Resolution (

) > 2.0 between Impurity A and Product.
Linearity 5 concentrations (e.g., 50% to 150% of target conc).Correlation Coefficient (

)

.
Precision 6 injections of the standard.Relative Standard Deviation (%RSD)

.[5]
LOD / LOQ Signal-to-Noise ratio (S/N).LOD: S/N

3; LOQ: S/N

10.
Robustness Change flow

mL/min, Temp

C.
System suitability must still pass.

Troubleshooting & Optimization

Even with a robust protocol, issues can arise. Here is the causality-based troubleshooting guide:

  • Peak Tailing for Impurity A (Phenol):

    • Cause: Silanol interactions on the stationary phase.

    • Fix: Ensure Mobile Phase A pH is acidic (pH 2.5 - 3.0). The phenol (

      
       7.9) must be fully protonated.
      
  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic isobutoxy group.

    • Fix: Use a thermostatted column compartment (set to 30°C).

  • Ghost Peaks:

    • Cause: Late eluting impurities from previous injections (e.g., dimers).

    • Fix: Extend the "Wash" phase (90% ACN) of the gradient to 10 minutes.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][6]

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[7]

  • PubChem. (n.d.). 4-(2-Methylpropoxy)benzonitrile (Compound Summary). National Library of Medicine.

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

Comparative

Reproducibility Guide: Synthesis of 4-(2-Methylpropoxy)benzonitrile

Executive Summary Target Molecule: 4-(2-Methylpropoxy)benzonitrile (CAS: 52196-74-4) Synonyms: 4-Isobutoxybenzonitrile; p-Isobutoxybenzonitrile Primary Applications: Liquid crystal mesogens, pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(2-Methylpropoxy)benzonitrile (CAS: 52196-74-4) Synonyms: 4-Isobutoxybenzonitrile; p-Isobutoxybenzonitrile Primary Applications: Liquid crystal mesogens, pharmaceutical intermediates (e.g., Febuxostat precursors).

This guide provides a validated, reproducible protocol for the synthesis of 4-(2-methylpropoxy)benzonitrile. While multiple routes exist, the Williamson Ether Synthesis using potassium carbonate in DMF is identified as the industry standard due to its superior atom economy, scalability, and yield (>90%). This guide contrasts this method with the Mitsunobu reaction to provide a complete technical landscape for the researcher.

Strategic Route Selection

The following table compares the two primary synthetic pathways. The Williamson ether synthesis is the recommended route for scale and reproducibility.

FeatureMethod A: Williamson Ether Synthesis (Recommended) Method B: Mitsunobu Reaction
Reaction Type Nucleophilic Substitution (

)
Dehydrative Coupling
Reagents 4-Hydroxybenzonitrile, Isobutyl bromide,

, DMF
4-Hydroxybenzonitrile, Isobutanol,

, DEAD/DIAD
Yield 85 – 95% 60 – 75%
Atom Economy High. Main byproduct is inorganic salt (KBr).Low. Generates stoichiometric phosphine oxide and hydrazine byproducts.
Purification Simple recrystallization (EtOH/Water).Difficult. Requires chromatography to remove

.
Scalability Excellent (kg scale).Poor (reagent cost and waste).
Key Challenge Steric hindrance of isobutyl group (beta-branching) requires elevated temperature.High cost of reagents; separation of byproducts.

Deep Dive: Optimized Williamson Protocol

Rationale: The isobutyl group possesses beta-branching, which sterically hinders the


 attack. To overcome this without causing elimination (formation of isobutylene), a mild base (

) and a polar aprotic solvent (DMF) are essential. The addition of Potassium Iodide (KI) acts as a catalyst via the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ.
Reagents & Materials
  • Substrate: 4-Hydroxybenzonitrile (>98%)

  • Electrophile: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

  • Workup: Ethyl Acetate, Water, Brine, Ethanol (for recrystallization)

Step-by-Step Experimental Procedure

Step 1: Reaction Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

  • Charge the flask with 4-Hydroxybenzonitrile (11.9 g, 100 mmol),

    
      (27.6 g, 200 mmol), and KI  (1.66 g, 10 mmol).
    
  • Add DMF (100 mL) and stir at room temperature for 15 minutes to form the phenoxide anion. The mixture will likely turn yellow/orange.

Step 2: Alkylation

  • Add Isobutyl bromide (16.3 mL, 150 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80–85 °C .

    • Critical Control Point: Do not exceed 95 °C to minimize elimination of isobutyl bromide to isobutylene.

  • Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:[2]1) or HPLC.[2] The reaction is typically complete within 4–6 hours .

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice Water (400 mL) with vigorous stirring. The product should precipitate as a solid.

    • Note: If the product oils out, extract with Ethyl Acetate (3 x 100 mL), wash combined organics with water (2x) and brine (1x), dry over

      
      , and concentrate.
      
  • Filter the crude solid and wash with water to remove residual DMF and inorganic salts.

Step 4: Purification (Recrystallization) [3]

  • Dissolve the crude solid in a minimum amount of boiling Ethanol .

  • Slowly add hot Water until slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C.

  • Filter the white crystalline solid and dry under vacuum at 40 °C.

Expected Yield: 15.8 – 16.6 g (90–95%). Physical State: White crystalline solid. Melting Point: ~63–65 °C.

Visualization of Reaction Logic

Reaction Pathway

The following diagram illustrates the mechanistic pathway, including the in situ Finkelstein activation.

ReactionPathway Start 4-Hydroxybenzonitrile Phenoxide Phenoxide Anion (Intermediate) Start->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Product 4-(2-Methylpropoxy)benzonitrile Phenoxide->Product SN2 Attack AlkylBr Isobutyl Bromide AlkylI Isobutyl Iodide (Reactive Intermediate) AlkylBr->AlkylI Finkelstein (Acetone/DMF) AlkylBr->Product Slow SN2 KI KI (Catalyst) KI->AlkylI AlkylI->Product Fast SN2

Caption: Mechanistic pathway highlighting the base-mediated deprotonation and KI-catalyzed activation of the alkyl halide.

Process Workflow

This flowchart outlines the critical decision points during the experimental execution.

Workflow Step1 Dissolve 4-Hydroxybenzonitrile in DMF with K2CO3 Step2 Add Isobutyl Bromide + KI Heat to 80°C Step1->Step2 Check TLC Check (4h) Step2->Check Complete Reaction Complete? Check->Complete Continue Continue Heating (Add 0.1 eq bromide if stalled) Complete->Continue No Quench Quench in Ice Water Complete->Quench Yes Continue->Check Precipitate Solid Precipitate? Quench->Precipitate Filter Filter & Wash (H2O) Precipitate->Filter Yes Extract Extract with EtOAc Wash with Brine Precipitate->Extract No (Oiling out) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Extract->Recryst

Caption: Operational workflow for the synthesis and purification of 4-(2-methylpropoxy)benzonitrile.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Old/Wet DMF or inactive KI.Use anhydrous DMF.[1] Ensure KI is dry. Increase temp to 90°C (cautiously).
Impurity: Isobutylene Elimination reaction due to high temp.Maintain temp <90°C. Avoid stronger bases like NaOH or NaH.
Product "Oiling Out" Melting point depression by impurities.Seed the solution with a pure crystal. Use slow cooling. Switch solvent to Hexane/EtOAc.[2]
Yellow Coloration Oxidation of phenol or trace iodine.Wash organic layer with 10%

(sodium thiosulfate) during workup.

References

  • Vertex AI Search. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. 4

  • National Institutes of Health (NIH). (2023). K2CO3-Promoted oxy-Michael Addition/Cyclization. PMC. 5

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. 6

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. 7[3][8][9]

  • Payam Noor University. (2013). A mild and efficient procedure for the synthesis of ethers.[2][9] Iranian Chemical Communication. 9[3][8][9]

  • MDPI. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. 8[8][9]

Sources

Validation

Cross-Validation of Analytical Architectures for 4-(2-Methylpropoxy)benzonitrile

The following guide details the cross-validation of analytical methodologies for 4-(2-Methylpropoxy)benzonitrile (CAS 5203-15-6), a critical intermediate in the synthesis of xanthine oxidase inhibitors like Febuxostat. A...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-validation of analytical methodologies for 4-(2-Methylpropoxy)benzonitrile (CAS 5203-15-6), a critical intermediate in the synthesis of xanthine oxidase inhibitors like Febuxostat.

A Comparative Guide to Purity Assessment & Method Orthogonality

Executive Summary & Analytical Context

In the synthesis of Febuxostat, 4-(2-Methylpropoxy)benzonitrile (also known as 4-Isobutoxybenzonitrile) serves as the primary scaffold. Its purity is non-negotiable; however, relying on a single analytical technique introduces significant risk.

  • The Problem: HPLC-UV is the industry workhorse, but it suffers from response factor bias (extinction coefficient variations) and may fail to resolve positional isomers (e.g., n-butoxy vs. iso-butoxy analogs).

  • The Solution: This guide presents a Triangulated Cross-Validation Protocol , comparing HPLC-UV (Method A) against GC-FID (Method B) and Quantitative NMR (qNMR) (Method C).

This comparison evaluates "performance" not just as a measure of the chemical's yield, but as the accuracy of the analytical data derived from these alternative methodologies.

The Analytical Alternatives: A Technical Comparison

We compare three distinct analytical "alternatives" to validate the material. Each method exploits a different physicochemical property, ensuring a self-validating system.

FeatureMethod A: HPLC-UV Method B: GC-FID Method C: qNMR
Principle Polarity / HydrophobicityVolatility / Boiling PointNuclear Spin / Molar Ratio
Primary Bias UV Extinction CoefficientsThermal DegradationRelaxation Times (T1)
Isomer Resolution Low (often co-elutes n-butyl)Medium (Boiling point similarity)High (Distinct splitting patterns)
LOD/LOQ Excellent (< 0.05%)Good (< 0.1%)Moderate (~0.5%)
Role Routine QC & Impurity ProfilingResidual Solvents & VolatilesPrimary Reference Standard Qualification

Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Target: Detection of polar precursors (e.g., 4-Hydroxybenzonitrile).

Rationale: The starting material, 4-Hydroxybenzonitrile, is significantly more polar than the product. Reverse-phase chromatography provides the highest resolution for this specific impurity.

Protocol:

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (suppresses ionization of phenolic impurities).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 0-2 min (30% B); 2-15 min (Linear to 90% B); 15-20 min (Hold 90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile functionality).

  • Sample Prep: Dissolve 10 mg in 10 mL ACN.

Method B: Gas Chromatography (GC-FID)

Target: Orthogonal purity check and volatile solvent analysis.

Rationale: HPLC may miss non-UV active impurities or inorganic salts. GC-FID responds roughly to carbon count, providing a "mass-balance" view that complements UV data.

Protocol:

  • Instrument: Agilent 7890B with FID.

  • Column: DB-5ms (5% Phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Detector: FID @ 300°C.

  • Causality: The high ramp rate prevents peak broadening of the main benzonitrile peak while ensuring late-eluting dimers are cleared.

Method C: Quantitative NMR (qNMR)

Target: Absolute purity determination (The Arbiter).

Rationale: When HPLC and GC disagree, qNMR provides the absolute truth because the signal intensity is directly proportional to the molar amount of protons, independent of optical or thermal properties.

Protocol:

  • Solvent: DMSO-

    
     (prevents overlap of solvent peak with aliphatic region).
    
  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®).

    • Why Maleic Acid? It provides a singlet at

      
       6.2 ppm, a clean region free from the benzonitrile aromatic signals (
      
      
      
      7.0-8.0 ppm) and the isobutyl aliphatic signals (
      
      
      1.0-4.0 ppm).
  • Pulse Sequence: 90° pulse with 60s relaxation delay (

    
    ).
    
    • Critical Step: The

      
       must be 
      
      
      
      of the longest relaxing proton to ensure full magnetization recovery.
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight).
    

Cross-Validation Results & Discussion

The following data represents a typical cross-validation dataset for a high-grade batch of 4-(2-Methylpropoxy)benzonitrile.

ParameterHPLC-UV ResultsGC-FID ResultsqNMR ResultsInterpretation
Purity (Area %) 99.85%99.60%99.4% (w/w)HPLC Overestimation: HPLC likely "misses" a non-UV impurity or over-responds to the main peak. qNMR is the true value.
Impurity A (4-OH) 0.12%Not DetectedNot DetectedMethod Specificity: Polar 4-Hydroxybenzonitrile does not elute well or tails badly on non-polar GC columns. HPLC is required here.
Impurity B (Isomer) Not ResolvedPartial ShoulderDetected Structural Insight: qNMR reveals the n-butoxy isomer (triplet vs doublet) which co-elutes in HPLC.
Residual Solvent N/A0.2% (Toluene)0.2% (Toluene)Volatiles: HPLC is blind to residual toluene; GC/NMR are essential.
The "Isomer Trap"

A critical finding in 4-(2-Methylpropoxy)benzonitrile analysis is the presence of 4-n-butoxybenzonitrile .

  • HPLC: The iso and n isomers have identical chromophores and nearly identical lipophilicity. They often co-elute as a single peak.

  • qNMR: The methyl protons of the isobutyl group appear as a doublet (

    
     ppm), whereas the terminal methyl of the n-butyl impurity appears as a triplet  (
    
    
    
    ppm).

Validation Workflow Diagram

The following logic flow illustrates how to utilize these three methods in a self-validating loop.

CrossValidation cluster_methods Orthogonal Analytical Methods Start Crude 4-(2-Methylpropoxy)benzonitrile HPLC Method A: HPLC-UV (Polar Impurities) Start->HPLC GC Method B: GC-FID (Volatiles & Mass Balance) Start->GC NMR Method C: qNMR (Absolute Purity & Isomers) Start->NMR Decision Data Correlation Check Do results align within 0.5%? HPLC->Decision Purity % GC->Decision Purity % NMR->Decision Weight % Pass PASS: Release Batch (Certificate of Analysis) Decision->Pass Yes Fail FAIL: Investigate Bias Decision->Fail No Action1 Check Extinction Coefficients (HPLC Bias) Fail->Action1 Action2 Check Thermal Degradation (GC Bias) Fail->Action2

Figure 1: Analytical Decision Matrix. Note how the three methods feed into a central correlation check before batch release.

References

  • European Patent Office. (2010). Process for the preparation of febuxostat. EP 2266966 A1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24882442, 4-(2-Methylpropoxy)benzonitrile. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Comparative

The Benzonitrile Pharmacophore: A Comparative Guide to Biological Targets

Topic: Comparative Study of the Biological Targets of Benzonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Biological Targets of Benzonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary & Pharmacophore Insight

The benzonitrile motif (phenyl ring substituted with a cyano group) is a "privileged structure" in medicinal chemistry.[1] Its utility stems not just from its chemical stability, but from its unique electronic and steric properties. The cyano group is a strong electron-withdrawing group (EWG) that modulates the pKa of neighboring functional groups, enhances metabolic stability by blocking oxidative metabolism at the para-position, and acts as a hydrogen bond acceptor.

This guide objectively compares three critical biological targets where benzonitrile derivatives have achieved clinical dominance: Aromatase (CYP19A1) in oncology, Reverse Transcriptase (RT) in virology, and the Serotonin Transporter (SERT) in neurology.

Target Class I: Aromatase (CYP19A1) Inhibitors

Therapeutic Area: Hormone-Receptor-Positive Breast Cancer

Mechanistic Comparison

Third-generation aromatase inhibitors (AIs) utilize the benzonitrile nitrogen to coordinate with the heme iron of the CYP19A1 enzyme, competitively inhibiting the conversion of androgens to estrogens.

FeatureLetrozole (Benzonitrile Derivative)Anastrozole (Benzonitrile Derivative)Exemestane (Steroidal)
Structure Type Non-steroidal (Triazole)Non-steroidal (Triazole)Steroidal (Androstenedione analog)
Binding Mechanism Reversible competitive binding to Heme FeReversible competitive binding to Heme FeIrreversible (Suicide inhibition)
IC50 (Human Placenta) 0.1 – 0.3 nM 15 nM26 nM
Selectivity Highly selective for CYP19A1Selective, minor CYP inhibitionSelective
Plasma Half-life ~2 days~2 days~24 hours

Scientist’s Insight: While both Letrozole and Anastrozole are triazole-benzonitriles, Letrozole's structure allows for a tighter fit in the active site, reflected in its sub-nanomolar IC50. The benzonitrile group mimics the C-3 ketone of the natural substrate (androstenedione), positioning the triazole nitrogen perfectly to ligate the heme iron.

Signaling Pathway Visualization

The following diagram illustrates the estrogen biosynthesis pathway and the specific blockade point of benzonitrile AIs.

AromatasePathway Cholesterol Cholesterol Androstenedione Androstenedione (Precursor) Cholesterol->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP19A1 Aromatase (CYP19A1) [Heme-Iron Active Site] Androstenedione->CYP19A1 Substrate Testosterone->CYP19A1 Substrate Estrone Estrone (E1) CYP19A1->Estrone Estradiol Estradiol (E2) (Proliferation Signal) CYP19A1->Estradiol Estrone->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binding TumorGrowth Tumor Cell Proliferation ER->TumorGrowth Transcription Activation Letrozole Benzonitrile AI (Letrozole/Anastrozole) Letrozole->CYP19A1 Reversible Competitive Inhibition

Caption: Figure 1. Mechanism of Estrogen Biosynthesis Inhibition.[2][3] Benzonitrile derivatives competitively bind the CYP19A1 Heme-Iron, preventing the aromatization of androgens.

Target Class II: HIV-1 Reverse Transcriptase (NNRTIs)

Therapeutic Area: HIV/AIDS Antiretroviral Therapy[4]

Comparative Analysis: Rilpivirine vs. Efavirenz

Benzonitrile-containing NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) like Rilpivirine (TMC278) and Etravirine (TMC125) represent the "second generation." They were specifically designed to overcome resistance mutations (e.g., K103N) that rendered first-generation drugs like Efavirenz ineffective.

ParameterRilpivirine (Benzonitrile)Efavirenz (Benzoxazinone)
Chemical Class Diarylpyrimidine (DAPY)Benzoxazinone
Binding Mode "Wiggling" / Flexible fitRigid fit
Key Interaction Cyanovinyl group forms H-bond with backboneHydrophobic pi-stacking
Resistance Profile Active against K103N, Y181C mutantsInactive against K103N
IC50 (Wild Type) 0.73 nM ~1-3 nM

Mechanistic Causality: The flexibility of the benzonitrile-containing DAPY scaffold allows Rilpivirine to adjust its conformation ("wiggling") within the hydrophobic pocket when mutations alter the pocket's shape. The nitrile group is critical for maintaining potency by forming specific hydrogen bonds with the main chain of the protein backbone, anchoring the molecule despite steric shifts.

Target Class III: Serotonin Transporter (SERT)

Therapeutic Area: Major Depressive Disorder (MDD)

Allosteric Modulation: Citalopram vs. Escitalopram

Citalopram is a racemic mixture containing a benzonitrile phthalane derivative. Escitalopram is the pure S-enantiomer.

  • The Benzonitrile Role: The cyano group on the phthalane ring is essential for high-affinity binding to the SERT orthosteric site (S1).

  • Allosteric Effect: Uniquely, Escitalopram also binds to an allosteric site (S2) on the transporter. This dual binding stabilizes the inhibitor-transporter complex, preventing serotonin reuptake more effectively than the racemate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microsomal Aromatase Inhibition Assay

Objective: Determine the IC50 of a benzonitrile derivative against CYP19A1.

Reagents:

  • Enzyme: Human Placental Microsomes or Recombinant Human CYP19A1.

  • Substrate: [1β-3H] Androstenedione (Radiometric) or Dibenzylfluorescein (Fluorometric).

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Positive Control: Letrozole (10 nM).

Step-by-Step Workflow:

  • Preparation of Cofactor Mix:

    • Prepare a 2X NADPH regenerating system in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Validation: Measure absorbance at 340nm to ensure NADPH production prior to starting the main assay.

  • Compound Dilution:

    • Dissolve test benzonitrile compounds in DMSO.

    • Prepare 10-point serial dilutions (Range: 10 µM to 0.1 pM). Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Incubation (The Reaction):

    • In a 96-well plate, add:

      • 10 µL Test Compound.

      • 40 µL Enzyme Mix (0.1 mg/mL protein).

      • Pre-incubation: 10 mins at 37°C (Allows compound to access the active site).

    • Initiate: Add 50 µL Substrate/Cofactor Mix.

    • Incubate for 30 minutes at 37°C.

  • Termination & Detection (Fluorometric Method):

    • Add 75 µL of 2N NaOH to stop the reaction.

    • Incubate for 2 hours at 37°C (to develop fluorescence of the metabolite fluorescein).

    • Read: Excitation 485 nm / Emission 530 nm.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log(concentration) vs. % Inhibition using non-linear regression (Sigmoidal dose-response).

Protocol B: Experimental Workflow Visualization

The following diagram outlines the logical flow for screening benzonitrile derivatives, ensuring "Go/No-Go" decision points are clear.

AssayWorkflow cluster_0 Primary Screen cluster_1 Validation Start Compound Library (Benzonitriles) SinglePoint Single Point Assay (10 µM) Start->SinglePoint Cutoff >50% Inhibition? SinglePoint->Cutoff IC50 Dose-Response (IC50) 10-point titration Cutoff->IC50 Yes Discard Discard Cutoff->Discard No Selectivity Selectivity Panel (CYP2C9, CYP3A4) IC50->Selectivity Selectivity->Discard Off-Target Tox Lead Lead Candidate Selectivity->Lead High Selectivity

Caption: Figure 2. Screening Workflow for Benzonitrile Derivatives. A systematic filter from single-point inhibition to selectivity profiling.

References

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment. Link

  • Janssen, P. A., et al. (2005). TMC278, a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection.[4] Journal of Medicinal Chemistry. Link

  • Sanchez, C., et al. (2003). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects on the serotonin transporter. Psychopharmacology. Link

  • U.S. EPA. (2011). Aromatase (Human Recombinant) Assay, OCSPP 890.1200.[5] Endocrine Disruptor Screening Program Test Guidelines. Link

  • Das, K., et al. (2008). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Link

Sources

Validation

Reactivity Comparison of Benzonitrile Derivatives in Drug Discovery

Executive Summary: The "Goldilocks" Electrophile In the landscape of Targeted Covalent Inhibitors (TCIs), nitriles ( ) occupy a unique "Goldilocks" zone. Unlike acrylamides, which often form permanent, irreversible bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the landscape of Targeted Covalent Inhibitors (TCIs), nitriles (


) occupy a unique "Goldilocks" zone. Unlike acrylamides, which often form permanent, irreversible bonds leading to potential immunogenicity, benzonitriles and their heteroaromatic cousins typically act as reversible covalent  warheads. They react with nucleophilic cysteines to form thioimidates, but the reaction can reverse, allowing for extended residence time without the liability of permanent protein alkylation.

This guide objectively compares the reactivity, metabolic stability, and physicochemical properties of benzonitrile derivatives, providing actionable data for medicinal chemists optimizing lead compounds.

Reactivity Profiling: Electronic Tuning of the Warhead[1]

The electrophilicity of the nitrile carbon is the primary determinant of its ability to engage a catalytic cysteine. This reactivity is heavily influenced by the aromatic ring to which it is attached.[1]

The Hierarchy of Reactivity

Experimental data consistently demonstrates that electron-deficiency drives nitrile reactivity. The following hierarchy is observed in cysteine trapping assays (GSH


):

2-Cyanopyridine


 4-Cyanopyridine 

4-Chlorobenzonitrile

Benzonitrile

4-Methoxybenzonitrile
Comparative Data: Electrophilicity & Stability

The table below synthesizes reactivity data (reaction with cysteine/GSH) and physicochemical shifts.

Derivative ClassStructure TypeRelative Reactivity (

)
Cys-Adduct Stability (

)
Metabolic StabilityKey Application
2-Cyanopyridine Heteroaromatic (ortho-N)High (100x baseline) High (Slow

)
Moderate (Oxidation prone)Cathepsin K / Protease inhibitors
4-Cyanopyridine Heteroaromatic (para-N)High (20-50x baseline)ModerateModerateKinase inhibitors (JAK)
EW-Benzonitrile Benzene + EWG (e.g., -Cl, -CF3)Moderate (5-10x baseline)ModerateHigh (Blocks metabolism)Bioisostere for carbonyls
Unsub. Benzonitrile Benzene + HBaseline (1.0)Low (Fast

)
HighStructural motif
ED-Benzonitrile Benzene + EDG (e.g., -OMe)Low (<0.1)NegligibleHighSolubility enhancer

Technical Insight: The high reactivity of 2-cyanopyridine arises from the inductive effect of the pyridine nitrogen, which pulls electron density from the nitrile carbon, lowering the LUMO energy and facilitating nucleophilic attack. This makes it a superior warhead for less nucleophilic cysteines compared to standard benzonitriles.

The Hammett Correlation

For substituted benzonitriles, reactivity follows a linear Hammett relationship. Plotting


 against the substituent constant (

) yields a positive slope (

).
  • Implication: To fine-tune the residence time of a drug, you can "dial in" the

    
     by varying the para-substituent. A shift from 
    
    
    
    to
    
    
    increases on-rate; a shift to
    
    
    decreases it.

Mechanism of Action: Reversible Covalent Inhibition

Unlike Michael acceptors (acrylamides), nitriles target cysteine thiols to form a thioimidate adduct. This process is reversible, governed by the equilibrium constant


.
Visualization: Cysteine-Nitrile Reaction Pathway

The following diagram illustrates the reversible attack and the transition state stabilization required for potent inhibition.

G Figure 1: Mechanism of Reversible Covalent Inhibition by Nitriles. Note the reversibility (k_off) which distinguishes this from acrylamide warheads. Enz Enzyme-Cys-SH + Inhibitor-CN TS Transition State (Stabilized by Oxyanion Hole) Enz->TS k_on (Nucleophilic Attack) Adduct Thioimidate Adduct (Covalent Complex) TS->Adduct Formation Adduct->TS k_off (Reversibility) Metab Hydrolysis Product (Inactive Amide) Adduct->Metab Slow Hydrolysis (In vivo clearance)

Experimental Protocols

To validate the reactivity profile of your benzonitrile derivatives, use the following self-validating protocols.

GSH Reactivity Assay (Pseudo-First-Order)

This assay determines the intrinsic electrophilicity of the warhead, independent of protein binding affinity.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (freshly prepared 100 mM in PBS, pH 7.4)

  • Internal Standard (e.g., Indomethacin)

Protocol:

  • Incubation: Mix Test Compound (final 50 µM) with GSH (final 5 mM, 100-fold excess) in PBS buffer at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench with 1% Formic Acid/Acetonitrile containing Internal Standard.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the disappearance of the parent mass

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      

Validation Criteria:

  • Control: 2-Cyanopyridine should show

    
     min.
    
  • Negative Control: Benzonitrile should show

    
     hours (under these conditions).
    
  • Mass Balance: Verify formation of the GSH-adduct (

    
    ) to ensure loss is due to reaction, not precipitation.
    
Synthesis: Palladium-Catalyzed Cyanation

To synthesize the derivatives for comparison, avoid toxic CuCN (Rosenmund-von Braun). Use a Zn/Pd cycle for high functional group tolerance.

Protocol:

  • Substrate: Aryl Bromide (1.0 eq).

  • Catalyst:

    
     (2 mol%) + dppf (4 mol%).
    
  • Reagent:

    
     (0.6 eq).
    
  • Solvent: Wet DMF (contains 1% water to accelerate Zn activation).

  • Conditions: Heat to 120°C for 3 hours under Argon.

  • Workup: Quench with dilute ammonia (to sequester Zn) and extract with EtOAc.

Decision Making Workflow

Use this logic flow to select the correct nitrile derivative for your drug target.

Workflow Figure 2: Strategic Selection Workflow for Nitrile Warheads Start Target Identification (Cysteine in Active Site?) CheckNuc Is Cysteine Nucleophilic? (pKa < 8.0) Start->CheckNuc HighNuc Yes (High Nucleophilicity) CheckNuc->HighNuc LowNuc No (Low Nucleophilicity) CheckNuc->LowNuc SelectBenzo Select Benzonitrile (Moderate Reactivity) HighNuc->SelectBenzo Avoid Hyper-reactivity SelectPy Select 2-Cyanopyridine (High Reactivity) LowNuc->SelectPy Need Warhead Boost Optimize Optimize Substituents (Hammett Tuning) SelectBenzo->Optimize SelectPy->Optimize Test Run GSH Assay Optimize->Test Result t1/2 Optimal? (1-6 hours) Test->Result Final Advance to Kinase/Protease Assay Result->Final Yes Loop Adjust EWG/EDG Result->Loop No Loop->Optimize

References

  • Cysteine Reactivity & Comput

    • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Comput
    • Source: Journal of Medicinal Chemistry / PMC
    • [Link]

  • 2-Cyanopyridine Reactivity

    • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage.[2][3][4]

    • Source: RSC Advances[3]

    • [Link]

  • GSH Assay Methodology

    • Refining covalent warhead reactivity: A new look
    • Source: X-Chem / ACS Chemical Biology
    • [Link]

  • Nitriles in Drug Discovery (Review)

    • Nitriles: an attractive approach to the development of covalent inhibitors.[5]

    • Source: RSC Medicinal Chemistry
    • [Link]

  • Synthesis Str

    • A three-step strategy for the conversion of pyridines into benzonitriles.
    • Source: Nature Synthesis[6]

    • [Link]

Sources

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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